Stearic acid hydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67213. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
octadecanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(21)20-19/h2-17,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTFESSQUGDMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063316 | |
| Record name | Octadecanoic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4130-54-5 | |
| Record name | Stearic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearic acid hydrazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanoic acid, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARIC HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FV1C68XOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Stearic Acid Hydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the physicochemical properties of stearic acid hydrazide (Octadecanehydrazide). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the molecular structure, physical and chemical characteristics, spectroscopic profile, and thermal stability of this versatile long-chain fatty acid derivative. By integrating field-proven insights with technical data, this guide explains the causality behind its properties and provides validated experimental protocols for its synthesis and characterization. The unique combination of a long hydrophobic alkyl chain and a reactive polar hydrazide headgroup makes this molecule a subject of significant interest for applications ranging from polymer modification to advanced drug delivery systems.
Introduction: The Scientific Merit of a Bifunctional Molecule
This compound is an organic compound that merges the distinct characteristics of stearic acid, a saturated 18-carbon fatty acid, with the reactive functionality of hydrazine.[1] This bifunctional nature—a long, lipophilic alkyl tail and a highly reactive, hydrophilic hydrazide head—underpins its utility in diverse scientific fields.[1][2] In materials science, it serves as a modifying agent for polymers like Poly(L-lactic acid), where it can enhance mechanical properties.[3][4] For pharmaceutical and drug development professionals, its potential is significant. The lipophilic chain can facilitate interaction with biological membranes, and researchers have explored its use as a carrier to improve the delivery of therapeutic agents across challenging biological barriers, such as the blood-brain barrier.[2][3] The hydrazide group provides a reactive handle for covalent conjugation to drugs, linkers, or surfaces, making it a valuable building block in the synthesis of more complex molecules, including 1,3,4-oxadiazole derivatives with potential biological activities.[3][5] This guide aims to provide a foundational understanding of its core properties, which is essential for harnessing its full potential in these applications.
Molecular Structure and Identification
The fundamental properties of this compound are a direct consequence of its molecular architecture. It consists of a 17-carbon alkyl chain (the stearoyl group) attached to a hydrazide moiety (-CONHNH₂).
References
- 1. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 4130-54-5 [smolecule.com]
- 3. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of stearic acid hydrazide from stearic acid.
An In-depth Technical Guide to the Synthesis of Stearic Acid Hydrazide from Stearic Acid
Abstract
This compound (C₁₈H₃₈N₂O) is a versatile fatty acid derivative with significant applications across multiple scientific domains, including polymer science, drug delivery systems, and as a precursor for synthesizing various heterocyclic compounds. Its long 18-carbon aliphatic chain imparts unique hydrophobic properties, while the terminal hydrazide group offers a reactive site for further chemical modifications. This guide provides a comprehensive technical overview of the predominant synthetic methodologies for preparing this compound from stearic acid. We will delve into the underlying chemical principles, present detailed, field-proven experimental protocols, discuss critical process parameters for optimization, and outline robust analytical techniques for product characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of this synthesis.
Introduction: The Strategic Importance of this compound
Stearic acid, a saturated fatty acid abundant in animal and vegetable fats, serves as the foundational building block for this compound. The strategic value of converting stearic acid into its hydrazide derivative lies in the introduction of the highly nucleophilic and reactive hydrazide moiety (-CONHNH₂). This functional group unlocks a wide array of subsequent chemical transformations.
Key application areas include:
-
Polymer Modification: It is used as an additive to enhance the mechanical properties, such as tensile strength and elasticity, of polymers like Poly(L-lactic acid) (PLLA).
-
Drug Delivery Systems: The lipophilic nature of the stearyl chain can be leveraged to improve the bioavailability and cellular uptake of conjugated pharmaceutical compounds. Notably, its potential as a carrier molecule for drugs targeting the nervous system, such as in levodopa conjugates for Parkinson's disease treatment, has been explored.
-
Synthesis Precursor: The hydrazide group is a critical intermediate for constructing more complex molecules, including 1,3,4-oxadiazoles, triazoles, and other heterocyclic systems, many of which possess
An In-Depth Technical Guide to Stearic Acid Hydrazide (CAS 4130-54-5) for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of Stearic Acid Hydrazide (CAS 4130-54-5), a long-chain fatty acid derivative with significant potential in pharmaceutical sciences. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and strategic applications of this versatile molecule, with a particular focus on its role in advanced drug delivery systems.
Core Chemical Identity and Physicochemical Properties
This compound, also known as octadecanehydrazide, is an organic compound that merges the lipophilic character of stearic acid with the reactive functionality of a hydrazide group.[1] This unique amphiphilic nature is central to its utility in pharmaceutical formulations.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. Its long C18 alkyl chain confers significant hydrophobicity, while the terminal hydrazide group (-CONHNH₂) provides a reactive handle for covalent conjugation.[2]
| Property | Value | Source(s) |
| CAS Number | 4130-54-5 | [1][3] |
| Molecular Formula | C₁₈H₃₈N₂O | [4] |
| Molecular Weight | 298.5 g/mol | [1] |
| Appearance | White to off-white crystalline solid or waxy powder | [2] |
| Melting Point | 140 °C (lit.) | [5] |
| Boiling Point | 170 °C at 30 mmHg (lit.) | [5] |
| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [2] |
| Density | 0.89 g/cm³ | [5] |
Spectroscopic Characterization
Accurate characterization is paramount for ensuring the identity and purity of this compound in a research setting. Below are the key spectroscopic signatures for this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the presence of N-H stretching vibrations from the hydrazide group, strong C-H stretching from the long alkyl chain, and a prominent C=O (amide I) band.[4][6]
-
N-H Stretching: ~3400 cm⁻¹
-
C-H Stretching (asymmetric and symmetric): ~2917 cm⁻¹ and ~2849 cm⁻¹
-
C=O Stretching (Amide I): ~1638.1 cm⁻¹
-
N-H Bending (Amide II): ~1500-1572 cm⁻¹
-
CH₂ Bending (Scissoring): ~1469.2 cm⁻¹
Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Predicted mass-to-charge ratios for various adducts can be found in public databases.[9]
Synthesis and Chemical Reactivity
The synthesis of this compound is typically straightforward, with the most common method involving the reaction of a stearic acid ester with hydrazine hydrate.[10]
Synthetic Workflow
A general and efficient protocol for the synthesis of this compound is outlined below. This method leverages the nucleophilicity of hydrazine to displace the alkoxy group of the ester.
Figure 1: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Esterification: Convert stearic acid to its methyl ester by refluxing with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl stearate in ethanol.
-
Hydrazinolysis: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: Upon completion, cool the reaction mixture. The this compound will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials, and dry under vacuum.[11]
Core Reactivity: The Hydrazide Functional Group
The hydrazide moiety is a versatile functional group, primarily utilized for its ability to react with aldehydes and ketones to form stable hydrazone linkages.[12][13] This "click-like" reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[12]
The reaction proceeds via nucleophilic attack of the terminal amine of the hydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The stability of the resulting hydrazone bond is a key advantage in many applications.
Applications in Drug Development and Delivery
The unique bifunctional nature of this compound, possessing both a lipid anchor and a reactive handle, makes it a valuable tool in modern drug delivery.
Surface Modification of Liposomes and Nanoparticles
This compound is widely employed to functionalize the surface of liposomes and other lipid-based nanoparticles.[14][15][16][17] The long stearic acid chain readily intercalates into the lipid bilayer of the nanoparticle, leaving the hydrazide group exposed on the surface.[14]
Figure 2: Anchoring of this compound into a lipid bilayer.
This surface modification strategy creates a platform for the subsequent attachment of targeting ligands, imaging agents, or other biomolecules that contain an aldehyde or ketone group.[18] This allows for the development of targeted drug delivery systems that can selectively accumulate at the site of disease.
Experimental Protocol: Surface Functionalization of Pre-formed Liposomes
-
Liposome Preparation: Prepare liposomes using a standard method such as thin-film hydration followed by extrusion to obtain vesicles of a desired size.
-
Incubation: Add a solution of this compound (dissolved in a suitable solvent) to the liposome suspension.
-
Anchoring: Incubate the mixture at a temperature above the phase transition temperature of the lipids to facilitate the insertion of the stearic acid chain into the lipid bilayer.
-
Purification: Remove any unincorporated this compound by a suitable method such as dialysis or size exclusion chromatography.
-
Conjugation: The resulting hydrazide-functionalized liposomes can then be reacted with an aldehyde- or ketone-containing molecule of interest (e.g., an oxidized antibody or a small molecule drug) to form a stable hydrazone linkage.
Bioconjugation and Prodrug Strategies
The reactivity of the hydrazide group can be exploited to conjugate drugs directly to the stearic acid backbone. This approach can be used to create prodrugs where the drug is released under specific physiological conditions, or to improve the pharmacokinetic profile of a drug by attaching a lipophilic tail. For instance, the conjugation of levodopa to this compound has been explored as a strategy to potentially improve its delivery across the blood-brain barrier for the treatment of Parkinson's disease.
Safety and Handling
This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Handling: Should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Avoid creating dust.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Toxicity: Detailed toxicological data such as LD50 values are not widely available in the public domain.[19] However, the safety of stearic hydrazide for use in cosmetic products has not been substantiated by the Cosmetic Ingredient Review (CIR) Expert Panel due to a lack of data.[1] Researchers should therefore handle this compound with care and perform their own risk assessments.
Conclusion and Future Perspectives
This compound is a valuable and versatile chemical tool for researchers in the field of drug development. Its unique combination of a lipid anchor and a reactive hydrazide group provides a powerful platform for the surface functionalization of drug delivery vehicles and the creation of novel bioconjugates. As the demand for targeted therapies and advanced drug delivery systems continues to grow, the applications of this compound and similar long-chain fatty acid derivatives are likely to expand. Further research into the quantitative aspects of its reactivity and a more comprehensive toxicological profile will be crucial for its translation into clinical applications.
References
- 1. Octadecanoic acid, hydrazide | C18H38N2O | CID 20088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound(4130-54-5) 13C NMR spectrum [chemicalbook.com]
- 9. PubChemLite - this compound (C18H38N2O) [pubchemlite.lcsb.uni.lu]
- 10. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 11. researchgate.net [researchgate.net]
- 12. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigation of Fatty Acid Ketohydrazone Modified Liposome's Properties as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent strategies towards the surface modification of liposomes: an innovative approach for different clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Page loading... [guidechem.com]
An In-depth Technical Guide to the Biological Activity of Long-Chain Fatty Acid Hydrazides
This guide provides a comprehensive technical overview of the synthesis, biological activities, and evaluation of long-chain fatty acid hydrazides. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile class of compounds.
Part 1: Introduction to Long-Chain Fatty Acid Hydrazides: A Versatile Scaffold in Medicinal Chemistry
Long-chain fatty acid hydrazides are a class of organic compounds characterized by a long aliphatic chain derived from a fatty acid, connected to a hydrazide functional group (-CONHNH2). This unique structural combination imparts amphiphilic properties and the capacity for diverse chemical modifications, making them a focal point of research in medicinal chemistry. The presence of the hydrazide moiety serves as a key building block for the synthesis of a wide array of derivatives, including hydrazones, oxadiazoles, and triazoles, each with distinct biological profiles.[1][2][3] The inherent biological activity of the fatty acid chains, coupled with the reactivity of the hydrazide group, has led to the exploration of these compounds for a multitude of therapeutic applications.[4][5]
The significance of long-chain fatty acid hydrazides in drug development stems from their demonstrated broad-spectrum biological activities. These include potent antimicrobial, antifungal, anticancer, and enzyme-inhibiting properties.[6][7][8][9] Their ability to target essential biological pathways in pathogens and cancer cells, often with mechanisms distinct from existing drugs, positions them as promising candidates for overcoming drug resistance.[9] This guide will delve into the synthesis of these compounds, elucidate their mechanisms of action, and provide detailed protocols for their biological evaluation.
Part 2: Synthesis and Characterization: From Precursors to Purified Compounds
The synthesis of long-chain fatty acid hydrazides is typically straightforward, often commencing from readily available fatty acid esters or natural sources like vegetable oils.[10] The most common method involves the hydrazinolysis of fatty acid methyl esters.
Causality in Synthetic Strategy:
The choice of starting material is often dictated by the desired purity and the nature of the fatty acid chain (saturated or unsaturated). Using purified fatty acid methyl esters allows for the synthesis of a homogenous product. In contrast, employing vegetable oils results in a mixture of fatty acid hydrazides, reflecting the fatty acid composition of the oil.[10] Lipase-catalyzed synthesis has emerged as a greener alternative, enabling the reaction to proceed without the need for organic co-solvents, which is particularly advantageous for preserving the integrity of unsaturated fatty acids.[10]
General Synthesis Workflow:
Caption: General workflow for the synthesis of long-chain fatty acid hydrazides.
Detailed Synthetic Protocol: Synthesis of a Saturated Fatty Acid Hydrazide
-
Reactant Preparation: In a round-bottom flask, dissolve the fatty acid methyl ester (1 equivalent) in ethanol.
-
Hydrazinolysis: Add hydrazine hydrate (2.5 equivalents) to the solution.
-
Reaction: Stir and reflux the mixture for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Isolation: After completion, cool the reaction mixture and pour it into crushed ice to precipitate the fatty acid hydrazide.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[4][11]
-
Characterization: Confirm the structure of the synthesized hydrazide using spectroscopic methods such as Infrared (IR) spectroscopy (presence of N-H and C=O stretching), Nuclear Magnetic Resonance (NMR) spectroscopy (characteristic peaks for the alkyl chain and NH/NH2 protons), and Mass Spectrometry (MS) for molecular weight determination.[4][11]
Part 3: A Spectrum of Biological Activities
Long-chain fatty acid hydrazides and their derivatives exhibit a remarkable range of biological activities, making them attractive for various therapeutic areas.
Antimicrobial and Antifungal Activity
A significant body of research highlights the potent antimicrobial and antifungal properties of long-chain fatty acid hydrazides and their derivatives, particularly hydrazones.[4][6][7][11][12]
Mechanism of Action: The antimicrobial action is often multifaceted. One key mechanism involves the inhibition of essential enzymes in pathogens. For instance, some acyl hydrazides have been identified as inhibitors of fungal fatty acid biosynthesis, specifically targeting fatty acid desaturase, an enzyme crucial for maintaining cell membrane integrity.[9][13] This targeted inhibition is promising as the fungal enzymes are structurally distinct from their mammalian counterparts, suggesting a potential for selective toxicity.[9] Other proposed mechanisms include the disruption of the microbial cell wall and cell membrane.[14]
Structure-Activity Relationship (SAR): Studies have shown that the antimicrobial potency can be modulated by altering the structure of the hydrazide derivative. For example, the introduction of certain substituents on an aromatic ring attached to the hydrazone moiety can significantly enhance activity. The presence of electron-withdrawing groups, such as nitro or halogen atoms, has been correlated with increased antibacterial and antifungal effects.[12][15]
Table 1: Antimicrobial Activity of Selected Long-Chain Fatty Acid Hydrazide Derivatives
| Compound Type | Target Organism(s) | Reported MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide-hydrazones | Staphylococcus aureus, Bacillus subtilis | 1.95 - 7.81 | [12] |
| Lactic acid hydrazide-hydrazones | Staphylococcus aureus, Escherichia coli | 64 - 128 | [12] |
| 5-nitrofuran-2-carboxylic acid hydrazide-hydrazones | Staphylococcus epidermidis, Bacillus cereus | 0.48 - 15.62 | [12] |
| N'-Aryl α,β-unsaturated fatty acid hydrazides | Alternaria solani, Pyricularia oryzae | 0.76 - 5.79 (EC50) | [15][16] |
Anticancer Activity
Numerous studies have demonstrated the cytotoxic potential of long-chain fatty acid hydrazides and their derivatives against various cancer cell lines.[17][18][19][20][21][22]
Mechanism of Action: The anticancer mechanisms are diverse and can be cell-line dependent. A common pathway involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[17][19][20] For example, certain quinoline hydrazide derivatives have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[20] Some hydrazone derivatives can induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death.[19]
Selective Cytotoxicity: A crucial aspect of a promising anticancer agent is its selectivity, i.e., its ability to kill cancer cells while sparing normal, healthy cells. Several studies have reported that novel N-acyl hydrazones exhibit high toxicity to cancer cells with no significant toxicity to normal cells, as indicated by high selectivity index (SI) values.[21][22]
Caption: Simplified signaling pathway for anticancer activity of fatty acid hydrazides.
Table 2: In Vitro Cytotoxicity of Selected Hydrazide Derivatives Against Cancer Cell Lines
| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |
| N-Acyl Hydrazones | MCF-7 (Breast), PC-3 (Prostate) | 7.52 - 25.41 (MCF-7), 10.19 - 57.33 (PC-3) | [21][22] |
| Quinoline Hydrazides | SH-SY5Y & Kelly (Neuroblastoma) | 1.3 - 5.7 | [20] |
| Pyrroloquinoxaline Hydrazines | Various human cancer cell lines | Sub-micromolar range | [19] |
| Hydrazide-hydrazones | HCT-116 (Colon) | 2.5 - 9.3 | [17] |
Part 4: Key Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and trustworthiness of research findings, standardized and well-controlled experimental protocols are essential.
Protocol 1: Antimicrobial Susceptibility Testing - Agar Cup-Plate Method
This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of a compound.
Self-Validating System: The inclusion of a positive control (a known antibiotic) validates the susceptibility of the test organism, while the negative control (solvent) ensures that the solvent has no inhibitory effect.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) and uniformly spread it over the surface of the agar plates.
-
Well Preparation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMF or DMSO) into the wells.[4][11]
-
Controls:
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger diameter indicates greater antimicrobial activity.
Protocol 2: In Vitro Cytotoxicity Assessment - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17][18]
Self-Validating System: The use of untreated control cells establishes the baseline for 100% viability, while a reference cytotoxic drug provides a positive control for assay performance.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Treat the cells with various concentrations of the long-chain fatty acid hydrazide derivatives for a specified period (e.g., 24 or 48 hours). Include control wells containing only the cell culture medium or medium with the solvent (e.g., 0.5% DMSO).[17]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.[17][18]
Part 5: Future Perspectives and Conclusion
Long-chain fatty acid hydrazides represent a promising and versatile chemical scaffold in the quest for novel therapeutic agents. Their straightforward synthesis, coupled with their broad spectrum of biological activities, makes them an attractive area for further research and development.
Future Directions:
-
Lead Optimization: Further derivatization and structure-activity relationship studies are needed to enhance the potency and selectivity of these compounds.
-
Mechanism of Action Studies: In-depth investigations into the precise molecular targets and signaling pathways are crucial for understanding their therapeutic effects and potential side effects.
-
In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.[19]
-
Combating Drug Resistance: The unique mechanisms of action of some fatty acid hydrazide derivatives, such as the inhibition of fatty acid biosynthesis, could be exploited to develop drugs effective against resistant strains of pathogens.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. researchgate.net [researchgate.net]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hygeiajournal.com [hygeiajournal.com]
- 9. Identification of Inhibitors of Fungal Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of novel hydrazide based cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Stearic Acid Hydrazide: A Lipophilic Building Block for the Strategic Synthesis of Bioactive Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Stearic acid hydrazide, a derivative of the ubiquitous saturated fatty acid, has emerged as a highly versatile and strategic precursor in modern heterocyclic chemistry. Its unique bifunctional nature, combining a reactive nucleophilic hydrazide group with a long, lipophilic C17 alkyl chain, provides a direct pathway to novel heterocyclic compounds with significant potential in drug discovery and materials science. This technical guide provides an in-depth exploration of the synthetic routes originating from this compound, focusing on the preparation of key five-membered heterocyclic cores, including pyrazoles, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. We will dissect the mechanistic underpinnings of these transformations, provide validated, step-by-step experimental protocols, and discuss the causality behind critical reaction choices. The strategic incorporation of the stearyl moiety is often intended to enhance lipid solubility and membrane permeability of the final compounds, a crucial aspect for improving pharmacokinetic profiles of potential therapeutic agents.
The Precursor: Synthesis and Strategic Utility of this compound
This compound serves as the foundational starting material for the syntheses detailed in this guide. Its preparation is straightforward, and its structure is primed for a variety of cyclization reactions.
Physicochemical Properties
This compound (Octadecanoic hydrazide) is a white to off-white crystalline solid with a molecular formula of C₁₈H₃₈N₂O and a melting point typically in the range of 114-116 °C. Its long hydrocarbon tail renders it hydrophobic, with good solubility in organic solvents like ethanol but limited solubility in water. The key to its synthetic utility lies in the terminal hydrazide functional group (-CONHNH₂), which contains two nucleophilic nitrogen atoms, enabling a wide array of condensation and cyclization reactions.
Core Protocol: Synthesis of this compound
The most common and efficient method for preparing this compound is the hydrazinolysis of a stearic acid ester, typically methyl stearate. This reaction is a classic nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile.
Experimental Protocol:
-
Esterification (if starting from Stearic Acid): To a solution of stearic acid (1 equivalent) in absolute methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 6 hours. After cooling, wash the mixture with water until neutral and extract the resulting methyl stearate with a suitable organic solvent. Evaporate the solvent under reduced pressure.
-
Hydrazinolysis: In a round-bottom flask, dissolve methyl stearate (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 2 equivalents, 95-99%) to the solution. The excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture in an ice bath. The solid this compound will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove excess hydrazine hydrate, and then recrystallize from ethanol to yield pure, white crystals of this compound.
Causality and Experience: The use of an ester (methyl stearate) rather than the parent carboxylic acid is crucial. Carboxylic acids will undergo a slow and inefficient acid-base reaction with the basic hydrazine. The ester, however, is a much better electrophile for the nucleophilic attack by hydrazine. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier and is an excellent solvent for both the starting ester and the final recrystallization.
A Guide to the Spectroscopic Characterization of Stearic Acid Hydrazide: An In-Depth Analysis by Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
Stearic acid hydrazide (C₁₈H₃₈N₂O) is a long-chain fatty acid derivative with significant utility across diverse scientific fields, including polymer modification and pharmaceuticals.[1][2] Its role as a surfactant, emulsifier, and synthetic precursor underscores the critical need for robust analytical methods to verify its structure and purity.[2] Notably, in drug development, it is being explored as a carrier molecule to enhance the delivery of therapeutics, potentially across the blood-brain barrier.[1][3] This technical guide provides a comprehensive examination of the two primary spectroscopic techniques for the structural elucidation of this compound: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and quality control professionals, this document offers not just procedural outlines but also the causal reasoning behind spectral interpretation, ensuring a self-validating approach to analysis.
Foundational Understanding: Synthesis and Structure
To appreciate its characterization, one must first understand its origin. This compound is most commonly synthesized via the condensation of a stearic acid ester (like methyl stearate) with hydrazine hydrate.[1][4] This nucleophilic acyl substitution reaction replaces the ester's alkoxy group with the hydrazinyl group (-NHNH₂), forming the final amide-like structure.
The necessity of the analytical techniques discussed herein lies in the need to confirm the successful completion of this reaction—verifying the disappearance of the ester functional group and the appearance of the characteristic hydrazide moiety.
Below is the molecular structure of this compound, with key functional groups highlighted that are central to its spectroscopic signature.
References
- 1. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 2. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Buy this compound | 4130-54-5 [smolecule.com]
- 4. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of Stearic Acid Hydrazide
Abstract
Stearic acid hydrazide (C₁₈H₃₈N₂O) is a long-chain fatty hydrazide increasingly utilized in diverse fields, from polymer modification to pharmaceutical drug delivery systems.[1][2] Its performance and safety in these applications are intrinsically linked to its thermal stability. Elevated temperatures during polymer processing or formulation can induce decomposition, altering the material's properties and potentially releasing volatile byproducts. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the thermal stability and decomposition pathway of this compound. Due to a scarcity of published data on its specific decomposition profile, this document focuses on establishing a robust analytical methodology. It synthesizes information on the thermal behavior of its constituent moieties—the stearic acid backbone and the hydrazide functional group—to propose a hypothesized decomposition mechanism and provides detailed, field-proven protocols for its empirical validation using modern thermoanalytical techniques.
Introduction: The Need for Thermal Characterization
This compound is a derivative of stearic acid, a saturated fatty acid, and features a reactive hydrazide functional group (-CONHNH₂).[2] This unique structure imparts properties useful for various applications, including acting as a chemical intermediate and a modifying agent in polymer systems.[1] The molecule typically presents as a white to off-white crystalline powder with a melting point in the range of 104–116°C.[1][3]
The critical question for any application involving heat is: at what temperature does this molecule cease to be stable? Understanding the onset of decomposition, the rate of mass loss, the energy changes involved, and the identity of the evolved gaseous products is paramount for:
-
Defining Safe Processing Limits: Establishing maximum temperature thresholds for processes like melt extrusion in polymer compounding or heat sterilization in pharmaceutical manufacturing.
-
Predicting Shelf-Life and Stability: Assessing long-term stability under various storage conditions.
-
Ensuring Material Integrity: Preventing unintended chemical changes that could compromise the final product's efficacy, safety, or mechanical properties.
-
Mechanistic Understanding: Elucidating the degradation pathway to inform the development of more stable formulations or derivatives.
This guide outlines the theoretical basis and practical execution of a comprehensive thermal analysis workflow designed to answer these questions authoritatively.
Hypothesized Decomposition Pathway
While specific experimental data for this compound is limited, a scientifically sound hypothesis of its decomposition can be formulated by examining its constituent parts: the stearic acid aliphatic chain and the hydrazide group.
-
Stearic Acid Moiety: The pyrolysis of stearic acid is known to proceed via initial decarboxylation to produce n-heptadecane, followed by thermal cracking of the long hydrocarbon chain at higher temperatures.[4][5] This cracking process generates a series of smaller alkanes and alkenes, along with gaseous products like CO₂, CO, H₂O, and methane.[2][6] The initial thermal degradation of stearic acid begins around 185-220°C.[6][7]
-
Hydrazide Moiety: The thermal decomposition of hydrazine (N₂H₄) and its derivatives is complex and can be catalyzed. The fundamental cleavage occurs at the N-N bond, which is the weakest bond in the molecule.[8] This scission leads to the formation of amino radicals (•NH₂) which can then react further to produce ammonia (NH₃) and nitrogen gas (N₂).[8][9]
Combining these behaviors, we can propose a multi-stage decomposition mechanism for this compound, likely initiated by the less stable hydrazide group.
Proposed Decomposition Steps:
-
Initial Cleavage: The decomposition is likely initiated by the cleavage of the N-N bond or the C-N bond in the hydrazide group at a temperature likely above its melting point but potentially lower than the decomposition temperature of the pure fatty acid chain.
-
Formation of Intermediates: This initial scission would generate stearoyl radicals and nitrogenous fragments. These highly reactive species would quickly rearrange or react.
-
Secondary Decomposition: As the temperature increases, the long stearic acid backbone will undergo cracking, producing a cascade of smaller hydrocarbon molecules, consistent with the known pyrolysis of fatty acids.
This hypothesized pathway can be visualized as follows:
Core Analytical Techniques and Experimental Protocols
A multi-faceted approach using several thermoanalytical techniques is required for a complete characterization. The primary methods are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA), typically performed by coupling a mass spectrometer to the TGA (TGA-MS).
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile and Kinetics
Objective: To determine the onset temperature of decomposition, quantify mass loss at different stages, and acquire data for kinetic analysis. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10]
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified reference materials with known Curie points (e.g., Nickel).
-
Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared ceramic or platinum crucible. Ensure a consistent, light packing density.
-
Atmosphere Selection: The choice of purge gas is critical.
-
Inert Atmosphere (Nitrogen or Argon): Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. This is essential for studying the intrinsic thermal decomposition (pyrolysis) without oxidative side reactions.
-
Oxidative Atmosphere (Air): To assess stability in the presence of an oxidant, use a synthetic air purge at a similar flow rate. This is relevant for applications where the material is exposed to air at high temperatures.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes to ensure thermal stability.
-
Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. A rate of 10°C/min is a standard starting point; for kinetic analysis, this experiment must be repeated at multiple heating rates (e.g., 5, 15, and 20°C/min).[11]
-
-
Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment. The primary output will be a plot of percent mass versus temperature (the TGA curve) and its first derivative (the DTG curve), which shows the rate of mass change.
Rationale of Experimental Choices:
-
Sample Mass (5-10 mg): This mass is large enough to be representative but small enough to minimize thermal gradients within the sample, ensuring the measured temperature accurately reflects the sample temperature.
-
Heating Rate (10°C/min): Provides a good balance between resolution and experimental time. Slower rates can improve the resolution of closely occurring events, while faster rates can shift decomposition to higher temperatures.[11] Using multiple rates is crucial for model-free kinetic calculations.
-
Atmosphere Control: Separating pyrolysis (N₂) from oxidative decomposition (air) is fundamental to understanding the degradation mechanism. An inert atmosphere reveals the material's inherent thermal stability.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions
Objective: To identify melting point, crystallization temperature, and other endothermic or exothermic events not associated with mass loss (e.g., solid-solid phase transitions). DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12]
Methodology:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard (Melting Point: 156.6°C, ΔHfus: 28.45 J/g).
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas (Nitrogen, 50 mL/min) to prevent oxidation.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Equilibrate at 25°C. Ramp temperature from 25°C to 150°C at 10°C/min. This cycle reveals the melting behavior of the as-received sample.
-
Cool: Hold at 150°C for 2 minutes to erase thermal history. Cool the sample to 25°C at 10°C/min. This cycle shows the crystallization behavior.
-
Second Heat: Hold at 25°C for 2 minutes. Ramp temperature again from 25°C to 150°C at 10°C/min. This cycle reveals the thermal properties of the recrystallized material and can be used to investigate phenomena like glass transitions.
-
-
Data Acquisition: Record the differential heat flow (mW) as a function of temperature. Endothermic events (like melting) will appear as peaks, while exothermic events (like crystallization) will be troughs.
Rationale of Experimental Choices:
-
Hermetically Sealed Pans: Prevents any potential volatilization of the sample before decomposition, ensuring accurate enthalpy measurements.
-
Heat-Cool-Heat Cycle: This is a standard methodology in polymer and organic materials science. The first heat shows the properties of the material with its original processing history. The cooling and second heating scans provide data on the inherent properties of the material after its thermal history has been normalized.[13]
-
Upper Temperature Limit (150°C): This is chosen to be safely above the known melting point (~116°C) but below the expected onset of decomposition to avoid contaminating the DSC cell.
Protocol 3: Evolved Gas Analysis by TGA-Mass Spectrometry (TGA-MS)
Objective: To identify the chemical nature of the gaseous products evolved during decomposition. This technique couples the mass loss data from TGA with the mass-to-charge ratio identification from a mass spectrometer.[14][15]
Methodology:
-
Instrument Setup: The TGA instrument is coupled to a quadrupole mass spectrometer via a heated, inert transfer line (typically held at >200°C) to prevent condensation of evolved products.
-
TGA Program: Execute the same TGA protocol as described in 3.1, using an inert (Helium or Argon) atmosphere. Helium is often preferred as a carrier gas for MS coupling due to its low mass.
-
MS Acquisition:
-
Set the mass spectrometer to scan a mass range relevant to the expected fragments (e.g., m/z 10-200 amu).
-
Acquire data in a continuous scan mode throughout the TGA run.
-
-
Data Analysis: Correlate the mass loss events observed in the TGA curve with the appearance of specific ions in the mass spectrometer. For example, a mass loss step can be attributed to the loss of water if an ion current for m/z 18 (H₂O) is detected concurrently. Other key ions to monitor would include m/z 17 (NH₃), 28 (N₂, CO), 44 (CO₂), and various hydrocarbon fragments.
Rationale of Experimental Choices:
-
Heated Transfer Line: This is a critical component. A cold transfer line would cause higher boiling point decomposition products to condense before reaching the detector, leading to incomplete and inaccurate analysis.[16]
-
Inert Carrier Gas: An inert atmosphere is required to ensure that the detected ions are from the sample's decomposition and not from reactions with the purge gas.
-
Correlated Analysis: The power of TGA-MS lies in directly linking a physical event (mass loss) with a chemical event (evolution of a specific molecule).[15]
Data Interpretation and Visualization
Experimental Workflow Visualization
The entire characterization process can be summarized in the following workflow:
Summarizing Quantitative Data
The results from these analyses should be compiled into a clear, concise table for comparison and reporting. A researcher performing these experiments would populate a table similar to the one below.
| Parameter | Technique | Condition | Expected Result |
| Melting Onset (Tₘ) | DSC | 10°C/min, N₂ | ~104-116°C[1][3] |
| Melting Enthalpy (ΔHₘ) | DSC | 10°C/min, N₂ | Quantitative Value (J/g) |
| Crystallization Onset (T꜀) | DSC | 10°C/min, N₂ | Quantitative Value (°C) |
| Decomposition Onset (Tₒₙₛₑₜ) | TGA | 10°C/min, N₂ | Quantitative Value (°C) |
| Peak Decomposition Temp (Tₚₑₐₖ) | TGA (DTG) | 10°C/min, N₂ | Quantitative Value (°C) |
| Mass Loss (Stage 1) | TGA | 10°C/min, N₂ | Quantitative Value (%) |
| Mass Loss (Stage 2) | TGA | 10°C/min, N₂ | Quantitative Value (%) |
| Residual Mass @ 600°C | TGA | 10°C/min, N₂ | Quantitative Value (%) |
| Activation Energy (Eₐ) | TGA | Multi-rate, N₂ | Quantitative Value (kJ/mol) |
| Primary Decomposition Products | TGA-MS | 10°C/min, He | NH₃, N₂, H₂O, CO₂, CₓHᵧ |
Conclusion
A thorough understanding of the thermal stability of this compound is essential for its safe and effective use in advanced applications. While direct literature data on its decomposition is sparse, a systematic and multi-technique analytical approach provides the necessary framework for its complete characterization. By employing Thermogravimetric Analysis, Differential Scanning Calorimetry, and Evolved Gas Analysis (TGA-MS) as detailed in this guide, researchers can authoritatively determine critical thermal parameters, identify decomposition products, and calculate kinetic data. This empirical approach, grounded in a sound hypothesis based on the molecule's constituent parts, empowers scientists to define processing limits, ensure product quality, and drive innovation in the application of this versatile compound.
References
- 1. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 2. Reaction mechanism of stearic acid pyrolysis via reactive molecular dynamics simulation and TG-IR technology [ideas.repec.org]
- 3. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic study of hydrazine decomposition on Ir(111) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate – Oriental Journal of Chemistry [orientjchem.org]
- 10. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrolysis of fatty acids derived from hydrolysis of brown grease with biosolids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tainstruments.com [tainstruments.com]
- 14. Thermogravimetric Analysis/Mass Spectrometry (TGA-MS) [process-insights.com]
- 15. Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS) - Henry Royce Institute [royce.ac.uk]
- 16. Netzsch Thermogravimetric Analysis with Mass Spectrometry (TGA-MS) | Materials Research Laboratory | Illinois [mrl.illinois.edu]
An In-depth Technical Guide to the Solubility of Stearic Acid Hydrazide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of stearic acid hydrazide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, provides detailed experimental protocols for its determination, and offers insights into the practical application of this knowledge.
Introduction to this compound: A Molecule of Interest
This compound (Octadecanohydrazide, CAS No. 4130-54-5) is a derivative of stearic acid, a long-chain saturated fatty acid.[1] It is a white to off-white crystalline solid with a molecular formula of C18H38N2O.[1][2] The presence of a long, 18-carbon aliphatic chain renders the molecule significantly hydrophobic, while the hydrazide functional group (-CONHNH2) introduces a polar, hydrophilic character. This amphiphilic nature is central to its solubility behavior and its applications in various fields, including as a surfactant, emulsifier, and a linker in drug delivery systems.[1]
Understanding the solubility of this compound is paramount for its effective utilization. In pharmaceutical development, for instance, solubility dictates the choice of solvents for synthesis, purification, formulation, and drug delivery system fabrication. A thorough grasp of its solubility profile in different organic solvents is therefore not just academic, but a critical parameter for process optimization and product performance.
Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C18H38N2O | [2] |
| Molecular Weight | 298.51 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Melting Point | 114-116 °C | [2] |
| LogP (Octanol/Water) | 5.238 (Predicted) | [3] |
Theoretical Framework: The Science of "Like Dissolves Like"
The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental principle.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
This compound's solubility is a nuanced interplay of its molecular structure:
-
The Hydrophobic Tail: The long C17H35 alkyl chain is non-polar and lipophilic. This part of the molecule will readily interact with non-polar solvents through van der Waals forces.
-
The Hydrophilic Head: The hydrazide group (-CONHNH2) is polar and capable of forming hydrogen bonds. This functional group will have favorable interactions with polar solvents.
This dual character means that the overall solubility in a given organic solvent will depend on the solvent's polarity, its ability to form hydrogen bonds, and the temperature.
The Role of Solvent Polarity
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding with the hydrazide group of this compound, leading to good solubility.[2] The alkyl chain of the alcohol can also interact with the hydrophobic tail of the solute.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide - DMF, Dimethyl Sulfoxide - DMSO): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. However, they can act as hydrogen bond acceptors and will interact favorably with the hydrazide group. Their polarity will also facilitate the dissolution of the molecule.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the long hydrophobic tail of this compound. The polar hydrazide group will have limited interaction with these solvents, likely resulting in lower solubility compared to polar solvents.[2]
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents are weakly polar and can interact with both the polar and non-polar regions of this compound, often leading to good solubility.[1]
The following diagram illustrates the key molecular interactions influencing solubility.
Caption: Intermolecular interactions governing the solubility of this compound.
Quantitative Solubility Data: A Noteworthy Data Gap
Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. This represents a significant data gap in the public domain. Safety Data Sheets for this compound often state "no data available" for solubility.[5][6]
While qualitative descriptions indicate solubility in polar solvents like ethanol and chloroform, the absence of precise values necessitates experimental determination for any application requiring this information.[1][2]
For comparative purposes, the table below presents the solubility of stearic acid , a structurally similar compound, in various organic solvents. It is important to note that the presence of the polar hydrazide group in this compound will likely alter its solubility profile compared to the carboxylic acid group of stearic acid. However, the general trends with respect to solvent polarity may offer some predictive insights.
Solubility of Stearic Acid in Various Organic Solvents at 25 °C (for comparative purposes):
| Solvent | Solubility (g / 100g of solvent) |
| Ethanol | ~2.25 |
| Acetone | ~4.73 |
| Chloroform | ~15.54 |
| Toluene | ~13.61 |
Data for stearic acid is provided for illustrative purposes to demonstrate solubility trends.
Experimental Determination of Solubility: A Practical Workflow
Given the lack of published quantitative data, this section provides a robust, step-by-step protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the isothermal equilibrium method, a reliable and widely used technique.
Principle
A supersaturated solution of this compound in the chosen solvent is prepared and allowed to equilibrate at a constant temperature. Once equilibrium is reached (i.e., the solution is saturated), a known volume of the clear supernatant is carefully removed, the solvent is evaporated, and the mass of the dissolved solid is determined.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Drying oven or vacuum oven
Experimental Protocol
-
Preparation of the Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The exact amount is not critical, but there must be undissolved solid present at equilibrium.
-
Add a known volume of the organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution becomes fully saturated.
-
-
Sampling:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
-
Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry vial.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the collected supernatant.
-
Evaporate the solvent from the vial. This can be done in a fume hood at room temperature, in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum for faster and more gentle drying.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried this compound.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass.
-
Express the solubility in the desired units, for example:
-
g/100 mL: (mass of dissolved solid / volume of solvent collected) x 100
-
mol/L: (mass of dissolved solid / molecular weight of this compound) / (volume of solvent collected in L)
-
-
-
Data Validation:
-
Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.
-
Report the average solubility and the standard deviation.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for determining the solubility of this compound.
Data Analysis and Presentation
The solubility data obtained from the experimental protocol can be presented in various ways to provide a comprehensive understanding of the solubility profile of this compound.
-
Tabular Data: A table summarizing the solubility in different solvents at a specific temperature provides a clear and concise comparison.
-
Solubility Curves: By determining the solubility at several different temperatures, a solubility curve can be generated for each solvent. This plot of solubility versus temperature is crucial for understanding the thermodynamic properties of the dissolution process and for applications where temperature control is critical.
Conclusion
References
A Technical Guide to the Research Applications of Stearic Acid Hydrazide
Introduction: Unveiling the Potential of a Versatile Amphiphile
Stearic acid hydrazide (Octadecanohydrazide) is an amphiphilic organic molecule that merges the distinct properties of a long-chain saturated fatty acid with a highly reactive hydrazide functional group. This unique structure, featuring a hydrophobic 18-carbon alkyl tail and a polar, nucleophilic hydrazide head, positions it as a remarkably versatile tool in scientific research. While derived from stearic acid, a common and biocompatible fatty acid, the introduction of the hydrazide moiety (-CONHNH₂) opens a gateway to a suite of chemical reactions and applications not accessible to the parent molecule.
This guide provides an in-depth exploration of the core applications of this compound, moving beyond simple descriptions to explain the underlying chemical principles and causality behind its use. We will delve into its pivotal role in drug delivery, its utility in surface and materials science, and its function as a key intermediate in the synthesis of novel heterocyclic compounds. This document is intended for researchers and development professionals seeking to leverage the unique capabilities of this compound in their work.
Physicochemical Properties
A foundational understanding of this compound's properties is crucial for its effective application. Key characteristics are summarized below.
| Property | Value | Significance in Application |
| Molecular Formula | C₁₈H₃₈N₂O[1] | Defines its elemental composition and molecular weight. |
| Molecular Weight | 298.51 g/mol [2] | Essential for stoichiometric calculations in synthesis and conjugation. |
| Appearance | White to cream crystalline powder[2] | Basic physical identification. |
| Melting Point | 104-111 °C[2] | Indicates thermal stability for processing and formulation. |
| Solubility | Soluble in organic solvents (e.g., ethanol); limited in water[1] | The hydrophobic tail dominates, dictating solvent choice for reactions and formulations. |
| Key Functional Groups | C₁₇H₃₅- (Stearoyl tail), -CONHNH₂ (Hydrazide head) | Amphiphilic nature: tail provides lipophilicity and self-assembly capability; head provides reactivity. |
Part 1: Core Application in Advanced Drug Delivery Systems
The amphiphilic nature of this compound is the cornerstone of its utility in drug delivery. The long stearoyl tail provides the necessary lipophilicity to interact with lipid bilayers and enhance the encapsulation of hydrophobic drugs, while the hydrazide head offers a reactive handle for covalent drug conjugation, particularly for creating stimuli-responsive systems.
pH-Responsive Drug Release via Hydrazone Linkages
One of the most powerful applications of the hydrazide group is its ability to react with aldehydes and ketones to form hydrazone bonds.[3][4] This linkage is uniquely stable at physiological pH (≈7.4) but is susceptible to hydrolysis under the mildly acidic conditions found in endosomes (pH 5.0-6.0), lysosomes (pH 4.5-5.0), or the tumor microenvironment.[4][5][6] This characteristic allows for the design of "smart" drug delivery systems that remain intact in circulation and release their therapeutic payload specifically at the target site.
Causality: The mechanism relies on the protonation of the hydrazone nitrogen in an acidic environment, which makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the bond. This targeted release minimizes systemic toxicity and enhances the therapeutic index of potent drugs like doxorubicin.[5]
Caption: pH-responsive drug release workflow using a hydrazone linker.
Formulation of Lipid-Based Nanoparticles
Stearic acid itself is a well-established component of Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) due to its biocompatibility and ability to form a solid lipid core.[7][8] this compound can be incorporated into these formulations to provide surface functionality. The hydrazide groups presented on the nanoparticle surface act as reactive sites for the covalent attachment of targeting ligands (e.g., antibodies, peptides) or for further polymer modification (e.g., PEGylation to enhance circulation time).
Expert Insight: When formulating nanoparticles, the choice of solvent and surfactant concentration is critical. For instance, using an emulsification/solvent diffusion method, chloroform is often a suitable organic solvent for producing spherical nanoparticles, while the concentration of surfactants like Tween® 80 directly impacts the final particle size and polydispersity.[7] The inclusion of liquid lipids like oleic acid can disrupt the crystal order of the solid stearic acid matrix, creating imperfections that increase drug loading capacity.[8]
Part 2: Applications in Surface & Materials Science
The dual nature of this compound allows it to act as a powerful surface modifying agent, where the hydrazide head binds to a substrate and the long alkyl tail projects outwards, fundamentally altering the surface properties.
Self-Assembled Monolayers (SAMs) for Corrosion Inhibition
The hydrazide group can form coordinate bonds with metal oxide surfaces, making it an effective anchor for creating densely packed Self-Assembled Monolayers (SAMs).[9][10] When this compound molecules assemble on a metal surface (e.g., steel, cupronickel alloys), the long, hydrophobic stearoyl tails orient away from the surface.[11] This creates an ordered, non-polar barrier that repels water and corrosive ions (like chlorides), significantly slowing the corrosion process.[12]
Trustworthiness of Protocol: The quality and stability of the SAM are highly dependent on the preparation protocol. Key validated steps include:
-
Substrate Pretreatment: The surface must be cleaned and, ideally, a uniform oxide layer formed (e.g., by heating in air) to provide consistent anchoring sites for the hydrazide head groups.[11]
-
Immersion Conditions: The concentration of the this compound solution and the temperature during immersion affect the kinetics of monolayer formation.[11]
-
Drying Period: A post-immersion drying step, often at an elevated temperature (e.g., 50-80°C), is crucial.[11][13] This step removes the solvent and provides the thermal energy needed for the alkyl chains to rearrange into a well-ordered, quasi-crystalline film.[11]
Caption: Formation of a protective self-assembled monolayer (SAM).
Polymer Modification and Composite Processing
In polymer science, stearic acid and its derivatives act as lubricants, plasticizers, and dispersing agents.[14][15] this compound and its N-benzoyl derivative can be used to modify both fillers and the polymer matrix. When used to treat hydrophilic fillers (like calcium carbonate or silica), the hydrazide group adsorbs to the filler surface, while the stearoyl tail makes the filler hydrophobic.[16][17] This surface conversion improves the filler's compatibility and dispersion within a non-polar polymer matrix (like polyethylene), leading to enhanced mechanical properties and processability.[14][16]
Furthermore, derivatives like N-(benzoyl) this compound have been shown to act as nucleating agents for polymers like Poly(L-lactic acid) (PLLA), enhancing their tensile strength and elongation at break.[18][19]
Part 3: Intermediate for Heterocyclic Synthesis
The hydrazide functional group is a cornerstone in heterocyclic chemistry, serving as a versatile precursor for synthesizing a wide range of ring systems with potential biological activity.[20][21] this compound provides a convenient way to introduce a long alkyl chain onto these heterocyclic cores, which can modulate their lipophilicity, membrane permeability, and overall pharmacological profile.
Key Reactions:
-
1,3,4-Oxadiazoles: Reacting this compound with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) leads to the formation of 2,5-disubstituted-1,3,4-oxadiazoles.[22][23]
-
1,2,4-Triazoles: Reaction with isothiocyanates first yields a thiosemicarbazide intermediate. This intermediate can then undergo intramolecular cyclization in either basic or acidic media to form triazole or thiadiazole derivatives, respectively.[23][24]
These heterocyclic derivatives are actively investigated for a range of bioactivities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[9][23]
Part 4: Detailed Experimental Protocols
The following protocols are provided as self-validating systems, outlining the necessary steps and rationale for key applications.
Protocol 1: Synthesis of N-(Benzoyl) this compound[19][20]
This two-step protocol is valuable for creating a derivative used in polymer modification.
Step 1: Synthesis of Stearyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, mix stearic acid (1 equivalent) and thionyl chloride (SOCl₂, ~5-fold excess by volume). Add a catalytic amount of N,N-dimethylacetamide (DMA).
-
Rationale: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. DMA catalyzes the reaction. An excess of SOCl₂ drives the reaction to completion and can be easily removed by evaporation.
-
-
Reaction: Heat the mixture to 80°C and stir for 7 hours.
-
Workup: After cooling to room temperature, remove the excess thionyl chloride under vacuum. The remaining residue is stearyl chloride, which can be used directly in the next step.
Step 2: Synthesis of N-(Benzoyl) this compound
-
Reaction Setup: In a separate flask under a nitrogen atmosphere, dissolve benzoyl hydrazine (1 equivalent) in DMA.
-
Rationale: A nitrogen atmosphere prevents side reactions with atmospheric moisture.
-
-
Addition: Slowly add the stearyl chloride (1 equivalent) from Step 1 to the benzoyl hydrazine solution. Add pyridine (1 equivalent) to the mixture.
-
Rationale: Pyridine acts as a base to scavenge the HCl byproduct generated during the reaction, preventing the protonation of the nucleophilic hydrazines and driving the reaction forward.
-
-
Reaction: Heat the mixture to 70°C and stir for 6 hours.
-
Purification: a. Pour the cooled reaction mixture into a large volume of water (e.g., 250 mL) and stir to precipitate the crude product. b. Filter the solid and wash thoroughly with water (4 x 250 mL) to remove water-soluble impurities like pyridine hydrochloride. c. Wash the product with warm methanol (~50°C) to remove unreacted starting materials. d. Dry the final product in a vacuum oven at 55°C.
Characterization: The final product should be characterized by FT-IR (to identify N-H and C=O stretches) and ¹H NMR (to confirm the presence of aromatic, alkyl, and N-H protons).[19][26]
Protocol 2: Preparation of Stearic Acid-Based Solid Lipid Nanoparticles (SLNs)[7]
This protocol uses a high-shear homogenization and ultrasonication method.
-
Phase Preparation: a. Lipid Phase: In a beaker, combine the solid lipid (stearic acid or a mix with glyceryl distearate) and surfactant (e.g., Tween® 80). If loading a hydrophobic drug, dissolve it in this phase. Heat to 75°C in a water bath until a clear, homogenous molten liquid is formed.
-
Rationale: The temperature must be ~5-10°C above the melting point of the lipid to ensure complete melting and solubilization of the drug. b. Aqueous Phase: In a separate beaker, heat double-distilled water to 75°C.
-
-
Emulsification: a. Pour the hot aqueous phase into the molten lipid phase while stirring. b. Immediately homogenize the mixture using a high-shear homogenizer, followed by ultrasonication (e.g., 70% amplitude for 5 minutes).
-
Rationale: High-energy input is required to break down the lipid phase into nano-sized droplets, forming a hot oil-in-water nanoemulsion. The surfactant stabilizes these droplets, preventing coalescence.
-
-
Nanoparticle Formation: a. Cool the resulting nanoemulsion to room temperature under gentle stirring.
-
Rationale: As the mixture cools below the lipid's melting point, the lipid droplets solidify, entrapping the drug and forming the solid lipid nanoparticles.
-
-
Purification/Storage: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and stored at 4°C.
Part 5: Safety and Handling
According to Safety Data Sheets (SDS), this compound is considered hazardous.[19] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[5][19]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[19]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[19]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Conclusion and Future Outlook
This compound stands out as a multifunctional chemical tool with significant, field-proven applications. Its value is derived from its elegant amphiphilic structure, which combines the biocompatibility of a fatty acid with the versatile reactivity of a hydrazide. In drug delivery, the future lies in developing more sophisticated multi-functional nanocarriers where the hydrazide serves not only as a pH-sensitive linker but also as an attachment point for cell-targeting moieties. In materials science, exploring its use in forming mixed SAMs with other functional molecules could lead to surfaces with tunable and complex properties. As a synthetic intermediate, its role in creating novel bioactive compounds remains a fertile ground for medicinal chemistry research. The continued exploration of this compound and its derivatives promises to yield further innovations across multiple scientific disciplines.
References
- 1. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 2. A18291.18 [thermofisher.com]
- 3. daneshyari.com [daneshyari.com]
- 4. Hydrazone linkages in pH responsive drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery [frontiersin.org]
- 6. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Stearic-Acid-Based Nanoparticles for Skin Applications—Focusing on Stability and Cosmetic Benefits [mdpi.com]
- 8. Preparation and characterization of stearic acid nanostructured lipid carriers by solvent diffusion method in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing the preparation procedure of self-assembled monolayer of stearic acid for protection of cupronickel alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. ihcoedu.uobaghdad.edu.iq [ihcoedu.uobaghdad.edu.iq]
- 21. medicopublication.com [medicopublication.com]
- 22. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 23. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Utilization of Stearic acid Extracted from Olive Pomace for Production of Triazoles, Thiadiazoles and Thiadiazines Derivatives of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. [PDF] Synthesis and Performance of N-(Benzoyl) this compound | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of Stearic Acid Hydrazide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of stearic acid hydrazide (C₁₈H₃₈N₂O). Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of hydrazide synthesis, pioneered by luminaries such as Theodor Curtius, and extends to modern, optimized protocols. We will explore the prevalent synthesis methodologies, including the classical hydrazinolysis of stearic acid esters and synthesis from stearoyl chloride, alongside contemporary enzymatic approaches. Each method is critically evaluated, with detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. Furthermore, this guide elucidates the physicochemical properties of this compound and its burgeoning applications, particularly its role as a versatile building block in the construction of complex molecules and advanced drug delivery systems.
Introduction: The Significance of a Long-Chain Hydrazide
This compound, also known as octadecanehydrazide, is an organic compound that marries the long, hydrophobic carbon tail of stearic acid with the reactive, nucleophilic functionality of a hydrazide group (-CONHNH₂).[1] This bifunctional nature makes it a valuable intermediate in a multitude of chemical transformations. Its long alkyl chain imparts unique solubility characteristics and the ability to participate in hydrophobic interactions, making it a key component in the synthesis of surfactants, emulsifiers, and polymer modifiers.[1][2] In the realm of pharmaceutical sciences, these properties are harnessed to create prodrugs and sophisticated drug delivery vehicles designed to enhance the bioavailability and targeted delivery of therapeutic agents.[2][3]
Physicochemical Properties of this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₈N₂O | [2] |
| Molecular Weight | 298.51 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 114-116 °C | [2][6] |
| Solubility | Soluble in ethanol and chloroform; limited solubility in water. | [1] |
| pKa | 13.29 ± 0.35 (Predicted) | [6] |
Historical Perspective: The Dawn of Hydrazide Chemistry
The journey to the synthesis of this compound is intrinsically linked to the pioneering work of German chemist Theodor Curtius in the late 19th century. Curtius's comprehensive investigations into hydrazine derivatives laid the entire groundwork for this class of compounds. In his seminal 1894 paper, "Hydrazide und Azide organischer Säuren" (Hydrazides and Azides of Organic Acids), he detailed the reaction of carboxylic acid esters with hydrazine to form the corresponding acyl hydrazides.[7] While this paper primarily focused on shorter-chain and aromatic hydrazides, the principles laid out were universally applicable.
Historical records indicate that the synthesis of long-chain fatty acid hydrazides, such as palmitic acid hydrazide, was carried out by Dellschapt under the direction of Curtius, demonstrating the early application of this methodology to lipids.[8] This work was foundational, establishing the reaction of fatty acid esters with hydrazine as the definitive route to fatty acid hydrazides, a method that remains the most common approach to this day.
Core Synthesis Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired purity, scalability, and environmental considerations.
3.1. Method 1: Hydrazinolysis of a Stearic Acid Ester
This is the most prevalent and economically viable method for both laboratory and industrial-scale synthesis.[2] It involves the nucleophilic acyl substitution of a stearic acid ester, typically methyl or ethyl stearate, with hydrazine hydrate.
Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the highly nucleophilic nitrogen atom of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alcohol moiety (methanol or ethanol) to yield the thermodynamically stable hydrazide. The use of an excess of hydrazine hydrate is critical to drive the reaction equilibrium towards the product and to minimize the formation of the symmetrical diacylhydrazine (R-CO-NH-NH-CO-R) byproduct.[9]
Detailed Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl stearate (1 equivalent) and absolute ethanol to form a clear solution upon gentle warming.
-
Reagent Addition: Add hydrazine hydrate (80-99% solution, 2.0-2.5 equivalents) to the flask.[2][10]
-
Reaction: Heat the reaction mixture to reflux (typically 75-80°C) with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is generally complete within 6-8 hours.[2]
-
Isolation: Upon completion, allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath. The this compound will precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Recrystallization: For higher purity, recrystallize the crude product from ethanol or methanol. Dry the purified white crystalline flakes under vacuum.[10]
3.2. Method 2: From Stearoyl Chloride
This method offers a faster reaction time due to the high reactivity of the acyl chloride starting material. It is particularly useful for synthesizing N'-substituted stearic acid hydrazides.
Causality and Mechanistic Insight: Stearoyl chloride possesses a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the chlorine atom. This makes it extremely susceptible to nucleophilic attack by hydrazine. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct, which would otherwise form a salt with the unreacted hydrazine, rendering it non-nucleophilic.
Detailed Experimental Protocol:
-
Preparation of Stearoyl Chloride: Stearic acid can be converted to stearoyl chloride by reacting it with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[11][12] This reaction should be performed in an anhydrous solvent under an inert atmosphere.
-
Setup: In a separate flask, dissolve hydrazine (or a substituted hydrazine like benzoyl hydrazine) and a non-nucleophilic base such as pyridine (2 equivalents) in an anhydrous solvent (e.g., toluene or dichloromethane) under an inert atmosphere and cool in an ice bath.
-
Reagent Addition: Add the freshly prepared stearoyl chloride (1 equivalent) dropwise to the cooled hydrazine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, wash the reaction mixture with water to remove the hydrochloride salt and excess hydrazine. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.
-
Purification: Purify the crude hydrazide by recrystallization from an appropriate solvent.
3.3. Method 3: Lipase-Catalyzed Synthesis
Reflecting the principles of green chemistry, enzymatic synthesis provides a mild and highly selective alternative to traditional chemical methods. Lipases, which naturally catalyze the hydrolysis of esters, can be used to catalyze the reverse reaction—esterification or, in this case, hydrazinolysis—in non-aqueous environments.[13][14]
Causality and Mechanistic Insight: In a low-water environment, the catalytic triad (typically Ser-His-Asp) in the lipase's active site activates the stearic acid ester. Hydrazine then acts as the nucleophile, attacking the activated acyl-enzyme intermediate to form the hydrazide. This method avoids harsh reagents and high temperatures, preserving sensitive functional groups and often leading to higher purity products.
Detailed Experimental Protocol:
-
Setup: In a flask, dissolve methyl stearate (1 equivalent) in a suitable organic solvent (e.g., hexane or 2-methyl-2-butanol).
-
Reagents: Add hydrazine hydrate (typically a higher excess, e.g., 10-15 equivalents, is used in enzymatic reactions) and the immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
Reaction: Incubate the mixture at a mild temperature (e.g., 40-60°C) with shaking or stirring for 24-72 hours.
-
Isolation: After the reaction, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate to obtain the crude product. Purify by recrystallization as described in Method 1.
Comparative Analysis of Synthesis Methods
| Parameter | Method 1: Ester Hydrazinolysis | Method 2: From Stearoyl Chloride | Method 3: Lipase-Catalyzed |
| Starting Material | Stearic acid ester | Stearoyl chloride | Stearic acid ester |
| Typical Yield | >90%[2] | ~93% (for N'-benzoyl derivative)[11] | High, can exceed 90% |
| Reaction Time | 6-8 hours[2] | 1-6 hours[11] | 24-72 hours |
| Reaction Conditions | Reflux (70-80°C) | 0°C to room temperature | Mild (40-60°C) |
| Advantages | High yield, scalable, simple setup | Fast reaction, good for derivatives | Green chemistry, high purity, mild conditions, reusable catalyst |
| Limitations | Requires excess hydrazine, moderate reaction time | Moisture-sensitive starting material, requires a base, byproduct disposal | Long reaction time, higher cost of enzyme |
Role in Drug Development and Delivery
The unique amphiphilic structure of this compound makes it an attractive scaffold in drug development. The long stearoyl tail can be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs), to encapsulate and protect therapeutic agents, enhance their circulation time, and facilitate passage across biological membranes like the blood-brain barrier.[15][16]
The hydrazide functional group is a versatile chemical handle. It can be used to covalently link drugs to the lipid tail, forming a prodrug. This linkage is often designed to be stable in circulation but cleavable at the target site (e.g., in the acidic environment of a tumor or lysosome), releasing the active drug.[3]
For instance, a conjugate of this compound with levodopa has been investigated as a potential strategy to improve the delivery of this anti-Parkinson's drug to the brain.[3] The lipophilic stearoyl chain is hypothesized to aid in crossing the blood-brain barrier, after which the hydrazide linkage could be cleaved to release levodopa at its site of action.
Conclusion
The synthesis of this compound, a journey that began with the fundamental discoveries of Theodor Curtius, has evolved into a cornerstone of both industrial and pharmaceutical chemistry. The classical method of ester hydrazinolysis remains a robust and high-yielding route, while alternatives using acyl chlorides offer speed and flexibility for creating derivatives. The emergence of biocatalytic methods using lipases represents a significant advancement towards more sustainable and cleaner chemical manufacturing. As the demand for sophisticated drug delivery systems and functionalized polymers grows, the versatility and unique properties of this compound ensure its continued importance as a key chemical intermediate for scientific innovation.
References
- 1. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 3. Buy this compound | 4130-54-5 [smolecule.com]
- 4. chemeo.com [chemeo.com]
- 5. This compound (CAS 4130-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. This compound CAS#: 4130-54-5 [m.chemicalbook.com]
- 7. sf8b4942a8784a38f.jimcontent.com [sf8b4942a8784a38f.jimcontent.com]
- 8. Full text of "Repertorium der technischen journal-literatur" [archive.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. CN105254488A - Synthesis method for stearoyl chloride - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Development of a controlled release of salicylic acid loaded stearic acid-oleic acid nanoparticles in cream for topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearic Acid Hydrazide Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential
This guide provides an in-depth exploration of stearic acid hydrazide and its derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple overview to deliver actionable insights into the synthesis, characterization, and application of these versatile compounds. The content is structured to reflect the logical flow of a research and development program, from fundamental chemistry to biological application and mechanistic understanding.
Introduction: The Chemical Versatility and Biological Promise of this compound
This compound (octadecanohydrazide) is an organic compound that marries the lipophilic character of a long-chain fatty acid with the reactive nucleophilicity of a hydrazide functional group.[1][2] This unique bifunctional nature makes it a valuable starting material for the synthesis of a diverse array of derivatives with significant potential in medicinal chemistry and materials science.[3]
The long 18-carbon chain of stearic acid imparts a significant degree of lipophilicity, which can be strategically exploited to enhance the ability of derivative molecules to cross biological membranes.[4] This is a critical consideration in drug design, as it can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent. Conversely, the hydrazide moiety (-CONHNH2) is a reactive handle that can be readily modified to introduce a wide range of pharmacologically active groups.[3]
This guide will delve into the synthesis of key derivatives, their evaluation as antimicrobial and anticancer agents, and the underlying mechanisms of action that are beginning to be understood.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the parent molecule is essential for the rational design and synthesis of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C18H38N2O | [2][5] |
| Molecular Weight | 298.51 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 114-116 °C | [5] |
| Solubility | Soluble in polar organic solvents like ethanol; limited solubility in water and non-polar solvents. | [1] |
| Key Functional Groups | A carbonyl group (C=O) and an amine group (-NH2) attached to a nitrogen atom. | [5] |
Synthesis of this compound Derivatives
The hydrazide functional group of this compound is the primary site for derivatization. Condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases) are a common and straightforward method to introduce diverse functionalities.[7] Furthermore, the hydrazide can serve as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are known pharmacophores.[3][5]
General Synthesis Workflow
The synthesis of this compound derivatives, particularly Schiff bases, typically follows a two-step process, which is illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearate Preferentially Induces Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ignited.in [ignited.in]
Methodological & Application
Application Note & Protocol: Synthesis of Stearic Acid Hydrazide from Ethyl Oleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of stearic acid hydrazide, a valuable intermediate in various chemical and pharmaceutical applications. The protocol details a robust method for the preparation of this compound via the hydrazinolysis of ethyl oleate. A key feature of this synthesis is the concurrent reduction of the oleate double bond, yielding the saturated stearic acid derivative. This application note elucidates the underlying chemical principles, provides a detailed step-by-step protocol, and addresses critical aspects of reaction optimization, product purification, and characterization. Furthermore, it emphasizes the necessary safety precautions for handling the hazardous reagent, hydrazine hydrate.
Introduction
This compound (C₁₈H₃₈N₂O) is a long-chain fatty acid hydrazide that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring a long hydrophobic alkyl chain and a reactive hydrazide functional group, makes it a valuable precursor for the synthesis of various derivatives with applications in pharmaceuticals, cosmetics, and as surfactants.[1][2] In the pharmaceutical industry, this compound and its derivatives are explored for their potential biological activities and as components in drug delivery systems.[2]
The synthesis of fatty acid hydrazides is most commonly achieved through the reaction of an ester with hydrazine hydrate.[3] This application note focuses on a specific and efficient route to this compound, starting from the readily available unsaturated ester, ethyl oleate. This process is particularly noteworthy as it involves both the hydrazinolysis of the ester functional group and the reduction of the carbon-carbon double bond in the oleyl chain in a single synthetic operation.[4] This simultaneous transformation is mechanistically related to the principles of the Wolff-Kishner reduction, where hydrazine in the presence of a base can reduce carbonyl groups, and in this case, also facilitates the reduction of the alkene.[5][6]
Chemical Principles and Mechanism
The overall reaction involves two key transformations:
-
Hydrazinolysis of the Ester: The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ethyl oleate, leading to the displacement of the ethoxy group and the formation of the hydrazide.
-
Reduction of the Alkene: Concurrently, under the basic conditions of the reaction (hydrazine is a base) and at elevated temperatures, the double bond of the oleyl group is reduced to a single bond, yielding the saturated stearyl chain. This reduction is believed to proceed through a diimide (N₂H₂) intermediate, which is generated in situ from hydrazine. The diimide then transfers hydrogen to the double bond in a concerted fashion.
The proposed mechanism for the concurrent reduction and hydrazinolysis is a key aspect of this synthesis's efficiency.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of this compound from ethyl oleate.
Materials and Equipment
| Reagent/Equipment | Details |
| Ethyl Oleate (C₂₀H₃₈O₂) | Reagent grade, ≥98% |
| Hydrazine Hydrate (N₂H₄·H₂O) | 64-65% N₂H₄, Reagent grade |
| Ethanol (C₂H₅OH) | Absolute, 200 proof |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Heating mantle with stirrer | |
| Buchner funnel and filter paper | |
| Beakers and Erlenmeyer flasks | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Safety Precautions
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [6] It can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile or neoprene), and chemical safety goggles, must be worn at all times.[6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl oleate (e.g., 10 g, approximately 32 mmol) in absolute ethanol (100 mL).
-
Addition of Hydrazine Hydrate: While stirring, carefully add an excess of hydrazine hydrate (e.g., 10 mL, approximately 200 mmol) to the ethanolic solution of ethyl oleate. A significant molar excess of hydrazine hydrate is often used to drive the reaction to completion and to facilitate the reduction of the double bond.[7]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 6-12 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ethyl oleate spot.
-
Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cooling in an ice bath may promote the precipitation of the solid this compound.
-
Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Purification
The crude this compound obtained can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a white crystalline solid.[2]
Reaction Workflow and Chemical Transformation
The following diagrams illustrate the experimental workflow and the chemical transformation occurring during the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall chemical reaction for the synthesis.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.
| Technique | Expected Results |
| Melting Point | 104-111 °C[8] |
| FT-IR (cm⁻¹) | ~3300-3400 (N-H stretching), ~2850-2950 (C-H stretching), ~1640 (C=O stretching, Amide I), ~1540 (N-H bending, Amide II)[9] |
| ¹H NMR (CDCl₃, δ ppm) | ~0.88 (t, 3H, -CH₃), ~1.25 (m, broad, -CH₂- chain), ~2.1-2.2 (t, 2H, -CH₂-CO-), ~3.9 (s, 2H, -NH₂), ~6.8 (s, 1H, -CO-NH-)[10] |
| ¹³C NMR (CDCl₃, δ ppm) | ~14.1 (-CH₃), ~22.7-34.2 (-CH₂- chain), ~174 (-C=O)[11] |
Discussion and Optimization
The yield and purity of the synthesized this compound can be influenced by several factors:
-
Molar Ratio of Reactants: While a stoichiometric amount of hydrazine is required for the hydrazinolysis, a significant excess is generally employed to ensure the complete reduction of the double bond and to shift the equilibrium towards product formation.[7] Ratios of hydrazine hydrate to ester ranging from 2:1 to as high as 20:1 have been reported in the literature for similar reactions.[2][7]
-
Reaction Time and Temperature: The reaction is typically carried out at the reflux temperature of the alcoholic solvent to ensure a reasonable reaction rate. The optimal reaction time can vary and should be determined by monitoring the reaction progress using TLC. Prolonged reaction times may not necessarily lead to higher yields and could potentially result in side reactions.
-
Solvent: Ethanol and methanol are the most common solvents for this reaction due to their ability to dissolve both the ester and hydrazine hydrate, as well as their suitable boiling points for reflux.[4]
Conclusion
The synthesis of this compound from ethyl oleate via a one-pot hydrazinolysis and reduction reaction is an efficient and practical method for obtaining this valuable chemical intermediate. This application note provides a detailed and scientifically grounded protocol, emphasizing the importance of safety, proper technique, and thorough characterization. The provided framework allows researchers to confidently synthesize and utilize this compound in their respective fields of study.
References
- 1. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 11. This compound(4130-54-5) 13C NMR spectrum [chemicalbook.com]
Application Notes and Protocols for Stearic Acid Hydrazide as a Cross-linking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: A New Frontier in Polymer Network Design
In the dynamic field of polymer science, particularly in the development of advanced biomaterials for drug delivery, the architecture of the polymer network is paramount. The choice of cross-linking agent dictates not only the mechanical and physical properties of the material but also its biological interactions and drug release kinetics. Traditional hydrophilic cross-linkers have been extensively studied; however, the introduction of amphiphilic characteristics into polymer networks through hydrophobic cross-linking agents presents a novel strategy for creating sophisticated drug delivery vehicles.
This guide focuses on the emerging application of stearic acid hydrazide as a cross-linking agent. By leveraging the well-established chemistry of hydrazone bond formation with the unique properties of the long, saturated C18 alkyl chain of stearic acid, researchers can design novel amphiphilic polymer networks. These materials hold significant promise for the encapsulation and sustained release of both hydrophilic and hydrophobic drugs, and for the development of stimuli-responsive systems.[1][2][3] This document provides a comprehensive overview of the underlying science, detailed experimental protocols, and characterization techniques for harnessing the potential of this compound in your research.
The Underlying Science: Hydrazone Formation Meets Hydrophobicity
The cross-linking mechanism relies on the formation of a hydrazone bond , a covalent linkage formed between a hydrazide group (-CONHNH₂) and a carbonyl group (an aldehyde or a ketone).[4] This reaction is highly efficient, proceeds without the need for toxic catalysts or the generation of byproducts, and exhibits a characteristic pH-sensitivity, making it ideal for biomedical applications.[4][5]
The Hydrazone Bond: A Reversible Covalent Linkage
The formation of a hydrazone bond is a condensation reaction that is reversible, with the equilibrium being influenced by pH.[5] Under acidic conditions, the hydrazone bond is susceptible to hydrolysis, leading to the cleavage of the cross-links and the degradation of the polymer network. This inherent pH-responsiveness can be exploited for targeted drug delivery to specific sites in the body with different pH environments, such as tumors or the gastrointestinal tract.[5][6][7]
The Role of the Stearic Acid Moiety: Inducing Amphiphilicity
This compound introduces a long, hydrophobic C18 alkyl chain at the cross-linking points. This has several profound implications for the resulting polymer network:
-
Amphiphilic Nature: The incorporation of these hydrophobic moieties within a hydrophilic polymer backbone results in an amphiphilic hydrogel.[1][2][8] These hydrogels can form micelle-like hydrophobic domains within the swollen network, which can serve as reservoirs for hydrophobic drugs.[3]
-
Self-Assembly and Physical Cross-linking: The hydrophobic stearic acid chains can self-associate through van der Waals interactions, leading to the formation of physical cross-links in addition to the covalent hydrazone bonds.[9][10][11] This can enhance the mechanical strength and stability of the hydrogel.
-
Modulated Drug Release: The hydrophobic microdomains can retard the diffusion of encapsulated hydrophobic drugs, leading to a more sustained release profile.[2]
Experimental Design and Protocols
The successful implementation of this compound as a cross-linker requires careful consideration of the polymer selection, functionalization, and reaction conditions. The following protocols are designed to be adaptable to a range of polymer systems.
Prerequisite: Polymer Functionalization
To be cross-linked with this compound, the polymer backbone must contain carbonyl groups (aldehydes or ketones). Many natural and synthetic polymers can be chemically modified to introduce these functionalities.
Protocol 1: Oxidation of Polysaccharides (e.g., Hyaluronic Acid, Dextran) to Introduce Aldehyde Groups
-
Dissolve the Polymer: Prepare a solution of the polysaccharide (e.g., 1% w/v) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Oxidizing Agent Preparation: Prepare a fresh solution of sodium periodate (NaIO₄) in the same buffer. The molar ratio of NaIO₄ to the repeating units of the polysaccharide will determine the degree of oxidation and should be optimized for the desired cross-linking density.
-
Oxidation Reaction: Add the NaIO₄ solution to the polymer solution dropwise while stirring in the dark at room temperature. The reaction is typically allowed to proceed for 1-6 hours.
-
Quenching the Reaction: Stop the reaction by adding a quenching agent, such as ethylene glycol.
-
Purification: Purify the aldehyde-functionalized polymer by dialysis against deionized water for 2-3 days, followed by lyophilization to obtain a dry powder.
Cross-linking with this compound
Protocol 2: Formation of an Amphiphilic Hydrogel
-
Prepare Polymer Solution: Dissolve the aldehyde-functionalized polymer in a suitable aqueous buffer (e.g., acetate buffer, pH 5.0-6.0) to a desired concentration (e.g., 2-5% w/v).
-
Prepare this compound Suspension: this compound has low water solubility. Prepare a fine, stable suspension in the same buffer using sonication or homogenization. The molar ratio of hydrazide groups to aldehyde groups will influence the cross-linking density and should be systematically varied (e.g., 0.5:1, 1:1, 1.5:1).
-
Cross-linking Reaction: Mix the polymer solution and the this compound suspension thoroughly. The mixture can be cast into a mold or injected to form the hydrogel in situ.
-
Gelation: Allow the mixture to stand at room temperature or 37°C until a stable hydrogel is formed. The gelation time will depend on the polymer concentration, degree of functionalization, and pH.
-
Washing: Once formed, the hydrogel should be washed extensively with the buffer to remove any unreacted cross-linker.
Visualization of the Cross-linking Workflow
Caption: Workflow for preparing an amphiphilic hydrogel using this compound.
Characterization of the Cross-linked Polymer Network
Thorough characterization is essential to understand the structure-property relationships of the newly formed amphiphilic hydrogels.
Confirmation of Cross-linking
-
FTIR Spectroscopy: Compare the spectra of the starting polymer, the functionalized polymer, and the cross-linked hydrogel. The formation of the hydrazone bond can be confirmed by the appearance of a new peak corresponding to the C=N stretching vibration (typically around 1650 cm⁻¹).[12]
-
Swelling Studies: Immerse a known weight of the dried hydrogel in a buffer solution (e.g., PBS, pH 7.4) and measure its weight at regular intervals until equilibrium is reached. The swelling ratio provides an indirect measure of the cross-linking density.[13]
Physical and Mechanical Properties
| Property | Characterization Technique | Expected Influence of this compound |
| Morphology | Scanning Electron Microscopy (SEM) | Formation of a porous network. At higher concentrations, evidence of hydrophobic aggregation may be visible.[8] |
| Mechanical Strength | Rheometry or Compression Testing | Increased storage modulus (G') and compressive strength due to both covalent and physical cross-linking. |
| Thermal Properties | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) | Potential changes in glass transition temperature (Tg) and thermal degradation profile.[12] |
Drug Delivery Performance
-
Drug Loading: Hydrophobic drugs can be loaded by swelling the hydrogel in a drug solution containing an organic co-solvent, followed by evaporation of the solvent. Hydrophilic drugs can be loaded by swelling in an aqueous drug solution.
-
In Vitro Drug Release: Place the drug-loaded hydrogel in a release medium (e.g., PBS at different pH values) and measure the drug concentration in the medium over time using techniques like UV-Vis spectrophotometry or HPLC.[14]
Mechanistic Insights and Advanced Applications
The unique amphiphilic nature of this compound cross-linked polymers opens up possibilities for sophisticated drug delivery systems.
pH-Responsive Drug Release Mechanism
References
- 1. Amphiphilic hydrogels for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Amphiphilic polyurethane hydrogels as smart carriers for acidic hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphiphilic hydrogel nanoparticles. Preparation, characterization, and preliminary assessment as new colloidal drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrazone Self-Crosslinking of Multiphase Elastin-Like Block Copolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pH responsive cross-linked polymeric matrices based on natural polymers: effect of process variables on swelling characterization and drug delivery properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Novel Hydrogel Material with Tailored Internal Architecture Modified by “Bio” Amphiphilic Components—Design and Analysis by a Physico-Chemical Approach | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellulose crosslinked pH-responsive polyurethanes for drug delivery: α-hydroxy acids as drug release modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Stearic Acid Hydrazide in Drug Delivery Systems
Introduction: The Versatility of Stearic Acid Hydrazide in Advanced Drug Delivery
This compound (C₁₈H₃₈N₂O) is an amphiphilic molecule that uniquely combines the hydrophobic properties of the 18-carbon stearic acid tail with the reactive, nucleophilic nature of a terminal hydrazide group.[1][2] This bifunctional characteristic makes it a highly valuable component in the design of sophisticated drug delivery systems. The long hydrocarbon chain serves as a lipid anchor, enabling its incorporation into the lipid bilayers of liposomes and the core of lipid-based nanoparticles.[3] Simultaneously, the hydrazide moiety provides a versatile chemical handle for a variety of applications, including the surface modification of nanocarriers and the creation of pH-sensitive drug conjugates.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound into various drug delivery platforms. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present quantitative data to ensure the development of robust and effective drug delivery systems.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful formulation in drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₈N₂O | [4] |
| Molecular Weight | 298.51 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 104-111 °C | [3] |
| Solubility | Soluble in polar organic solvents like ethanol; limited solubility in water and non-polar solvents. | [1][2] |
Application I: Surface Modification of Liposomes with this compound for Targeted Delivery
The surface of liposomes can be functionalized with this compound to attach targeting ligands, such as antibodies or peptides, thereby enhancing site-specific drug delivery. The stearic acid tail anchors the molecule within the liposome's lipid bilayer, while the hydrazide group is available for conjugation.
Causality of Experimental Choices:
-
Post-Insertion Technique: This method is preferred for incorporating stearic acid-PEG-hydrazide conjugates into pre-formed liposomes. It avoids exposing sensitive targeting ligands to the harsh conditions of liposome preparation.[5][6][7][8]
-
PEG Spacer: A polyethylene glycol (PEG) spacer is often used to link stearic acid to the hydrazide group. This creates a hydrophilic corona around the liposome, which reduces clearance by the reticuloendothelial system (RES) and provides a flexible linker for the targeting ligand, enhancing its binding affinity.
-
EDC/NHS Chemistry: While not directly used for hydrazide conjugation in this protocol, EDC/NHS chemistry is a common method for activating carboxyl groups on targeting ligands to react with the hydrazide moiety on the liposome surface.[1][9]
Experimental Workflow for Liposome Surface Modification
Protocol 1: Surface Modification of Liposomes via Post-Insertion
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
Stearic acid-PEG-hydrazide
-
Targeting ligand with a reactive group (e.g., aldehyde or ketone)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Dialysis membrane (MWCO 10-14 kDa)
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes
-
Incubator or water bath
-
Magnetic stirrer
Procedure:
-
Liposome Preparation (Thin-Film Hydration):
-
Dissolve the desired phospholipids and cholesterol in a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the hydration buffer at a temperature above the phase transition temperature of the lipids.
-
Vortex the suspension to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
Extrude the MLV suspension through polycarbonate membranes of the desired pore size (e.g., 100 nm) to obtain unilamellar vesicles (LUVs) of a uniform size.
-
-
Preparation of Stearic Acid-PEG-Hydrazide Micelles:
-
Dissolve the stearic acid-PEG-hydrazide in the hydration buffer at a concentration above its critical micelle concentration (CMC).
-
-
Post-Insertion:
-
Add the stearic acid-PEG-hydrazide micelle solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature for a specified time (e.g., 1-2 hours) with gentle stirring.
-
-
Ligand Conjugation:
-
Add the targeting ligand (with an aldehyde or ketone group) to the hydrazide-functionalized liposomes.
-
Allow the reaction to proceed for a set time (e.g., 4-6 hours) at room temperature.
-
-
Purification:
-
Remove unconjugated ligand and excess reagents by dialyzing the liposome suspension against fresh hydration buffer.
-
Application II: Formulation of Polymeric Nanoparticles and Micelles with this compound
This compound can be conjugated to biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) or natural polymers such as chitosan to create amphiphilic copolymers.[10] These copolymers self-assemble in aqueous solution to form nanoparticles or micelles, which can encapsulate hydrophobic drugs in their core.
Causality of Experimental Choices:
-
EDC/NHS Coupling Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a widely used method to form a stable amide bond between the carboxyl group of a polymer (like PLGA) and the amine group of the hydrazide.[1][9][11]
-
Nanoprecipitation: This is a simple and reproducible method for preparing polymeric nanoparticles from pre-formed polymers. It involves dissolving the polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, leading to polymer precipitation and nanoparticle formation.[12]
Experimental Workflow for Polymeric Nanoparticle Formulation
Protocol 2: Preparation of PLGA-Stearic Acid Hydrazide Nanoparticles
Materials:
-
PLGA-COOH (carboxyl-terminated)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Organic solvent (e.g., DMSO, Dichloromethane)
-
Aqueous phase (e.g., deionized water, PVA solution)
-
Hydrophobic drug
Equipment:
-
Magnetic stirrer
-
Dialysis membrane (MWCO 3.5-5 kDa)
-
Lyophilizer
-
Probe sonicator or homogenizer
-
Centrifuge
Procedure:
-
Synthesis of PLGA-Stearic Acid Hydrazide Copolymer:
-
Dissolve PLGA-COOH in an appropriate organic solvent (e.g., DMSO).
-
Add EDC and NHS to activate the carboxyl groups of PLGA. Stir for 30 minutes at room temperature.
-
Add a solution of this compound in the same solvent to the activated PLGA solution.
-
Let the reaction proceed for 24 hours at room temperature under gentle stirring.
-
Purify the resulting copolymer by dialysis against deionized water to remove unreacted reagents.
-
Lyophilize the purified copolymer.
-
-
Nanoparticle Formulation (Nanoprecipitation):
-
Dissolve the PLGA-stearic acid hydrazide copolymer and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone).
-
Add this organic solution dropwise to a vigorously stirring aqueous phase (which may contain a stabilizer like PVA).
-
Continue stirring to allow for solvent evaporation and nanoparticle formation.
-
Remove the remaining organic solvent under reduced pressure.
-
-
Purification and Characterization:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove any unencapsulated drug and stabilizer.
-
Resuspend the nanoparticles in deionized water or a suitable buffer.
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Application III: pH-Sensitive Drug Delivery using Hydrazone Linkages
The hydrazide group of stearic acid can react with an aldehyde or ketone group on a drug molecule to form a pH-sensitive hydrazone bond. This bond is relatively stable at physiological pH (7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), leading to intracellular drug release.[13][14][15][16][17]
Causality of Experimental Choices:
-
Hydrazone Bond Formation: The reaction between a hydrazide and an aldehyde/ketone is a reversible condensation reaction that is favored under acidic conditions for cleavage. This property is exploited for pH-triggered drug release.
-
Drug Modification: The drug molecule must possess or be modified to contain an aldehyde or ketone group for conjugation to this compound.
Experimental Workflow for pH-Sensitive Drug Conjugate Formulation
Protocol 3: Formulation of pH-Sensitive Nanoparticles with a this compound-Drug Conjugate
Materials:
-
Drug with an aldehyde or ketone group (or a modified version)
-
This compound
-
Lipid matrix (for solid lipid nanoparticles, e.g., stearic acid)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., dichloromethane)
-
Aqueous phase (e.g., deionized water)
-
Dialysis membrane (MWCO appropriate for the drug)
Equipment:
-
High-shear homogenizer or probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Synthesis of this compound-Drug Conjugate:
-
Dissolve the aldehyde/ketone-containing drug and this compound in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid).
-
Reflux the mixture for a specified time to form the hydrazone linkage.
-
Monitor the reaction by TLC or HPLC.
-
Purify the conjugate using column chromatography or recrystallization.
-
-
Formulation of Solid Lipid Nanoparticles (SLNs):
-
Melt the lipid matrix (e.g., stearic acid).
-
Disperse the this compound-drug conjugate in the molten lipid.
-
Prepare a hot aqueous surfactant solution.
-
Add the hot lipid phase to the hot aqueous phase under high-shear homogenization or sonication to form an emulsion.
-
Cool the emulsion in an ice bath while stirring to allow the lipid to solidify and form SLNs.
-
-
Purification:
-
Remove excess surfactant and unencapsulated conjugate by centrifugation or dialysis.
-
-
In Vitro pH-Sensitive Drug Release Study:
-
Resuspend the SLNs in buffer solutions of different pH (e.g., pH 7.4 and pH 5.5).
-
Place the suspensions in dialysis bags and dialyze against the respective buffers at 37°C.
-
At predetermined time points, withdraw samples from the dialysis medium and quantify the amount of released drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Characterization of this compound-Containing Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated drug delivery systems.
| Characterization Technique | Parameter Measured | Typical Expected Results |
| Dynamic Light Scattering (DLS) | Particle size, Polydispersity Index (PDI) | Nanoparticles typically < 200 nm with a PDI < 0.3 for homogeneity.[2] |
| Zeta Potential Analysis | Surface charge | Can indicate the stability of the nanoparticle suspension and the success of surface modification.[2][18][19] |
| Transmission Electron Microscopy (TEM) | Morphology and size | Visualization of spherical nanoparticles.[20] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical bond formation | Confirmation of amide or hydrazone bond formation by the appearance of characteristic peaks.[4][21][22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure of conjugates | Elucidation of the chemical structure of polymer-stearic acid hydrazide conjugates. |
| High-Performance Liquid Chromatography (HPLC) | Drug loading and encapsulation efficiency | Quantification of the amount of drug encapsulated within the nanocarriers. |
Conclusion and Future Perspectives
This compound is a powerful and versatile tool in the development of advanced drug delivery systems. Its unique amphiphilic nature and reactive hydrazide group enable the creation of surface-functionalized and stimuli-responsive nanocarriers. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their drug delivery research. Future work may focus on the in vivo evaluation of these systems and the development of multifunctional platforms that combine targeting, imaging, and therapeutic capabilities.
References
- 1. scitepress.org [scitepress.org]
- 2. brookhaveninstruments.com [brookhaveninstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. FTIR spectroscopy characterization of fatty-acyl-chain conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microfluidic Post-Insertion Method for the Efficient Preparation of PEGylated Liposomes Using High Functionality and Quality Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Post-modification of preformed liposomes with novel non-phospholipid poly(ethylene glycol)-conjugated hexadecylcarbamoylmethyl hexadecanoic acid for enhanced circulation persistence in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and pharmacodynamics of stearic acid and poly (lactic-co-glycolic acid) grafted chitosan oligosaccharide micelles for 10-hydroxycamptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Preparation and characterization of stearic acid-grafted chitosan oligosaccharide polymeric micelles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pH and redox triggered doxorubicin release from covalently linked carbon dots conjugates - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Conjugation of a smart polymer to doxorubicin through a pH-responsive bond for targeted drug delivery and improving drug loading on graphene oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Doxorubicin-Bound Hydroxyethyl Starch Conjugate Nanoparticles with pH/Redox Responsive Linkage for Enhancing Antitumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Doxorubicin conjugated gold nanoparticles as water-soluble and pH-responsive anticancer drug nanocarriers - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Solid lipid nanoparticles modified with stearic acid–octaarginine for oral administration of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: Engineering Hydrophobic Surfaces with Stearic Acid Hydrazide
Herein, we present a comprehensive guide to the utilization of stearic acid hydrazide for the covalent modification of substrates to create stable, hydrophobic surfaces. This document provides the foundational chemical principles, detailed experimental protocols, and robust validation techniques tailored for researchers, material scientists, and professionals in drug development. Our approach emphasizes the causality behind experimental design, ensuring that each protocol is a self-validating system grounded in established surface chemistry.
Foundational Principles: The Chemistry of Hydrazide-Mediated Hydrophobicity
The creation of a hydrophobic surface using this compound is a tale of two distinct molecular features: the reactive hydrazide headgroup and the long, nonpolar stearic acid tail.
-
The Hydrophobic Tail: Stearic acid (C18) is a long-chain saturated fatty acid. When molecules of this length are densely packed on a surface, they form a self-assembled monolayer (SAM).[1][2] The extended alkyl chains (-CH2-CH3) present a low-energy interface to the environment. Water molecules, which are highly polar and form strong hydrogen bonds with each other, are repelled from this nonpolar surface, leading to a high water contact angle and the characteristic hydrophobic effect.[1][3] The degree of hydrophobicity is directly related to the packing density and structural order of these alkyl chains.[1]
-
The Reactive Headgroup: The key to creating a durable hydrophobic surface, rather than a simple temporary coating, is to covalently bond the molecule to the substrate. This is the role of the hydrazide functional group (-CONHNH₂). The terminal amine of the hydrazide is a potent nucleophile that can form stable, covalent bonds with specific electrophilic groups, most notably aldehydes and ketones, to yield a hydrazone linkage.[4][5] This targeted reactivity allows for the precise and permanent "grafting to" of the this compound molecule onto a pre-functionalized surface.
An alternative, though less common, pathway involves the reaction of the hydrazide group with surface epoxides. The nucleophilic nitrogen can attack and open the three-membered epoxy ring, forming a stable carbon-nitrogen bond.[6][7]
Core Reaction Mechanism: Hydrazone Formation
The primary and most reliable method for grafting this compound involves a two-step process: functionalizing the substrate to introduce aldehyde groups, followed by the condensation reaction with the hydrazide.
Caption: Covalent grafting via hydrazone bond formation.
Experimental Protocols: A Step-by-Step Guide
This section details the complete workflow for modifying a standard hydroxyl-bearing substrate (e.g., glass slides, silicon wafers, or plasma-treated polymers) to render it hydrophobic.
Protocol 1: Surface Hydrophobization via Hydrazone Ligation
This protocol is a robust method applicable to a wide range of materials that possess or can be modified to possess surface hydroxyl (-OH) groups.
PART A: Surface Activation to Introduce Aldehyde Groups
-
Rationale: This initial step creates the necessary chemical handles (aldehydes) on the substrate for the this compound to react with. We describe a common method using an aminosilane followed by activation with glutaraldehyde.
-
Materials:
-
Substrates (e.g., glass microscope slides)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous Toluene
-
Glutaraldehyde solution (25% in water)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas stream
-
-
Procedure:
-
Substrate Cleaning & Hydroxylation:
-
Thoroughly clean the substrates by sonicating in acetone, followed by ethanol, and finally DI water (15 minutes each).
-
Immerse the substrates in a Piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 1 hour at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates copiously with DI water and dry under a stream of nitrogen. This process ensures a clean, fully hydroxylated surface.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the clean, dry substrates in the APTES solution and incubate for 1 hour at 60°C with gentle agitation.
-
After incubation, rinse the substrates with toluene, followed by ethanol, to remove excess unreacted silane.
-
Cure the amine-functionalized substrates in an oven at 110°C for 30 minutes.
-
-
Aldehyde Functionalization:
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).
-
Immerse the amine-functionalized substrates in the glutaraldehyde solution for 2 hours at room temperature.
-
Rinse the now aldehyde-activated substrates thoroughly with PBS and then DI water to remove excess glutaraldehyde. Dry under a nitrogen stream. The substrates are now ready for hydrazide grafting.
-
-
PART B: Covalent Grafting of this compound
-
Rationale: The aldehyde-activated surface is now reacted with this compound. The reaction is typically performed in a slightly acidic buffer to catalyze hydrazone formation, with aniline sometimes used to further increase reaction efficiency.[4]
-
Materials:
-
Aldehyde-activated substrates (from Part A)
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Acetate buffer, pH 5.5
-
Aniline (optional, as catalyst)
-
Ethanol or a mixture of Ethanol/DI Water
-
Nitrogen gas stream
-
-
Procedure:
-
Prepare this compound Solution:
-
Dissolve this compound in ethanol to a final concentration of 10-20 mM. Gentle heating may be required to fully dissolve the compound. Let the solution cool to room temperature.
-
For the reaction, this stock can be diluted into the Conjugation Buffer. The final solvent system should maintain the solubility of the hydrazide (e.g., 50:50 Ethanol:Buffer).
-
-
Conjugation Reaction:
-
Immerse the aldehyde-activated substrates in the this compound solution.
-
(Optional) For enhanced reaction kinetics, add aniline to the solution as a catalyst to a final concentration of 10-20 mM.[4]
-
Incubate the reaction for 4-6 hours at room temperature, or overnight for maximal grafting density, with gentle agitation.
-
-
Washing and Final Preparation:
-
Remove the substrates from the reaction solution.
-
Rinse extensively with the Ethanol/Buffer mixture to remove unreacted hydrazide. Follow with a thorough rinse with pure ethanol and finally DI water.
-
Dry the now hydrophobic surfaces under a stream of nitrogen gas. Store in a desiccator until characterization.
-
-
General Experimental Workflow
Caption: General workflow for surface hydrophobization.
Validation and Characterization Protocols
Successful surface modification must be confirmed with empirical data. This section outlines the key techniques to validate the creation of a hydrophobic surface and confirm the covalent attachment of this compound.
Technique 1: Water Contact Angle (WCA) Goniometry
-
Principle: WCA is the most direct measure of surface hydrophobicity. A droplet of water on a surface will bead up on a hydrophobic surface (high contact angle) and spread out on a hydrophilic one (low contact angle). A surface is generally considered hydrophobic if the static WCA is >90°.
-
Protocol:
-
Place the modified substrate on the goniometer stage.
-
Using a precision syringe, dispense a small droplet of DI water (typically 2-5 µL) onto the surface.
-
Capture an image of the droplet profile.
-
Software analysis is used to calculate the angle at the three-phase (solid-liquid-air) contact line.
-
Measure at least five different spots on the surface to ensure homogeneity.
-
For advanced analysis, measure the advancing (as the droplet volume is increased) and receding (as volume is withdrawn) contact angles. A low contact angle hysteresis (the difference between advancing and receding angles) indicates a smooth, chemically homogeneous surface.
-
Technique 2: Surface Free Energy (SFE) Calculation
-
Principle: SFE is a quantitative measure of the excess energy at a surface. Hydrophobic surfaces have low surface free energy. By measuring the contact angles of several liquids with known surface tension components (polar and dispersive), the SFE of the solid can be calculated using models like the Owens-Wendt-Rabel-Kaelble (OWRK) method.
-
Protocol:
-
Measure the static contact angle on the modified surface using at least two well-characterized liquids. A common pair is polar DI water and nonpolar diiodomethane.
-
Input the contact angle values and the known surface tension properties of the liquids into the analysis software to calculate the SFE of the substrate.
-
| Parameter | Expected Value (Unmodified Glass) | Expected Value (Modified Surface) | Justification |
| Static Water Contact Angle | < 20° | > 100° | The hydrophilic -OH groups are replaced by a dense layer of nonpolar C18 alkyl chains. |
| Contact Angle Hysteresis | High | < 10° | Indicates the formation of a smooth, uniform molecular monolayer. |
| Surface Free Energy (SFE) | High (>60 mN/m) | Low (<30 mN/m) | The surface is transformed from a high-energy oxide to a low-energy organic layer. |
Technique 3: Spectroscopic Confirmation
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Principle: Attenuated Total Reflectance (ATR-FTIR) is a surface-sensitive technique that can detect the vibrational modes of the grafted molecules.
-
Expected Results:
-
Disappearance of the aldehyde C-H stretching peak (around 2720 cm⁻¹) from the activated surface.
-
Appearance of new, strong C-H stretching peaks from the alkyl chain of stearic acid (2850-2960 cm⁻¹).[8]
-
Appearance of a characteristic C=N stretching peak for the newly formed hydrazone bond (around 1620-1650 cm⁻¹).
-
Appearance of an Amide I (C=O stretch) peak around 1680 cm⁻¹ and N-H bending peaks from the hydrazide linkage.[8]
-
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Principle: XPS provides the elemental composition and chemical state of the top few nanometers of a surface. It is definitive proof of successful grafting.
-
Expected Results:
-
The survey scan of the modified surface will show a new peak for Nitrogen (N1s), which is absent on the unmodified substrate.
-
High-resolution scans of the N1s region can be used to identify the different nitrogen species in the hydrazone linkage (-CH=N -N H-).[9][10]
-
The Carbon (C1s) high-resolution spectrum will show a dramatic increase in the component corresponding to aliphatic C-C/C-H bonds from the stearic acid chain.
-
-
References
- 1. Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refubium - Hydrophobicity of self-assembled monolayers of alkanes [refubium.fu-berlin.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XPS and FTIR Surface Characterization of TiO 2 Particles Used in Polymer Encapsulation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Application Note & Protocols: A Comprehensive Guide to the Preparation of Stearic Acid Hydrazide-Based Bioconjugates
Introduction: The Significance of Lipid-Protein Conjugation
In the landscape of advanced therapeutics and diagnostics, the strategic modification of biomolecules is paramount. Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, has enabled the creation of novel entities with enhanced properties. Among these, the covalent attachment of lipids to proteins, or lipidation, offers a powerful strategy to improve the therapeutic index of protein-based drugs. Stearic acid, a saturated 18-carbon fatty acid, is a particularly valuable lipid for this purpose due to its biocompatibility and ability to anchor proteins to cell membranes or lipid-based nanocarriers like liposomes and solid lipid nanoparticles.[1][2]
Stearic acid hydrazide serves as a key bifunctional linker in this process. Its long hydrophobic stearoyl chain provides the lipid anchor, while the terminal hydrazide group offers a highly specific reactive handle for covalent bond formation. This application note provides a detailed exposition of the chemical principles and step-by-step protocols for the preparation of this compound-based bioconjugates, tailored for researchers, scientists, and drug development professionals.
Principle of the Method: Aniline-Catalyzed Hydrazone Ligation
The core of this bioconjugation strategy lies in the reaction between a hydrazide and an aldehyde to form a stable hydrazone bond.[3] The hydrazide moiety of this compound acts as a potent nucleophile that specifically targets carbonyl groups (aldehydes and ketones). While this reaction can proceed under mild acidic conditions, its efficiency is significantly enhanced by the addition of a nucleophilic catalyst, such as aniline.[4]
The overall process involves two primary stages:
-
Generation of Aldehyde Groups: Aldehyde functionalities are typically not abundant in native proteins. Therefore, they must be chemically introduced onto the target biomolecule. A common and gentle method is the selective oxidation of cis-diol-containing sugar moieties within glycoproteins using sodium meta-periodate (NaIO₄).[4] This reaction cleaves the C-C bond of the diol, converting the adjacent hydroxyl groups into reactive aldehydes.
-
Hydrazone Bond Formation: The aldehyde-functionalized biomolecule is then reacted with this compound. The hydrazide's terminal nitrogen attacks the aldehyde's carbonyl carbon, leading to the formation of a stable hydrazone linkage and the release of a water molecule.[3][5]
Reaction Mechanism Visualization
Caption: Aniline-catalyzed formation of a stable hydrazone bond.
Materials and Reagents
Proper preparation and quality of materials are critical for successful bioconjugation.
| Reagent / Material | Supplier (Example) | Purpose | Recommended Grade |
| Glycoprotein (e.g., IgG) | In-house or Commercial | Target biomolecule for conjugation | >95% Purity |
| This compound | EvitaChem, CymitQuimica | Lipid-linker for conjugation | >97% Purity[6] |
| Sodium meta-periodate (NaIO₄) | Sigma-Aldrich | Oxidizing agent for aldehyde generation | ACS Reagent Grade |
| Aniline | Sigma-Aldrich | Catalyst for hydrazone formation | ReagentPlus®, ≥99% |
| L-Cysteine | Sigma-Aldrich | Quenching agent for oxidation reaction | BioXtra, ≥99% |
| N-Acetylcysteine | Sigma-Aldrich | Quenching agent for conjugation reaction | ≥99% |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Thermo Fisher Scientific | Solvent for this compound | Anhydrous, ≥99.9% |
| Buffers & Solutions | |||
| Oxidation Buffer | - | Buffer for periodate oxidation | 0.1 M Sodium Acetate, pH 5.5 |
| Conjugation Buffer | - | Buffer for hydrazone ligation | 0.1 M Sodium Acetate, 5 mM Aniline, pH 5.0 |
| Quenching Solution | - | To stop reactions | 1 M Cysteine or N-Acetylcysteine in PBS |
| Purification Buffer | - | Mobile phase for chromatography | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Equipment | |||
| Desalting Columns (e.g., Zeba™) | Thermo Fisher Scientific | Buffer exchange and reagent removal | 7K or 40K MWCO |
| Chromatography System (SEC/HIC) | GE Healthcare, Bio-Rad | Purification of the final conjugate | FPLC or HPLC system |
| UV-Vis Spectrophotometer | Beckman Coulter, Agilent | Protein concentration measurement | |
| SDS-PAGE System | Bio-Rad | Purity and molecular weight analysis |
Detailed Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
This protocol describes the gentle oxidation of carbohydrate moieties on a glycoprotein to generate reactive aldehyde groups. The causality behind this step is the specific cleavage of cis-diols by periodate, a reaction that is mild enough to preserve the protein's tertiary structure and function.
-
Protein Preparation: Prepare a solution of the glycoprotein (e.g., an antibody) at a concentration of 2-10 mg/mL in Oxidation Buffer (0.1 M Sodium Acetate, pH 5.5).
-
Periodate Solution Preparation: Immediately before use, prepare a 100 mM solution of sodium meta-periodate in ice-cold Oxidation Buffer. Protect this solution from light.
-
Oxidation Reaction:
-
Add the periodate solution to the protein solution to achieve a final periodate concentration of 1-2 mM. The molar ratio of periodate to protein should be optimized but a starting point of 50-100 fold molar excess is recommended.
-
Incubate the reaction mixture for 30 minutes at 4°C in the dark with gentle mixing. Rationale: Low temperature and darkness prevent over-oxidation and degradation of the periodate reagent.
-
-
Quenching the Reaction: Stop the oxidation by adding a 1 M L-Cysteine solution to a final concentration of 10 mM. Incubate for 10 minutes at 4°C. Rationale: Cysteine quenches excess periodate, preventing unwanted side reactions in subsequent steps.
-
Buffer Exchange: Immediately remove the excess periodate and quenching reagent by buffer exchanging the oxidized protein into the Conjugation Buffer (0.1 M Sodium Acetate, 5 mM Aniline, pH 5.0) using a desalting column (e.g., Zeba™ Spin Desalting Column, 40K MWCO).
Protocol 2: Conjugation of this compound
This protocol details the covalent attachment of the lipid hydrazide to the aldehyde-functionalized protein. The slightly acidic pH (5.0) and the presence of the aniline catalyst are crucial for maximizing the efficiency of hydrazone bond formation.[4]
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Rationale: this compound has poor aqueous solubility, requiring an organic co-solvent.[6]
-
Conjugation Reaction:
-
To the aldehyde-activated protein solution from Protocol 1, add the this compound stock solution to achieve a final molar excess of 50-200 fold over the protein.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.
-
-
Quenching the Reaction (Optional but Recommended): Add a 1 M N-Acetylcysteine solution to a final concentration of 20 mM to quench any remaining reactive aldehydes. Incubate for 30 minutes.
Protocol 3: Purification of the Bioconjugate
Purification is a critical self-validating step to remove unreacted this compound, catalyst, and unconjugated protein. The increased hydrophobicity of the stearic acid-protein conjugate is the key property exploited for separation.
Option A: Size Exclusion Chromatography (SEC)
-
Principle: Separates molecules based on size. Effective for removing small molecules like unreacted this compound. It is less effective at separating unconjugated protein from the conjugate due to the small size difference.
-
Procedure: Equilibrate an SEC column (e.g., Superdex 200) with Purification Buffer (PBS, pH 7.4). Load the quenched reaction mixture and collect fractions corresponding to the high molecular weight protein peak.
Option B: Hydrophobic Interaction Chromatography (HIC)
-
Principle: Separates molecules based on hydrophobicity. This is the preferred method as the conjugated protein will be significantly more hydrophobic than the unconjugated protein.[7][8]
-
Procedure:
-
Add a high concentration salt solution (e.g., ammonium sulfate) to the reaction mixture to promote hydrophobic interactions.
-
Load the sample onto an HIC column (e.g., Phenyl Sepharose).
-
Elute with a decreasing salt gradient. The unconjugated protein will elute first, followed by the more hydrophobic stearic acid-conjugated protein at lower salt concentrations.[7]
-
Option C: Tangential Flow Filtration (TFF) / Dialysis
-
Principle: Effective for buffer exchange and removing small molecule impurities.[9] Not suitable for separating conjugated from unconjugated protein.
-
Procedure: Perform extensive dialysis or TFF against the Purification Buffer using an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa).
Protocol 4: Characterization of the Conjugate
Characterization validates the success of the conjugation and determines the purity and properties of the final product.
-
Protein Concentration: Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
SDS-PAGE Analysis: Run samples of the starting protein, and purified conjugate on an SDS-PAGE gel. The conjugated protein should exhibit a slight shift to a higher apparent molecular weight compared to the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): For precise confirmation, analyze the conjugate by mass spectrometry. The resulting mass should correspond to the mass of the protein plus the mass of the attached this compound moieties. This can also be used to determine the degree of labeling (DOL).
Experimental Workflow Overview
Caption: End-to-end workflow for bioconjugate preparation.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies [frontiersin.org]
- 9. Custom Protein-Liposome Conjugation Services - Creative Biolabs [creative-biolabs.com]
Experimental setup for stearic acid hydrazide condensation reactions.
Application Note & Protocol
Topic: Experimental Setup for Stearic Acid Hydrazide Condensation Reactions Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile bifunctional molecule, integrating a long, hydrophobic 18-carbon alkyl chain with a highly reactive nucleophilic hydrazide moiety. This unique structure makes it an invaluable starting material for synthesizing a wide array of derivatives, particularly through condensation reactions with aldehydes and ketones to form stable hydrazone linkages. The resulting products often exhibit enhanced lipophilicity, a desirable trait for applications in drug delivery, material science, and the development of novel bioactive agents. This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and field-proven insights for conducting this compound condensation reactions, with a focus on ensuring high yield, purity, and robust characterization of the final products.
Introduction: The Strategic Value of this compound
This compound (Octadecanehydrazide) is an organic compound derived from stearic acid, a common saturated fatty acid.[1] Its structure is characterized by a long lipophilic tail, which imparts hydrophobic properties, and a polar hydrazide head (-CONHNH₂), which serves as a reactive handle for chemical modifications.[2][3] This amphipathic nature is the cornerstone of its utility.
In pharmaceutical and drug development contexts, the long alkyl chain can enhance the ability of a conjugated drug to cross biological membranes, such as the blood-brain barrier.[4][5] The condensation reaction of the hydrazide group with aldehydes or ketones forms a hydrazone bond (C=N-NH-C=O), a linkage that is stable under physiological conditions but can be designed to be cleavable under specific stimuli, making it ideal for prodrug strategies and bioconjugation.[6][7] Furthermore, the resulting hydrazone derivatives of stearic acid have themselves been investigated for a range of biological activities, including antimicrobial and antifungal properties.[8][9][10]
The Underlying Chemistry: Mechanism of Hydrazone Formation
The condensation of this compound with an aldehyde or ketone to form a hydrazone is a classic example of nucleophilic addition-elimination. The reaction is reversible and typically acid-catalyzed, proceeding through a two-step mechanism.[11]
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolhydrazine.[11]
-
Dehydration: This intermediate is unstable and undergoes a dehydration step, eliminating a molecule of water to form the final, stable C=N double bond of the hydrazone.[11][12]
The Critical Role of pH: The reaction rate is highly pH-dependent. A mildly acidic environment (typically pH 4-6) is optimal because it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[11][13] However, in a strongly acidic medium, the nucleophilic hydrazine itself becomes protonated, rendering it inactive and inhibiting the reaction.[13]
References
- 1. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 2. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. Buy this compound | 4130-54-5 [smolecule.com]
- 5. pishrochem.com [pishrochem.com]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, antimicrobial evaluation and QSAR studies of stearic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: The Utility of Stearic Acid Hydrazide as a Versatile Safety-Catch Linker in Solid-Phase Synthesis
Abstract
Solid-phase synthesis (SPS) has revolutionized the creation of complex molecules, particularly peptides and small organic compounds, by simplifying purification and enabling automation. The choice of linker, the molecular bridge connecting the growing molecule to the insoluble resin, is paramount to the success of any solid-phase strategy. This document provides a detailed exploration of stearic acid hydrazide as a highly versatile "safety-catch" linker. Its unique chemical properties—stability throughout standard synthesis conditions and activation for cleavage under specific, mild oxidative protocols—offer significant advantages for researchers in drug discovery and chemical biology. We present the core principles, mechanistic insights, and detailed, field-proven protocols for the application of this compound in the synthesis of molecules with diverse C-terminal functionalities.
Introduction: The Strategic Advantage of the Hydrazide Linker
In the landscape of solid-phase synthesis, linkers are categorized by their cleavage strategy.[1] "Safety-catch" linkers represent a sophisticated class that remains inert and stable throughout the entire synthesis process, including the repetitive deprotection steps of common orthogonal protection schemes like tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc).[2][3][4] The linker's stability is "switched off" by a distinct chemical transformation, activating it for cleavage under conditions that were previously benign.[4]
The aryl hydrazide linker is a prime example of this concept.[5][6] It is exceptionally stable during both Boc- and Fmoc-based peptide synthesis but can be activated for cleavage under very mild oxidative conditions.[5][6] this compound, with its long aliphatic chain (C18), introduces unique properties, including potential applications in modifying solubility or in the synthesis of lipidated peptides.[7] The core of its utility lies in the hydrazide moiety, which, upon oxidation, becomes a highly reactive intermediate capable of being intercepted by various nucleophiles.[4][7] This allows for the synthesis of a single, resin-bound precursor that can be cleaved to yield a variety of C-terminal functionalities, such as carboxylic acids, amides, esters, and thioesters, making it a powerful tool for generating molecular libraries.[6][7]
Key Advantages:
-
Orthogonality: Fully compatible with standard Boc and Fmoc peptide synthesis chemistries.[5][6]
-
Mild Cleavage: Avoids the harsh acidic conditions (like hydrogen fluoride) required for traditional linkers such as the Merrifield resin.[1][7]
-
Versatility: A single resin-bound compound can be cleaved to produce multiple C-terminal derivatives by simply changing the nucleophile present during cleavage.[7]
-
Racemization Resistance: Oxidative cleavage of the hydrazide linker has been shown to proceed without significant racemization.[7]
-
Specialized Applications: Ideal for synthesizing complex molecules like C-terminal modified peptides, head-to-tail cyclic peptides, and lipidated peptides.[5][7]
The Chemical Principle: A Two-Stage Cleavage Mechanism
The functionality of the this compound linker is rooted in a two-stage activation and cleavage process. The N-acyl hydrazine is stable and unreactive during synthesis. The cleavage is initiated by an oxidation step that converts the hydrazide into a reactive N-acyl diazene intermediate. This intermediate is then susceptible to nucleophilic attack, leading to the release of the desired product from the solid support.
The general mechanism is as follows:
-
Oxidation (Activation): The resin-bound peptidyl hydrazide is oxidized using an agent like N-bromosuccinimide (NBS) or a copper (II) salt (e.g., Cu(OAc)₂) with atmospheric oxygen.[2][7] This converts the stable hydrazide into a highly reactive acyl diazene.
-
Nucleophilic Cleavage: The acyl diazene intermediate is readily attacked by a chosen nucleophile. The nature of the nucleophile determines the C-terminal functionality of the cleaved product.[4][7]
This process is visually summarized in the workflow diagram below.
Caption: General workflow for solid-phase synthesis and cleavage using a this compound linker.
Detailed Application Protocols
Materials and Reagents:
-
Chloromethylated polystyrene resin (Merrifield resin)
-
This compound
-
Potassium iodide (KI)
-
Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-protected amino acids
-
HBTU/HOBt or other suitable coupling reagents
-
Piperidine (20% in DMF) for Fmoc deprotection
-
N-bromosuccinimide (NBS)
-
Copper (II) acetate (Cu(OAc)₂)
-
Methanol (MeOH), Thiocresol, Water, Ammonium Hydroxide (NH₄OH)
Protocol 1: Immobilization of this compound onto Merrifield Resin
This protocol describes the attachment of the this compound linker to a standard chloromethylated solid support.
-
Resin Swelling: Swell 1 g of Merrifield resin (1% DVB, 1.0 mmol Cl/g) in 10 mL of DMF for 1 hour in a reaction vessel.
-
Linker Attachment:
-
Dissolve 3 equivalents of this compound (relative to resin capacity) and 1 equivalent of KI in a minimal amount of DMF.
-
Add the solution to the swollen resin.
-
Add 3 equivalents of DIEA to the mixture.
-
Shake the reaction vessel at 50°C for 24 hours.
-
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading can be determined by elemental analysis for nitrogen content.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc Strategy)
This protocol outlines the steps for elongating a peptide chain on the hydrazide-functionalized resin.
-
Resin Preparation: Swell the this compound resin in DMF for 1 hour.
-
First Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of DIEA.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Subsequent Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.
-
Final Wash: After the final amino acid coupling and deprotection, wash the resin with DMF (3x), DCM (3x), and dry under vacuum.
Protocol 3: Oxidative Cleavage and Product Release
The key to the hydrazide linker's versatility is the cleavage step. The choice of oxidizing agent and nucleophile dictates the final product.
Caption: Cleavage pathways of the activated acyl diazene intermediate with various nucleophiles.
A. Cleavage to Yield a Peptide Carboxylic Acid:
-
Suspend the resin in a mixture of THF/H₂O (9:1).
-
Add 5 equivalents of NBS and shake for 1 hour at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with THF.
-
Combine the filtrates and evaporate the solvent to yield the peptide carboxylic acid.
B. Cleavage to Yield a Peptide Methyl Ester:
-
This method utilizes copper (II) acetate for oxidation.[2][4]
-
Suspend the resin in methanol (MeOH).
-
Add 0.1 equivalents of copper (II) acetate and bubble air or oxygen through the suspension for 24 hours.
-
Alternatively, suspend the resin in THF/MeOH (4:1), add 5 equivalents of NBS, and shake for 1 hour.[2][4]
-
Filter the resin, wash with MeOH, and collect the combined filtrates. Evaporate to obtain the peptide methyl ester.
C. Cleavage to Yield a Peptide Amide:
-
Suspend the resin in THF.
-
Add 5 equivalents of NBS and shake for 30 minutes.
-
Add a solution of 10 equivalents of the desired amine (e.g., ammonium hydroxide for a primary amide) in THF.
-
Shake for an additional 2-4 hours.
-
Filter the resin, wash with THF, and process the combined filtrates.
D. Synthesis of a Head-to-Tail Cyclic Peptide:
-
Ensure the N-terminal Fmoc group of the linear peptide on the resin is removed (as per Protocol 2, step 3).
-
Suspend the resin in DMF.
-
Add 3 equivalents of NBS and 5 equivalents of DIEA (to neutralize liberated HBr).[7]
-
Shake the suspension at room temperature for 24-48 hours. The deprotected N-terminal amine acts as an intramolecular nucleophile, attacking the acyl diazene to form the cyclic peptide and release it from the support.[7]
-
Filter the resin, wash with DMF, and purify the cyclic peptide from the combined filtrates.
Quantitative Data Summary
The choice of cleavage conditions significantly impacts the outcome. The following table summarizes typical conditions and expected results based on literature precedents.
| Target C-Terminus | Oxidizing Agent | Nucleophile | Solvent System | Typical Reaction Time | Reference |
| Carboxylic Acid | NBS (5 eq.) | H₂O | THF/H₂O (9:1) | 1-2 hours | [7] |
| Methyl Ester | Cu(OAc)₂ (cat.) / O₂ | Methanol | Methanol | 24 hours | [2][4] |
| Thioester | NBS (5 eq.) | Thiocresol (10 eq.) | THF | 1-2 hours | [7] |
| Primary Amide | NBS (5 eq.) | NH₄OH (10 eq.) | THF | 2-4 hours | [7] |
| Cyclic Peptide | NBS (3 eq.) | Intramolecular NH₂ | DMF | 24-48 hours | [7] |
Conclusion and Future Perspectives
This compound and related aryl hydrazides are exceptionally versatile and robust linkers for solid-phase synthesis.[5][7] Their stability to standard synthesis conditions, combined with a mild and highly adaptable oxidative cleavage mechanism, makes them an invaluable tool for modern chemical biology and drug discovery.[6][7] They enable the efficient and controlled synthesis of peptides and other molecules with diverse C-terminal functionalities from a common resin-bound intermediate. This "safety-catch" strategy is particularly advantageous for creating libraries of compounds for screening and for synthesizing complex targets such as lipidated or cyclic peptides, which are often challenging to produce using conventional methods.[7] Future work may explore the long aliphatic chain of stearic acid itself to modulate the properties of the synthesized molecules, for instance, in creating novel drug delivery systems or membrane-anchored probes.[8]
References
- 1. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Buy this compound | 4130-54-5 [smolecule.com]
Application Note & Protocol: Synthesis of N'-(benzoyl)stearohydrazide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N'-(benzoyl)stearohydrazide, a specialized fatty acid hydrazide with applications in polymer science and materials chemistry. The synthesis is presented as a two-step process commencing with the conversion of stearic acid to its reactive intermediate, stearoyl chloride, followed by a robust acylation reaction with benzoyl hydrazine. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also a deep dive into the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles. We detail optimized reaction conditions, purification techniques, and methods for structural characterization, alongside critical safety protocols.
Introduction: The Rationale and Application
N'-(benzoyl)stearohydrazide belongs to the amide family of organic compounds, which are pivotal as synthetic intermediates and functional additives in a wide array of industrial and research applications.[1] Specifically, derivatives of fatty acid hydrazides are explored for their roles as corrosion inhibitors, antimicrobial agents, and modifiers for polymers.[2][3] N'-(benzoyl)stearohydrazide has demonstrated utility as a nucleating agent and mechanical property enhancer for polymers like Poly(L-lactic acid) (PLLA), improving tensile strength, modulus, and elongation at break.[1][4]
The synthesis protocol detailed herein follows a logical and efficient pathway: the activation of a long-chain fatty acid (stearic acid) to an acyl chloride, followed by its reaction with a hydrazine derivative. This approach is widely adopted for its high efficiency and yield. Understanding the mechanism and the function of each reagent is paramount for successful synthesis and troubleshooting.
Reaction Pathway and Mechanism
The synthesis of N'-(benzoyl)stearohydrazide is achieved through a two-step process.
Step 1: Synthesis of Stearoyl Chloride Stearic acid is converted to stearoyl chloride using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. N,N-dimethylacetamide (DMAC) is employed as a catalyst to accelerate the reaction.
Step 2: Acylation of Benzoyl Hydrazine The synthesized stearoyl chloride is then reacted with benzoyl hydrazine. This is a classic Schotten-Baumann type reaction.[5] The terminal nitrogen atom of the benzoyl hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the stearoyl chloride. This addition is followed by the elimination of a chloride ion. Pyridine, a weak base, is used to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the nucleophilic benzoyl hydrazine and driving the equilibrium towards the product.[6]
Caption: Overall two-step reaction pathway for the synthesis of N'-(benzoyl)stearohydrazide.
Materials and Reagents
Ensure all reagents are of analytical grade or higher.
| Reagent | Formula | CAS No. | Supplier Example | Notes |
| Stearic Acid | C₁₈H₃₆O₂ | 57-11-4 | Chengdu Kelong Chemical | |
| Thionyl Dichloride | SOCl₂ | 7719-09-7 | Mianyang Rongshen Chemical | Handle in fume hood. |
| N,N-dimethylacetamide (DMAC) | C₄H₉NO | 127-19-5 | Mianyang Rongshen Chemical | Catalyst. |
| Benzoyl Hydrazine | C₇H₈N₂O | 613-94-5 | Chengdu Kelong Chemical | |
| Pyridine | C₅H₅N | 110-86-1 | Mianyang Rongshen Chemical | Base/HCl scavenger. |
| Methanol | CH₃OH | 67-56-1 | Standard Lab Supplier | For purification. |
| Deionized Water | H₂O | 7732-18-5 | For washing. |
Detailed Synthesis Protocol
Step 1: Synthesis of Stearoyl Chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is essential for the subsequent acylation to proceed efficiently. Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add stearic acid and 50 mL of thionyl dichloride.
-
Catalysis: Add a catalytic amount of N,N-dimethylacetamide (DMAC).
-
Reaction: Heat the mixture to 80°C and maintain this temperature with continuous stirring for 7 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup: After cooling the mixture to room temperature, remove the excess thionyl dichloride by evaporation under vacuum. The resulting residue is stearoyl chloride, which can be used in the next step without further purification.[1]
Step 2: Synthesis of N'-(benzoyl)stearohydrazide
-
Setup: In a separate flask equipped with a stirrer and a nitrogen inlet, mix benzoyl hydrazine with 50 mL of N,N-dimethylacetamide. Purge the system with nitrogen.
-
Addition: Slowly add the stearoyl chloride from Step 1 to the benzoyl hydrazine mixture.
-
Base Addition: Add 0.057 mol of pyridine to the mixture.
-
Reaction: Heat the mixture to 70°C and maintain this temperature for 6 hours with continuous stirring.[1][4]
-
Precipitation: After the reaction is complete, cool the mixture and pour it into 250 mL of cold deionized water while stirring. A solid precipitate of the crude product will form.
-
Filtration: Collect the crude product by filtration.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzoylation - Unacademy [unacademy.com]
- 6. Buy Stearic acid hydrazide (EVT-315727) | 4130-54-5 [evitachem.com]
- 7. [PDF] Synthesis and Performance of N-(Benzoyl) this compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Stearic Acid Hydrazide in the Textile and Cosmetic Industries
Prepared for: Researchers, Scientists, and Product Development Professionals
This document provides a detailed technical guide on the application of Stearic Acid Hydrazide (SAH), exploring its functional roles and providing validated protocols for its use in the textile and cosmetic sectors. As a bifunctional molecule combining a long hydrophobic alkyl chain with a highly reactive nucleophilic hydrazide group, SAH offers unique opportunities for material modification and formulation innovation.
Part 1: Core Principles and Physicochemical Characteristics of this compound
This compound (Octadecanehydrazide) is an organic compound derived from stearic acid, a saturated fatty acid abundant in vegetable and animal fats.[1][2] Its unique structure is the key to its versatility. The 18-carbon stearic tail imparts significant hydrophobicity, lubricity, and conditioning properties, while the terminal hydrazide group (-CONHNH₂) serves as a reactive handle for covalent bond formation.[1][3] This dual nature allows SAH to act as a bridge between different chemical moieties or as a surface-modifying agent.
The hydrazide functional group is a potent nucleophile, enabling it to participate in reactions such as nucleophilic additions with electrophiles like aldehydes and ketones to form stable hydrazones.[1] This reactivity is central to its application as a crosslinking agent and a precursor for synthesizing novel derivatives.[1][4]
Physicochemical Data Summary
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₈N₂O | [3][4] |
| Molecular Weight | 298.51 g/mol | [4][5][6] |
| Appearance | White to cream crystalline powder | [3][4] |
| Melting Point | 104-111 °C | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol); limited solubility in water. | [3] |
| CAS Number | 4130-54-5 | [3][4][7] |
Fundamental Chemical Structure
Below is the chemical structure of this compound, highlighting its hydrophobic tail and reactive hydrazide head.
Caption: Chemical structure of this compound.
Part 2: Application in the Textile Industry
In textile finishing, the goal is often to impart desirable properties such as wrinkle resistance, water repellency, and softness without compromising the fabric's inherent qualities.[8] While stearic acid is widely used as a softener and lubricant, this compound offers advanced functionality through its ability to form covalent bonds with fibers or crosslinking agents.[8][9][10]
Application Note 1: Formaldehyde-Free Wrinkle-Resistant Finishing
Causality and Mechanism: Wrinkle formation in cellulosic fabrics like cotton is due to the breaking and random reforming of hydrogen bonds between polymer chains during washing and wear. Durable press finishes create stable crosslinks between these chains, preventing this movement.[11][12] Many traditional agents are formaldehyde-based, posing health and environmental concerns. Polycarboxylic acids (e.g., citric acid) are a leading formaldehyde-free alternative, but can require harsh curing conditions.
This compound can function as a novel component in these systems. The hydrazide group can react with activated carboxylic acid groups or with co-applied dialdehydes (e.g., glyoxal), acting as a "linker" molecule. The long stearic tail can concurrently impart a soft "hand" to the fabric, a desirable secondary benefit.
Experimental Workflow: Textile Finishing
Caption: General workflow for textile finishing.
Protocol 1: Wrinkle-Resistant Finishing of Cotton Fabric using a SAH-Citric Acid System
This protocol describes a lab-scale procedure for applying a durable press finish to a 100% cotton fabric.
Materials:
-
Pre-scoured and bleached 100% cotton fabric.
-
This compound (SAH).
-
Citric Acid (Anhydrous).
-
Sodium Hypophosphite Monohydrate (SHP) (Catalyst).
-
Non-ionic wetting agent.
-
Deionized water.
-
Laboratory padder, stenter/oven.
Procedure:
-
Bath Preparation:
-
Prepare an aqueous finishing bath containing the components listed in the table below.
-
Rationale: The wetting agent ensures uniform and rapid uptake of the chemical solution by the fabric. The catalyst (SHP) is essential for promoting the esterification reaction between the citric acid and the cellulose hydroxyl groups.
Component Concentration (g/L) Citric Acid 60 Sodium Hypophosphite (SHP) 30 This compound 10 Wetting Agent 2 | Deionized Water | to 1 L |
-
-
Fabric Impregnation:
-
Set the pressure of the laboratory padder to achieve a wet pick-up of 80-90%.
-
Immerse the cotton fabric sample in the finishing bath for 1 minute to ensure saturation.
-
Pass the saturated fabric through the nip rollers of the padder.
-
Rationale: Controlling the wet pick-up is critical for ensuring the correct amount of chemical (add-on) is applied to the fabric for effective crosslinking.
-
-
Drying:
-
Immediately dry the padded fabric in a pre-heated oven or stenter at 100°C for 5 minutes.
-
Rationale: This step removes water, preventing premature reactions and ensuring an even distribution of chemicals before the high-temperature curing step.
-
-
Curing:
-
Increase the oven temperature to 170°C and cure the dried fabric for 2 minutes.
-
Rationale: This high-temperature step provides the activation energy needed for the esterification and crosslinking reactions to occur, forming durable covalent bonds.
-
-
Post-Treatment:
-
Thoroughly rinse the cured fabric in warm water (40-50°C) with a non-ionic detergent (1 g/L) to remove any unreacted chemicals.
-
Rinse with cold water and air dry.
-
Validation: The effectiveness of the treatment can be quantified by measuring the Crease Recovery Angle (CRA) according to standard methods (e.g., AATCC 66). An increase in CRA compared to an untreated control indicates improved wrinkle resistance.
Part 3: Application in the Cosmetic Industry
In cosmetics, stearic acid is a ubiquitous ingredient used as an emulsifier, thickener, and emollient.[13][14][15] this compound, while sharing the lipophilic character of its parent acid, offers novel formulation possibilities due to its reactive head group and distinct polarity.
Application Note 2: SAH as a Specialty Emulsifier and Structuring Agent
Causality and Mechanism: Emulsions (e.g., lotions and creams) are thermodynamically unstable mixtures of oil and water. Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier that prevents droplet coalescence.[13][16]
The amphiphilic nature of SAH, with its long hydrophobic tail and polar hydrazide head, allows it to function as an oil-in-water (O/W) emulsifier.[3] Its crystalline nature and high melting point also mean it can contribute to the viscosity and texture of a formulation, acting as a structuring agent in the oil phase, similar to stearic acid or cetyl alcohol.[2]
Protocol 2: Formulation of a Basic O/W Moisturizing Lotion
This protocol outlines the creation of a simple, stable oil-in-water lotion using SAH as a primary emulsifier and thickener.
Formulation:
| Phase | Ingredient (INCI Name) | Function | % w/w |
|---|---|---|---|
| A (Oil Phase) | Caprylic/Capric Triglyceride | Emollient | 10.0 |
| This compound | Emulsifier, Thickener | 4.0 | |
| Cetyl Alcohol | Co-emulsifier, Thickener | 2.0 | |
| B (Water Phase) | Deionized Water | Solvent | 78.5 |
| Glycerin | Humectant | 4.0 | |
| Xanthan Gum | Stabilizer | 0.5 |
| C (Cool-Down Phase) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.0 |
Procedure:
-
Phase Preparation:
-
In a heat-resistant beaker, combine all ingredients of Phase A.
-
In a separate heat-resistant beaker, disperse the Xanthan Gum in Glycerin, then add the Deionized Water and mix until hydrated. This is Phase B.
-
Rationale: Pre-dispersing the gum in glycerin prevents clumping when added to water.
-
-
Heating:
-
Heat both Phase A and Phase B separately to 75°C in a water bath.
-
Rationale: Heating ensures all oil-phase components are melted and reduces the temperature differential between phases, facilitating a more stable emulsion.
-
-
Emulsification:
-
Slowly add Phase A to Phase B while mixing with a high-shear homogenizer (e.g., Silverson or similar) for 2-3 minutes.
-
Rationale: High-shear mixing provides the energy required to break down the oil phase into fine droplets and disperse them within the water phase, creating the emulsion.
-
-
Cooling:
-
Switch to a low-speed propeller or anchor stirrer and continue mixing while allowing the emulsion to cool.
-
Rationale: Slow, continuous mixing during cooling prevents phase separation and helps build the desired lotion structure as the lipids crystallize.
-
-
Final Additions:
-
When the temperature of the emulsion is below 40°C, add the Phase C ingredients (preservative) and mix until uniform.
-
Rationale: Heat-sensitive ingredients like preservatives are added during the cool-down phase to maintain their efficacy.
-
-
Final QC:
-
Check the pH of the final lotion (target: 5.5-6.5) and adjust if necessary.
-
Application Note 3: SAH as a Precursor for Novel Bioactive Derivatives
Causality and Mechanism: The most advanced application of SAH in cosmetics is as a chemical intermediate, or synthon. The nucleophilic hydrazide group can be reacted with molecules containing electrophilic centers, particularly aldehydes and ketones, to form hydrazones.[1] This allows for the creation of novel, high-molecular-weight ingredients by "tagging" a bioactive molecule with the long stearic acid chain. This can:
-
Improve Lipophilicity: Enhance the skin compatibility and penetration of otherwise hydrophilic molecules.
-
Create Pro-Drugs/Pro-Fragrances: Design molecules that slowly release an active component (e.g., an aldehyde fragrance) via hydrolysis on the skin.
-
Develop Novel Functional Materials: Synthesize new polymers or surfactants with unique properties.
Reaction Scheme: Hydrazone Formation
Caption: Reaction of SAH with an aldehyde to form a hydrazone.
Part 4: Safety, Handling, and Storage
This compound is a laboratory chemical and should be handled with appropriate care.[17]
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles (EN166), and a lab coat.[5][17] |
| Handling | Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][18][19] |
| Inhalation | May cause respiratory irritation.[5][17] If inhaled, move to fresh air.[18] |
| Skin/Eye Contact | Causes skin and serious eye irritation.[5][19] In case of contact, rinse immediately with plenty of water for at least 15 minutes.[17] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[17][18] |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. Do not empty into drains.[17] |
This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[5][7][17][18][19]
References
- 1. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 4. Buy this compound | 4130-54-5 [smolecule.com]
- 5. fishersci.at [fishersci.at]
- 6. This compound (CAS 4130-54-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Page loading... [guidechem.com]
- 8. nbinno.com [nbinno.com]
- 9. nanotrun.com [nanotrun.com]
- 10. APPLICATION OF STEARIC ACID IN TEXTILE INDUSTRY - Knowledge [inno-oleo.com]
- 11. US20020020025A1 - Crosslinking agents for textile finishing baths and process for using same - Google Patents [patents.google.com]
- 12. WO1996026314A1 - Treatment of fabrics - Google Patents [patents.google.com]
- 13. pishrochem.com [pishrochem.com]
- 14. specialchem.com [specialchem.com]
- 15. Stearic Acid for Skin: Benefits, Uses, and Its Role in Skincare Formulations. [elchemy.com]
- 16. essentialsbycatalina.com [essentialsbycatalina.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
Application Notes & Protocols: The Utility of Stearic Acid Hydrazide as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
Stearic acid hydrazide, the hydrazide derivative of the C18 saturated fatty acid, stearic acid, has emerged as a profoundly versatile and valuable intermediate in the landscape of pharmaceutical synthesis. Its unique bifunctional nature, combining a long, lipophilic alkyl chain with a reactive hydrazide moiety, provides a powerful platform for the construction of diverse molecular architectures. This guide delves into the core synthetic applications of this compound, presenting detailed protocols for its preparation and subsequent transformation into key heterocyclic scaffolds of medicinal importance, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and various thiadiazoles. We will explore the causality behind experimental choices and provide validated, step-by-step methodologies intended for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Lipophilic Synthon
In medicinal chemistry, the modulation of a drug candidate's physicochemical properties is as critical as its pharmacodynamic interactions. Lipophilicity, in particular, is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This compound (also known as octadecanoic hydrazide) offers a unique starting point for synthesis, embedding a long, saturated hydrocarbon tail into the final molecule.[1] This lipophilic character can be strategically employed to enhance membrane permeability or to develop prodrugs designed for specific delivery systems, such as crossing the blood-brain barrier.[2]
Beyond its lipophilic nature, the true synthetic power of this compound lies in the reactivity of the hydrazide group (-CONHNH₂). This functional group is a potent nucleophile and a precursor for a variety of condensation and cyclization reactions, making it an ideal building block for creating a wide array of heterocyclic compounds known to possess significant biological activity.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₈N₂O | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 104-111 °C | [2] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol); limited solubility in water | [1] |
Synthesis of the Intermediate: this compound
The reliable synthesis of high-purity this compound is the foundational step for all subsequent applications. The most prevalent and efficient method involves the hydrazinolysis of a stearic acid ester.
Protocol 2.1: Synthesis via Hydrazinolysis of Methyl Stearate
This two-step protocol begins with the esterification of stearic acid, followed by reaction with hydrazine hydrate. The initial esterification is crucial as the direct reaction of a carboxylic acid with hydrazine can be sluggish and lead to side products.
Step 1: Esterification of Stearic Acid to Methyl Stearate
-
To a solution of stearic acid (1 equivalent, e.g., 28.4 g, 100 mmol) in absolute methanol (200 mL), cautiously add concentrated sulfuric acid (2-3 mL) as a catalyst.[4]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into cold water (500 mL) and extract with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl stearate as a white solid.
Step 2: Hydrazinolysis to form this compound
-
Dissolve the synthesized methyl stearate (1 equivalent, e.g., 29.8 g, 100 mmol) in ethanol (150 mL).[5]
-
To this solution, add hydrazine hydrate (95-100%, 2 equivalents, e.g., 10 mL, ~200 mmol). Causality Note: Using an excess of hydrazine hydrate drives the nucleophilic acyl substitution reaction to completion.
-
Heat the reaction mixture to reflux for 3-6 hours. The product will often begin to precipitate out of the solution as a white solid upon cooling.[5]
-
Monitor the reaction by TLC until the starting ester spot disappears.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold ethanol to remove any unreacted hydrazine hydrate, and dry in a vacuum oven.
-
The product can be further purified by recrystallization from ethanol to yield pure this compound.[5]
This compound as a Precursor to Bioactive Heterocycles
The hydrazide moiety is a gateway to forming stable five-membered heterocyclic rings, which are privileged structures in pharmaceutical chemistry.
Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a well-known bioisostere for ester and amide functionalities, offering improved metabolic stability.[6] The most direct synthesis involves the cyclodehydration of a 1,2-diacylhydrazine intermediate, which can be formed and cyclized in a one-pot reaction from this compound.
Protocol 3.1.1: One-Pot Synthesis of 2-Heptadecyl-5-aryl-1,3,4-oxadiazoles
-
In a round-bottom flask, create a mixture of this compound (1 equivalent) and a substituted aromatic carboxylic acid (1 equivalent).[7]
-
Add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise while cooling the flask in an ice bath. Causality Note: POCl₃ acts as both a solvent and a powerful dehydrating agent to facilitate the cyclization. The reaction is exothermic and requires careful temperature control.[8][9]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the product.
-
Neutralize the acidic solution with a saturated sodium bicarbonate or potassium carbonate solution until the pH is ~7-8.
-
Filter the precipitated solid, wash it extensively with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[7]
Synthesis of Triazole and Thiadiazole Derivatives via a Thiosemicarbazide Intermediate
A common and highly effective strategy to access both triazoles and thiadiazoles is through a thiosemicarbazide intermediate.[10] This intermediate is readily formed by reacting this compound with an isothiocyanate. The subsequent cyclization pathway is dictated by the reaction conditions (basic vs. acidic), allowing for divergent synthesis from a single precursor.
Protocol 3.2.1: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve this compound (1 equivalent, e.g., 2.98 g, 10 mmol) in dry dioxane or ethanol (20 mL).[4]
-
Add phenyl isothiocyanate (1 equivalent, e.g., 1.35 g, 10 mmol).
-
Reflux the mixture for 6 hours.[4]
-
Allow the reaction to cool to room temperature. The solid product that separates is collected by filtration, washed with ethanol, and dried. Recrystallization from dioxane can be performed if necessary.
Protocol 3.2.2: Cyclization to a 1,2,4-Triazole (Basic Conditions)
-
Suspend the synthesized thiosemicarbazide (1 equivalent) in an aqueous sodium hydroxide solution (e.g., 2N).
-
Reflux the mixture for 4-6 hours. During this time, the intramolecular cyclization occurs with the elimination of water.[10]
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a neutral pH to precipitate the triazole derivative.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Protocol 3.2.3: Cyclization to a 1,3,4-Thiadiazole (Acidic Conditions)
-
Add the synthesized thiosemicarbazide (1 equivalent) slowly and in portions to cold, concentrated sulfuric acid with stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.[10]
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is filtered, washed thoroughly with water until the washings are neutral, and then dried.
-
Recrystallize from a suitable solvent to yield the pure thiadiazole derivative.
Pharmaceutical Relevance and Applications
Derivatives synthesized from this compound have been investigated for a wide range of therapeutic applications. The combination of the lipophilic stearyl chain and a bioactive heterocyclic core often results in compounds with interesting pharmacological profiles.
Table 2: Reported Biological Activities of this compound Derivatives
| Heterocyclic Core | Reported Activity | Example | Source(s) |
| 1,3,4-Oxadiazole | Antimicrobial, Antidepressant | 2-heptadecyl-5-phenyl-1,3,4-oxadiazole | [11] |
| 1,2,4-Triazole | Antimicrobial, Antifungal | Various 3-heptadecyl-s-triazole derivatives | [10][12] |
| Thiadiazole | Antimicrobial | Various 2-amino-5-heptadecyl-1,3,4-thiadiazole derivatives | [10] |
| Hydrazone | Antimicrobial, Anticancer | Schiff bases of this compound | [13][14] |
The research indicates that these compounds often show promising activity against various bacterial and fungal strains.[11][13] For instance, some novel stearic acid analogues incorporating 1,3,4-oxadiazole and 1,2,4-triazole moieties have demonstrated significant antimicrobial and even antidepressant activities in preclinical models.[11] Furthermore, the potential use of this compound in drug delivery systems, for example by conjugating it with levodopa to potentially improve transport into the central nervous system, highlights the functional versatility of this intermediate.[2][8]
Conclusion
This compound is more than a simple fatty acid derivative; it is a strategic and enabling intermediate for pharmaceutical synthesis. Its straightforward preparation and the predictable reactivity of the hydrazide group allow for the efficient construction of diverse and medicinally relevant heterocyclic compounds. By providing a lipophilic anchor, it offers a built-in mechanism for modulating the ADME properties of the final compounds. The protocols and principles outlined in this guide demonstrate the robustness of this compound as a foundational building block for researchers engaged in the discovery and development of new therapeutic agents.
References
- 1. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 4130-54-5 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An updated review of fatty acid residue-tethered heterocyclic compounds: synthetic strategies and biological significance - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01368E [pubs.rsc.org]
- 8. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 9. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utilization of Stearic acid Extracted from Olive Pomace for Production of Triazoles, Thiadiazoles and Thiadiazines Derivatives of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antidepressant and antimicrobial activities of some novel stearic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antimicrobial evaluation and QSAR studies of stearic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Coating with Stearic Acid Hydrazide
Introduction: Harnessing the Amphiphilic Nature of Stearic Acid Hydrazide for Advanced Surface Modification
This compound (C₁₈H₃₈N₂O) is a unique bifunctional molecule that combines the long, hydrophobic 18-carbon alkyl chain of stearic acid with a highly reactive nucleophilic hydrazide group (-CONHNH₂).[1] This amphiphilic nature makes it an excellent candidate for modifying the surface properties of a wide range of materials. The stearoyl tail imparts hydrophobicity, lubricity, and anti-fouling characteristics, while the hydrazide head group provides a versatile anchor for covalent attachment to various functionalized surfaces.
These application notes provide detailed protocols for the covalent immobilization of this compound onto surfaces functionalized with carboxylic acids, aldehydes, and epoxides. The methodologies are designed for researchers, scientists, and drug development professionals seeking to create stable, hydrophobic, and functionalized surfaces for applications in biomaterials, drug delivery, and advanced materials science.
Core Principles of this compound Immobilization
The covalent attachment of this compound to a surface relies on the specific reaction of its terminal hydrazide group with complementary functional groups on the substrate. The choice of coupling chemistry is dictated by the nature of the surface to be modified. The long stearoyl chain, being largely inert, self-assembles into a hydrophobic layer post-immobilization.
Below is a logical workflow for the surface modification process:
Caption: General workflow for surface coating with this compound.
Protocol 1: Coupling to Carboxylic Acid-Functionalized Surfaces via Carbodiimide Chemistry
This protocol is suitable for surfaces presenting carboxylic acid (-COOH) groups, such as those on self-assembled monolayers of mercaptocarboxylic acids on gold, or plasma-treated polymers. The method utilizes a two-step activation of the carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable intermediate that readily reacts with the hydrazide.
Causality of Experimental Choices:
-
EDC and NHS: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions. NHS is added to react with the intermediate, forming a more stable NHS-ester that is less susceptible to hydrolysis and reacts efficiently with primary amines and hydrazides.
-
pH Control: The activation step is typically performed at a slightly acidic pH (4.5-6.0) to enhance the efficiency of EDC. The subsequent coupling with the hydrazide is carried out at a neutral to slightly basic pH (7.0-8.0) to ensure the hydrazide's nucleophilicity.
-
Solvent: Anhydrous organic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are often preferred to minimize hydrolysis of the activated intermediates.
Experimental Protocol:
-
Surface Preparation:
-
Ensure the carboxylic acid-functionalized substrate is clean and dry. For example, a gold surface functionalized with 11-mercaptoundecanoic acid should be thoroughly rinsed with ethanol and dried under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare a solution of EDC (e.g., 40 mM) and NHS (e.g., 10 mM) in an appropriate anhydrous solvent (e.g., DMF).
-
Immerse the substrate in the EDC/NHS solution and allow it to react for 30-60 minutes at room temperature with gentle agitation.
-
-
Rinsing:
-
Remove the substrate from the activation solution and rinse it thoroughly with the anhydrous solvent to remove excess EDC and NHS.
-
-
Coupling with this compound:
-
Immediately immerse the activated substrate in a solution of this compound (e.g., 10 mM) in the same anhydrous solvent.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
-
Final Washing and Drying:
-
Remove the substrate and wash it sequentially with the reaction solvent, ethanol, and deionized water to remove any non-covalently bound this compound.
-
Dry the coated surface under a stream of nitrogen.
-
Caption: EDC/NHS coupling of this compound to a carboxylated surface.
Protocol 2: Immobilization onto Aldehyde-Functionalized Surfaces
This method is ideal for surfaces that have been modified to present aldehyde (-CHO) groups. The reaction between an aldehyde and a hydrazide forms a stable hydrazone bond. This reaction is often catalyzed by aniline.
Causality of Experimental Choices:
-
Hydrazone Bond Formation: The reaction is a nucleophilic addition of the hydrazide to the aldehyde, followed by dehydration to form the C=N double bond of the hydrazone. This bond is significantly more stable than a Schiff base formed with a simple amine.
-
Aniline Catalyst: Aniline acts as a catalyst by first forming a Schiff base with the aldehyde, which activates the aldehyde for a more efficient reaction with the hydrazide.[2]
-
pH: The reaction proceeds optimally in a slightly acidic buffer (pH 5-6) to facilitate the dehydration step without protonating the hydrazide, which would reduce its nucleophilicity.
Experimental Protocol:
-
Surface Preparation:
-
Ensure the aldehyde-functionalized substrate is clean. This can be achieved by rinsing with appropriate solvents and drying.
-
-
Preparation of Reaction Buffer:
-
Prepare a coupling buffer, such as 0.1 M sodium acetate with 5 mM aniline, adjusted to pH 5.5.
-
-
Coupling Reaction:
-
Dissolve this compound in the coupling buffer to a final concentration of 5-10 mM. Due to the hydrophobicity of this compound, a co-solvent like ethanol or DMF may be necessary. Ensure the final concentration of the organic solvent is low enough not to damage the substrate.
-
Immerse the aldehyde-functionalized substrate in the this compound solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Optional Reduction Step:
-
For enhanced stability, the hydrazone bond can be reduced to a more stable secondary amine bond.
-
Prepare a solution of sodium cyanoborohydride (NaBH₃CN) (e.g., 50 mM) in the reaction buffer.
-
Immerse the substrate in this solution for 1-2 hours at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
-
Final Washing and Drying:
-
Wash the substrate extensively with the reaction buffer, followed by deionized water.
-
Dry the coated surface under a stream of nitrogen.
-
Protocol 3: Grafting to Epoxy-Functionalized Surfaces
Epoxy-functionalized surfaces, often prepared using silanes like (3-Glycidoxypropyl)trimethoxysilane (GOPTS), provide a reactive epoxide ring that can be opened by the nucleophilic attack of a hydrazide.
Causality of Experimental Choices:
-
Epoxide Ring-Opening: The hydrazide acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction is driven by the release of ring strain in the three-membered epoxide ring.[3]
-
Reaction Conditions: The reaction can proceed under neutral or slightly basic conditions. The use of a protic solvent like ethanol can facilitate the reaction by protonating the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. Elevated temperatures can also increase the reaction rate.
Experimental Protocol:
-
Surface Preparation:
-
Ensure the epoxy-functionalized substrate is clean and ready for reaction.
-
-
Preparation of Reaction Solution:
-
Dissolve this compound (e.g., 10-20 mM) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
A small amount of a non-nucleophilic base, such as triethylamine (TEA), can be added to catalyze the reaction, but it is often not necessary.
-
-
Coupling Reaction:
-
Immerse the epoxy-functionalized substrate in the this compound solution.
-
Heat the reaction mixture to 50-70°C and maintain for 4-12 hours with gentle agitation. The optimal time and temperature should be determined empirically.
-
-
Final Washing and Drying:
-
After the reaction, cool the mixture to room temperature.
-
Remove the substrate and wash it thoroughly with the reaction solvent (e.g., ethanol), followed by sonication in the same solvent to remove any adsorbed material.
-
Rinse with deionized water and dry under a stream of nitrogen.
-
Caption: Workflow for epoxy-hydrazide coupling.
Surface Characterization
Successful coating with this compound should be validated using appropriate surface analysis techniques.
| Technique | Purpose | Expected Outcome for Successful Coating |
| Contact Angle Goniometry | To measure the surface hydrophobicity. | A significant increase in the water contact angle compared to the uncoated, functionalized surface, indicating the presence of the hydrophobic stearoyl chains. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the chemical bonds present on the surface. | Appearance of characteristic peaks for the alkyl C-H stretching (~2850-2920 cm⁻¹) and the amide C=O stretching (~1650 cm⁻¹) from the this compound.[4][5] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | An increase in the C1s signal and the appearance of an N1s signal, confirming the presence of the hydrazide moiety. The high-resolution C1s spectrum can be deconvoluted to show components corresponding to C-C/C-H, C-N, and C=O bonds.[6] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no increase in contact angle | Incomplete or failed coupling reaction. | - Verify the activity of the surface functional groups. - Increase reaction time or temperature. - Check the purity of this compound and solvents. - For EDC/NHS chemistry, ensure anhydrous conditions. |
| Inconsistent coating across the surface | Uneven distribution of functional groups or poor mixing during reaction. | - Ensure thorough cleaning and uniform functionalization of the substrate. - Use gentle agitation during the coupling reaction. |
| FTIR/XPS does not confirm presence of coating | Insufficient coating density for detection. | - Increase the concentration of this compound. - Optimize reaction conditions (time, temperature, pH) to improve yield. |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Stearic Acid Hydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of stearic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing yield and purity. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Section 1: Choosing Your Synthesis Strategy
Question: What are the primary methods for synthesizing this compound, and how do I choose the best one for my needs?
There are two principal, high-yield methods for synthesizing this compound. The choice depends on your starting materials, desired reaction speed, and scale.
-
Hydrazinolysis of a Stearic Acid Ester (e.g., Methyl Stearate): This is the most common, scalable, and cost-effective method. It involves reacting a fatty acid ester with hydrazine hydrate, typically under reflux in an alcohol solvent.[1] It is highly reliable and generally provides high yields of a clean product.
-
Acylation of Hydrazine with Stearoyl Chloride: This method is significantly faster due to the high reactivity of the acyl chloride intermediate.[2] However, it requires the extra step of preparing stearoyl chloride from stearic acid (e.g., using thionyl chloride or oxalyl chloride) and demands stricter anhydrous conditions to prevent hydrolysis of the highly reactive starting material.[2]
The following diagram outlines a decision-making workflow:
Caption: Decision workflow for selecting a synthesis route.
The table below provides a direct comparison of the two primary methods.
| Feature | Hydrazinolysis of Stearic Ester | Acylation with Stearoyl Chloride |
| Starting Material | Methyl or Ethyl Stearate | Stearoyl Chloride |
| Typical Yield | >90%[1] | ~93%[2] |
| Reaction Time | 6 - 12 hours[3] | < 6 hours[2] |
| Key Reagents | Hydrazine Hydrate, Ethanol/Methanol | Hydrazine, Thionyl Chloride, Anhydrous Toluene |
| Advantages | High yield, simple setup, scalable, uses less hazardous materials overall. | Very fast reaction kinetics. |
| Limitations | Longer reaction time, requires excess hydrazine. | Requires an extra synthetic step; stearoyl chloride is moisture-sensitive; requires an HCl scavenger (e.g., pyridine or triethylamine).[2] |
Section 2: Troubleshooting Low Yield & Purity Issues
Question: My yield is consistently low. What are the most common causes and how do I fix them?
Low yield is a frequent issue that can almost always be traced back to suboptimal reaction parameters or reagent quality.
1. Incorrect Molar Ratio of Reactants:
-
The Problem: The most critical factor for driving the reaction to completion is the amount of hydrazine hydrate. An insufficient amount will result in unreacted starting ester. Conversely, while a large excess is often recommended, an extremely large excess can complicate purification.
-
The Science (Le Châtelier's Principle): The hydrazinolysis of an ester is a reversible equilibrium. By adding a large excess of one reactant (hydrazine hydrate), the equilibrium is shifted towards the product side, maximizing the formation of this compound.
-
The Solution: Use a significant excess of hydrazine hydrate. A molar ratio of 1:2.5 to 1:5 (Ester:Hydrazine Hydrate) is a proven range to ensure the reaction proceeds to completion.[1]
2. Suboptimal Reaction Time or Temperature:
-
The Problem: The reaction may not have reached completion. Hydrazinolysis, while effective, is not instantaneous.
-
The Solution: For the ester route, ensure the reaction mixture is maintained at a steady reflux (typically in ethanol, ~78°C) for at least 6-8 hours. Some procedures recommend up to 12 hours to ensure completion.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester spot.
3. Impure Reactants or Presence of Water:
-
The Problem: The quality of your starting stearic acid or its ester is paramount. Commercial stearic acid often contains palmitic acid, which will also react to form palmitic acid hydrazide, making your final product a mixture.[4] For the stearoyl chloride route, any moisture will hydrolyze the acyl chloride back to stearic acid, halting the reaction.
-
The Solution:
-
Use high-purity (>95%) methyl stearate or stearic acid.
-
For the stearoyl chloride route, use an anhydrous solvent (like dry toluene) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
The following flowchart provides a systematic approach to diagnosing low-yield issues.
Caption: Troubleshooting flowchart for low reaction yield.
Question: I suspect I am forming byproducts. What are they and how can I prevent them?
The primary byproduct of concern in this synthesis is N,N'-distearoyl hydrazine (a diacyl hydrazine).
-
The Science of Formation: This byproduct forms when a molecule of the desired product, this compound, acts as a nucleophile and attacks a second molecule of the starting material (either the ester or, more rapidly, the acyl chloride). This is more likely to occur when the concentration of hydrazine hydrate becomes depleted relative to the starting material.
Caption: Main vs. Side Reaction Pathways.
-
Prevention Strategy: The formation of this byproduct is effectively suppressed by maintaining a large excess of hydrazine hydrate throughout the reaction.[3] The high concentration of hydrazine, a more potent nucleophile than this compound, ensures it preferentially reacts with the starting ester.
Question: My final product looks impure after isolation. How should I purify this compound?
The most effective method for purifying crude this compound is recrystallization .
-
The Principle: Recrystallization works by dissolving the crude product in a hot solvent in which it is highly soluble, while impurities are either insoluble (and can be filtered off) or remain soluble upon cooling. As the solution cools slowly, the molecules of the desired compound self-assemble into a crystal lattice, excluding the impurities which remain in the solvent.[5]
-
Solvent Selection: The ideal solvent is one where the product is very soluble when hot but poorly soluble when cold. For this compound, ethanol is an excellent choice.[1] The crude product dissolves readily in hot ethanol, and upon cooling, it precipitates as a clean, white solid. Acetone can also be used.
-
Step-by-Step Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of ethanol and heat the mixture to reflux with stirring until the solid completely dissolves. Add more solvent in small portions only if needed to achieve full dissolution.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Hydrazinolysis of Methyl Stearate [1]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl stearate (1 equivalent, e.g., 29.85 g, 0.1 mol).
-
Reagents: Add ethanol (approx. 150 mL for a 0.1 mol scale) and hydrazine hydrate (80% solution, 3 equivalents, e.g., 18.78 mL, 0.3 mol).
-
Reaction: Heat the reaction mixture to a gentle reflux and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase), checking for the disappearance of the methyl stearate spot.
-
Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 1-2 hours. The product will precipitate as a white solid.
-
Filtration: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold water to remove excess hydrazine hydrate, followed by a wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from hot ethanol as described in the purification section above.
-
Drying: Dry the final product in a vacuum oven at 50-60°C to yield pure this compound as a white crystalline powder.
Protocol 2: Synthesis via Acylation of Hydrazine with Stearoyl Chloride [2]
Note: This protocol requires strict anhydrous conditions.
-
Step 2a (Preparation of Stearoyl Chloride): In a flask under a nitrogen atmosphere, combine stearic acid (1 equivalent) and thionyl chloride (1.2 equivalents). Add a catalytic amount of DMF. Heat the mixture gently to 60-70°C for 2-3 hours until gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude stearoyl chloride.
-
Step 2b (Hydrazide Formation):
-
Setup: In a separate, dry, three-neck flask under a nitrogen atmosphere, dissolve hydrazine hydrate (or anhydrous hydrazine for best results) (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous toluene.
-
Addition: Cool the hydrazine solution in an ice bath. Slowly add the stearoyl chloride (1 equivalent, dissolved in a small amount of anhydrous toluene) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. A precipitate (triethylamine hydrochloride) will form.
-
Workup: Filter the reaction mixture to remove the salt. Wash the filtrate with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/hexane mixture.
-
Section 4: Safety & Analysis
Question: Hydrazine hydrate is listed as a hazardous chemical. What are the essential safety precautions?
Hydrazine and its hydrates are acutely toxic, corrosive, and potential carcinogens.[6] Strict safety protocols are non-negotiable.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (chloroprene or nitrile are recommended).[6]
-
Ventilation: Always handle hydrazine hydrate inside a certified chemical fume hood. [6] Avoid any inhalation of its vapors.
-
Storage: Store hydrazine hydrate in a cool, well-ventilated area, away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[7] Keep the container tightly sealed.
-
Spills: In case of a small spill inside a fume hood, absorb it with a non-combustible absorbent material like sand or vermiculite. For larger spills, evacuate the area and follow your institution's emergency procedures.[8]
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek immediate medical attention.[10]
Question: How can I confirm the purity and identity of my final product?
Several analytical techniques can be used:
-
Melting Point: Pure this compound has a sharp melting point in the range of 114-116°C.[11] A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopy:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks: N-H stretches (around 3200-3300 cm⁻¹), a C=O (amide I) stretch (around 1640 cm⁻¹), and an N-H bend (amide II) (around 1550-1620 cm⁻¹).
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the presence of the long alkyl chain (a large multiplet at ~1.25 ppm), the α-methylene protons (~2.1-2.2 ppm), and the N-H protons.
-
-
Chromatography:
-
GC-MS (Gas Chromatography-Mass Spectrometry): After derivatization, GC-MS can be used to determine the purity and identify any related fatty acid hydrazides (like palmitic hydrazide) that may be present.[12]
-
HPLC (High-Performance Liquid Chromatography): HPLC with an appropriate detector (like ELSD or CAD) can quantify the amount of this compound without derivatization.[13][14]
-
References
- 1. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3429902A - Process for purifying stearic acid - Google Patents [patents.google.com]
- 5. Home Page [chem.ualberta.ca]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Preventing side reactions during stearic acid hydrazide synthesis.
Technical Support Center: Synthesis of Stearic Acid Hydrazide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: There are two primary and reliable methods for the synthesis of this compound. The most prevalent method involves the direct condensation of a stearic acid ester, such as methyl stearate, with hydrazine hydrate.[1] This method is favored for its simplicity and scalability. An alternative route is the acylation of hydrazine using an activated stearic acid derivative, most commonly stearoyl chloride.[1] This second method offers faster reaction kinetics but requires careful control to prevent side reactions.
Q2: I am getting a low yield of this compound. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, which can be caused by insufficient reaction time or temperature.[1] For the ester-based synthesis, ensuring a reflux time of 6-8 hours at 70-80°C is critical. Another significant cause of low yield is the formation of side products, particularly 1,2-distearoylhydrazine. This is more prevalent when using the more reactive stearoyl chloride. Lastly, losses during the workup and purification steps, such as using an inappropriate recrystallization solvent, can also contribute to a lower final yield.
Q3: My final product is not a white crystalline solid but appears oily or waxy. What should I do?
A3: An oily or waxy product often indicates the presence of impurities, which can depress the melting point and interfere with crystallization. These impurities could include unreacted starting materials (methyl stearate or stearic acid), or the 1,2-distearoylhydrazine byproduct. A thorough purification by recrystallization is recommended. Ethanol is a commonly used and effective solvent for this purpose.[1][2] If the product still fails to crystallize, a second recrystallization or purification by column chromatography may be necessary.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable mobile phase for separating the nonpolar starting ester from the more polar hydrazide product is a mixture of petroleum ether and ethyl acetate.
Troubleshooting Guide: Preventing and Managing Side Reactions
This section provides a detailed look at the most common side reaction in this compound synthesis—the formation of 1,2-distearoylhydrazine—and other potential issues, along with step-by-step protocols for prevention and remediation.
Issue 1: Formation of 1,2-Distearoylhydrazine Byproduct
Underlying Cause: The formation of 1,2-distearoylhydrazine (also known as a diacylhydrazine) is the most significant side reaction, particularly when using highly reactive acylating agents like stearoyl chloride. It occurs when a molecule of the already formed this compound acts as a nucleophile and attacks a second molecule of the acylating agent.
Mechanism of Side Reaction:
Caption: Desired vs. Side Reaction Pathway.
Prevention Strategies:
The key to preventing the formation of 1,2-distearoylhydrazine is to ensure that the hydrazine is in stoichiometric excess. This increases the probability that the acylating agent will react with a molecule of hydrazine rather than a molecule of the newly formed this compound.
| Parameter | Recommendation for Ester Route | Recommendation for Acyl Chloride Route | Rationale |
| Molar Ratio (Acylating Agent:Hydrazine) | 1:2 to 1:3[1] | 1:3 to 1:5 | A larger excess of hydrazine is needed to compete with the faster reaction rate of the highly reactive acyl chloride. |
| Addition of Reagents | Can be mixed at the start | Slow, dropwise addition of stearoyl chloride to the hydrazine solution | This maintains a high concentration of hydrazine relative to the acyl chloride, favoring the desired reaction. |
| Temperature | Reflux (70-80°C)[1] | Low temperature (0-10°C) during addition, then room temperature | Lowering the temperature slows down the reaction, allowing for better control and minimizing the diacylhydrazine formation. |
Experimental Protocol for Minimizing Diacylhydrazine (from Methyl Stearate):
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl stearate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Heat the mixture to reflux (70-80°C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC until the methyl stearate spot is no longer visible.
-
Cool the reaction mixture to room temperature, then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
Issue 2: Product Discoloration
Underlying Cause: A yellow or brown discoloration in the final product can be due to the oxidation of hydrazine or impurities present in the starting materials. This can be more pronounced if the reaction is carried out at excessively high temperatures or for a prolonged duration.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure that the stearic acid or its ester and the hydrazine hydrate are of high purity.
-
Control Reaction Temperature: Avoid overheating the reaction mixture.
-
Purification: Discoloration can often be removed during recrystallization. If the color persists after recrystallization from ethanol, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb the colored impurities.
Protocol for Decolorization during Recrystallization:
-
Dissolve the crude, colored this compound in a minimum amount of hot ethanol.
-
Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution.
-
Swirl the mixture for a few minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified, colorless crystals by vacuum filtration.
Issue 3: Incomplete Reaction and Presence of Starting Material
Underlying Cause: The presence of unreacted starting material in the final product is usually due to insufficient reaction time, inadequate temperature, or improper stoichiometry.
Troubleshooting Workflow:
Caption: Troubleshooting Workflow for Incomplete Reaction.
Analytical Methods for Quality Control
Proper analysis of the final product is crucial to confirm its identity and purity.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of nonpolar and polar solvents is effective. A good starting point is a 7:3 mixture of petroleum ether:ethyl acetate. The less polar starting material (stearic acid ester) will have a higher Rf value, while the more polar this compound will have a lower Rf value. The diacylhydrazine byproduct, being less polar than the hydrazide, will have an intermediate Rf value.
-
Visualization: The spots can be visualized under UV light (if the plate has a fluorescent indicator) or by staining with an appropriate agent, such as iodine vapor or a potassium permanganate solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of this compound and identifying any byproducts. Due to the relatively low volatility of this compound, derivatization is often necessary to produce a more volatile compound suitable for GC analysis.
Derivatization Protocol (Silylation):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) derivative.
-
Inject the derivatized sample into the GC-MS.
Typical GC-MS Parameters:
-
Column: A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.
-
Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute the high-boiling point compounds.
-
Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. The mass spectrum of the derivatized this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification.
References
Technical Support Center: Purification of Crude Stearic Acid Hydrazide
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude stearic acid hydrazide (Octadecanehydrazide). It addresses common experimental challenges through a troubleshooting guide, answers frequently asked questions, and provides detailed, validated protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing insights into their causes and offering practical solutions.
Problem: The purified product has a low melting point or a broad melting range.
-
Possible Causes:
-
Residual Impurities: The most common cause is the presence of unreacted starting materials (e.g., methyl stearate, stearic acid), side-products, or residual solvents. The melting point of pure this compound is typically in the range of 104-111°C or 114-116°C, depending on the source and purity.[1][2] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
-
Incomplete Drying: Residual solvent (e.g., ethanol, water) can act as an impurity, lowering the observed melting point.
-
-
Solutions:
-
Re-Purification: Perform a second recrystallization. Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to occlude impurities.
-
Solvent Wash: Wash the filtered crystals with a small amount of cold, fresh solvent to remove any mother liquor adhering to the crystal surface.
-
Thorough Drying: Dry the purified crystals under a high vacuum for several hours, possibly with gentle heating (well below the melting point), to ensure all residual solvent is removed.
-
Purity Analysis: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the remaining impurities, which can guide further purification strategies.[1]
-
Problem: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Causes:
-
High Impurity Level: If the crude product is highly impure, the melting point of the mixture can be depressed to below the temperature of the hot solvent, causing it to melt rather than dissolve.
-
Solvent Choice: The chosen solvent may be too effective, dissolving the compound and impurities so well that the solution becomes supersaturated with respect to a liquid phase (the oil) before it becomes supersaturated with respect to the solid phase.[3]
-
Cooling Rate: Cooling the solution too rapidly can sometimes induce oiling out.
-
-
Solutions:
-
Adjust Solvent System:
-
Add a larger volume of the hot solvent to reduce the concentration of the solute.
-
Switch to a less polar solvent or use a mixed-solvent system. For instance, if using ethanol, try a mixture of ethanol and water. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly.[4]
-
-
Lower the Dissolution Temperature: Use a sufficient volume of solvent so that the product dissolves at a temperature below its melting point.
-
Promote Crystallization: After cooling, if an oil has formed, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface or by adding a seed crystal of pure this compound.[3][5]
-
Problem: Very low or no crystal formation upon cooling the recrystallization solution.
-
Possible Causes:
-
Excess Solvent: Too much solvent was used to dissolve the crude product, preventing the solution from becoming supersaturated upon cooling.[4]
-
Insufficient Cooling: The solution has not been cooled to a low enough temperature to induce crystallization. This compound has some solubility even in cold solvents.
-
Compound is Too Soluble: The chosen solvent may be inappropriate, keeping the compound in solution even at low temperatures.
-
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until you observe crystal formation in the hot solution, then add a minimal amount of fresh hot solvent to redissolve them before allowing it to cool again.[4]
-
Induce Crystallization:
-
Increase Cooling: Place the flask in an ice-water bath to further decrease the temperature and reduce the solubility of the product.[5]
-
Change Solvent: If the above methods fail, the solvent is likely unsuitable. Recover the product by evaporating the solvent and repeat the recrystallization with a different, less effective solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The impurities depend on the synthesis method. The most common route is the condensation of a stearic acid ester (like methyl stearate) with hydrazine hydrate.[1]
-
Unreacted Starting Materials: Residual methyl stearate or stearic acid.
-
Side Products: Diacyl hydrazines (R-CO-NH-NH-CO-R), which can form if the hydrazine concentration is too low.
-
Hydrazine Salts: Salts formed from hydrazine and any acidic species.
-
Residual Solvents: Ethanol or methanol are common reaction solvents.[1]
| Impurity Type | Common Examples | Source |
| Starting Materials | Stearic Acid, Methyl Stearate | Incomplete reaction |
| Side Products | N,N'-distearoyl hydrazine | Sub-optimal molar ratio of reactants |
| Reagents | Excess Hydrazine Hydrate | Use of large excess during synthesis[1] |
| Solvents | Ethanol, Methanol | Trapped within the crystal lattice or on the surface |
Q2: What is the best solvent for the recrystallization of this compound?
Ethanol is widely cited as an effective solvent for recrystallizing fatty acid hydrazides.[6] The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.[5][7] Due to its long hydrophobic stearyl chain and polar hydrazide head, solvents of intermediate polarity often work best.
-
Primary Recommendation: Absolute Ethanol or 95% Ethanol.
-
Alternatives: Methanol, Isopropanol.
-
For highly impure samples: A mixed solvent system like ethanol/water or chloroform might be necessary.[8][9]
Q3: How do I confirm the purity of my final product?
A combination of methods is recommended for robust purity confirmation:
-
Melting Point Analysis: A sharp melting point within the literature range (e.g., 114-116°C) is a strong indicator of high purity.[1][5]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests the absence of major impurities.
-
Spectroscopy (NMR, IR):
-
¹H NMR: Confirms the chemical structure and can reveal the presence of impurities by showing unexpected peaks.
-
FT-IR: Verifies the presence of key functional groups, such as the N-H and C=O stretches characteristic of the hydrazide group.[1]
-
-
Elemental Analysis: Provides the percentage composition of C, H, N, and O, which should match the theoretical values for C₁₈H₃₈N₂O.
Q4: What are the key physical properties of pure this compound?
| Property | Value | Source(s) |
| Appearance | White to off-white or cream crystalline powder/solid | [2][8] |
| Molecular Formula | C₁₈H₃₈N₂O | [1][2] |
| Molecular Weight | ~298.51 g/mol | [10][11] |
| Melting Point | 104-111°C or 114-116°C | [1][2] |
| Solubility | Soluble in polar organic solvents like ethanol; limited solubility in water and non-polar solvents like hexane. | [1][8][9] |
Q5: What are the essential safety precautions when handling this compound and associated chemicals?
This compound is classified as a skin, eye, and respiratory irritant.[12][13][14] Hydrazine hydrate, used in its synthesis, is highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12][15]
-
Ventilation: Handle all solids and solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[13][15]
-
Handling Hydrazine: Exercise extreme caution when handling hydrazine hydrate. It is a suspected carcinogen and highly reactive.
-
Spill & Disposal: In case of a spill, collect the material using appropriate methods and dispose of it as hazardous chemical waste according to your institution's guidelines.[14][15]
Detailed Experimental Protocol: Recrystallization
This protocol provides a step-by-step method for the purification of crude this compound using a single-solvent recrystallization technique.
Objective: To purify crude this compound to >97% purity.
Materials:
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice-water bath
Procedure:
-
Solvent Selection: Place approximately 20-30 mg of your crude product in a test tube. Add ethanol dropwise at room temperature. It should be sparingly soluble. Heat the test tube in a water bath; the solid should dissolve completely, confirming ethanol is a suitable solvent.[4]
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add Hot Solvent: On a hot plate in a fume hood, bring a separate flask of ethanol to a gentle boil. Add the hot ethanol to the flask containing the crude solid in small portions while stirring.[4] Continue adding just enough hot solvent until the solid completely dissolves. Expert Tip: Using the minimum amount of hot solvent is critical for maximizing product recovery.[4]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, side products that are insoluble in hot ethanol), perform a hot filtration. This must be done quickly to prevent the desired product from crystallizing prematurely.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities from the mother liquor.
-
Drying: Transfer the crystalline product to a watch glass and dry thoroughly under a vacuum to remove all traces of solvent.
-
Characterization: Determine the yield and assess the purity of the final product by measuring its melting point and using other analytical techniques as needed.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 2. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. chemeo.com [chemeo.com]
- 11. This compound, 97% | Fisher Scientific [fishersci.ca]
- 12. fishersci.at [fishersci.at]
- 13. fishersci.com [fishersci.com]
- 14. Page loading... [guidechem.com]
- 15. chemicalbook.com [chemicalbook.com]
How to control the degree of surface modification with stearic acid hydrazide.
Welcome to the technical support guide for controlling surface modification with stearic acid hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering this powerful surface functionalization technique. Here, we move beyond simple protocols to explain the underlying chemistry and provide robust troubleshooting strategies to ensure your experiments are successful and reproducible.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the core concepts of this compound chemistry. Understanding these principles is the first step toward controlling your surface modification experiments.
Q1: What is the fundamental reaction mechanism for surface modification with this compound?
The modification process hinges on the formation of a hydrazone bond . This is a covalent bond formed between a hydrazide group (-CONHNH₂) from the this compound and a carbonyl group (an aldehyde or ketone) present on the substrate surface. The reaction is a nucleophilic addition-elimination, where the terminal nitrogen of the hydrazide attacks the carbonyl carbon, followed by the elimination of a water molecule.
This reaction is highly specific, meaning the this compound will selectively react only with aldehyde or ketone groups on your substrate, making it a powerful tool for targeted functionalization.[1][2] The resulting hydrazone linkage attaches the long, hydrophobic C18 alkyl chain of stearic acid to the surface.
Caption: Reaction of a surface aldehyde with this compound.
Q2: What is the critical difference between modifying a surface with stearic acid versus this compound?
This is a crucial point of distinction that often causes confusion. The reactive group of each molecule dictates the type of surface it can modify and the nature of the resulting bond.
| Feature | Stearic Acid Modification | This compound Modification |
| Reactive Group | Carboxylic Acid (-COOH) | Hydrazide (-CONHNH₂) |
| Required Surface Group | Primarily hydroxyl groups (-OH) or amine groups (-NH₂) on materials like metal oxides or silica.[3][4] | Aldehyde (-CHO) or Ketone (-C=O) groups.[2] |
| Reaction Type | Esterification or amidation; can also involve physisorption.[4] | Hydrazone bond formation.[5] |
| Bond Stability | Varies; ester bonds can be susceptible to hydrolysis. | Generally stable, but pH-sensitive. The hydrazone bond is cleavable under acidic conditions (pH < 4).[6][7] |
| Typical Substrates | Hydroxyapatite, aluminum, silica, various inorganic fillers.[4][8][9] | Oxidized nanoparticles, functionalized polymers, glycoproteins on cell surfaces.[10][11] |
In essence, stearic acid is used for surfaces that are naturally rich in hydroxyl groups. This compound is used for surfaces that either naturally possess or have been engineered to present aldehyde or ketone functionalities.
Q3: My substrate doesn't have aldehyde or ketone groups. Can I still use this compound?
Yes, provided your substrate has functional groups that can be chemically converted into aldehydes or ketones. A very common strategy for materials bearing hydroxyl (-OH) or diol groups (common in biopolymers and on the surface of cells) is oxidation .
For example, surface glycans on cells or nanoparticles can be oxidized with sodium meta-periodate (NaIO₄) to cleave the diol bonds and generate reactive aldehyde groups.[10] This two-step process (oxidation followed by hydrazide reaction) is a standard and powerful method for bio-conjugation and surface functionalization.[11]
Part 2: A Guide to Controlling the Degree of Surface Modification
Achieving a specific and reproducible degree of surface modification requires careful control over several key reaction parameters. The density of this compound on the surface is not arbitrary; it is a direct function of your experimental conditions.
Caption: Key pillars for controlling surface modification.
Q4: How do I control the initial density of aldehyde/ketone groups on the surface?
The number of available carbonyl groups on your substrate is the primary limiting factor for the modification density. You cannot attach more this compound molecules than there are reactive sites.
-
For Surfaces Requiring Oxidation:
-
Oxidizing Agent Concentration: Varying the concentration of the oxidizing agent (e.g., NaIO₄) directly correlates with the number of generated aldehyde groups. Start with a literature-recommended concentration and perform a titration to find the optimal level for your desired modification density.
-
Reaction Time: The oxidation reaction is time-dependent. Shorter incubation times will result in fewer aldehyde groups.
-
Temperature: Lowering the temperature (e.g., performing the reaction on ice) can slow the reaction, giving you finer control.
-
Q5: What is the role of this compound concentration, reaction time, and temperature?
These parameters govern the kinetics and efficiency of the hydrazone formation reaction.
| Parameter | Effect on Modification Degree | Rationale & Expert Insight |
| SAH Concentration | Increases up to a saturation point. | Using a molar excess of this compound (SAH) relative to the estimated surface carbonyl groups drives the reaction to completion. A 5 to 50-fold excess is a common starting point. However, excessively high concentrations can lead to aggregation due to the hydrophobicity of the reagent and potential non-specific adsorption. |
| Reaction Time | Increases with time, eventually plateauing. | The reaction is generally rapid but requires sufficient time to reach equilibrium. Typical reaction times range from 2 to 18 hours. Monitor the reaction at several time points (e.g., 2h, 6h, 12h) in your initial experiments to determine when the surface is saturated.[10] |
| Temperature | Increases reaction rate. | Most reactions are performed between room temperature (25°C) and 37°C.[10] Higher temperatures can accelerate the reaction but may also increase the rate of side reactions or lead to the degradation of sensitive substrates (e.g., proteins). For most applications, room temperature provides a good balance. |
Q6: Why is pH the most critical parameter for hydrazone bond formation and stability?
The pH of the reaction buffer is a double-edged sword and represents the most critical parameter to optimize.
-
Acid Catalysis (Optimal Range: pH 4.5 - 6.0): The reaction mechanism requires protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the hydrazide. This catalytic effect is why the reaction is most efficient in a mildly acidic buffer.[7][12]
-
Reagent Activity (pH > 4.0): The hydrazide itself is a nucleophile and must be in its unprotonated, active form. At very low pH, the hydrazide becomes protonated (-CONHNH₃⁺) and is no longer nucleophilic, shutting down the reaction.
-
Bond Stability (pH > 4.5): The resulting hydrazone bond is susceptible to hydrolysis under strongly acidic conditions. Maintaining the pH above 4.5 during the reaction and subsequent washing steps is critical to prevent cleavage of the newly formed linkage.[5][6]
Recommendation: Start with a buffer at pH 5.5 , such as a sodium acetate buffer.[10] This provides an excellent compromise between reaction rate and bond stability.
Part 3: Experimental Protocols & Troubleshooting
This section provides actionable protocols and a guide to solving common issues encountered during experiments.
Protocol 1: General Workflow for Modifying a Hydroxyl-Bearing Surface
This two-step protocol is a validated starting point for modifying materials like silica nanoparticles or other substrates with surface hydroxyl groups.
Caption: Standard workflow for surface modification.
Step-by-Step Methodology:
-
Substrate Preparation: Ensure your starting material is clean and well-dispersed in an appropriate solvent (e.g., deionized water or PBS).
-
Surface Oxidation:
-
Resuspend the substrate in a suitable buffer like PBS.
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to the desired final concentration (e.g., 1-20 mM).
-
Incubate the reaction in the dark (NaIO₄ is light-sensitive) for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching and Washing:
-
Quench any remaining NaIO₄ by adding a small amount of glycerol or ethylene glycol.
-
Separate the substrate from the solution (e.g., by centrifugation).
-
Wash the substrate thoroughly (at least 3 times) with your chosen reaction buffer (e.g., 100 mM Sodium Acetate, pH 5.5) to remove all traces of the oxidizing agent and byproducts.[10]
-
-
Hydrazide Reaction:
-
Resuspend the now-activated substrate in the reaction buffer.
-
Add the this compound solution (dissolved in a compatible co-solvent like DMSO or ethanol if necessary, then diluted in the buffer) to the desired final concentration.
-
Incubate for 2-18 hours at room temperature with end-over-end rotation to keep the substrate suspended.
-
-
Final Washing:
-
Separate the modified substrate and wash thoroughly (at least 3 times) with the reaction buffer, followed by a final wash with water or your storage solvent to remove all unreacted this compound.
-
-
Characterization: Analyze the final product to confirm and quantify the modification.
Protocol 2: Key Characterization Techniques
You must validate that the modification was successful and determine its extent.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the C-H stretching of the stearic acid alkyl chain (~2850-2960 cm⁻¹) and the amide/hydrazone functionalities (~1650 cm⁻¹).[13]
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition of the surface. A successful modification will show a significant increase in the C1s signal and the appearance of the N1s signal from the hydrazone link.
-
Contact Angle Measurement: This is a simple and effective way to confirm a change in surface properties. A successful modification with the hydrophobic stearic acid chain will cause a significant increase in the water contact angle.[13][14]
-
Quantification Assays: To determine the number of functional groups, you can adapt colorimetric assays. For example, reacting a separate batch of your aldehyde-activated surface with a dye-labeled hydrazide can allow for quantification via UV-Vis spectroscopy.[15]
Part 4: Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Modification | 1. Inefficient Oxidation: Starting material lacks oxidizable groups; NaIO₄ solution was old or degraded. 2. Incorrect pH: Reaction buffer was neutral or alkaline, preventing acid catalysis. 3. Degraded Hydrazide: this compound reagent was hydrolyzed or degraded. | 1. Confirm your substrate has diols or can be oxidized. Use freshly prepared NaIO₄. Run a test to quantify aldehyde generation before proceeding. 2. Verify buffer pH is between 4.5-6.0. This is the most common cause of failure. 3. Use a fresh bottle of high-purity this compound. |
| Poor Reproducibility | 1. Inconsistent Surface Activation: Minor variations in oxidation time, temperature, or NaIO₄ concentration. 2. Variable Reaction Conditions: Fluctuations in temperature or pH between experiments. 3. Incomplete Washing: Residual reagents from one step interfering with the next. | 1. Standardize your oxidation protocol precisely. Use a timer and a temperature-controlled environment. 2. Always prepare fresh buffers and verify the pH immediately before use for every experiment. 3. Adhere to a strict washing protocol with a consistent number of washes and centrifugation speeds/times. |
| Particle Aggregation | 1. Excessive Hydrophobicity: High modification density can cause particles to aggregate in aqueous buffers. 2. Poor Reagent Solubility: this compound crashing out of solution. 3. Isoelectric Point: The pH of the buffer may be near the pI of the modified particles, causing aggregation. | 1. Target a lower degree of modification by reducing oxidation intensity. Perform the final suspension in a solvent with some organic character (e.g., water/ethanol mixture). 2. Prepare a concentrated stock of SAH in a suitable organic solvent (like DMSO) and add it dropwise to the reaction buffer under vigorous stirring. 3. Measure the zeta potential of your modified particles and select a storage buffer with a pH far from the isoelectric point. |
| Unstable Coating | 1. Hydrolysis: Storing or using the modified material in a buffer that is too acidic (pH < 4). | 1. Store the final product in a neutral or slightly basic buffer (pH 7-8) if the application allows. Be aware of the pH conditions in downstream applications.[6] |
References
- 1. Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Surface modification of hydroxyapatite by stearic acid: characterization and in vitro behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the surface glycoprotein interaction network by integrating chemical crosslinking with MS-based proteomics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06327D [pubs.rsc.org]
- 12. ph-sensitive hydrazone bond: Topics by Science.gov [science.gov]
- 13. ejournal.brin.go.id [ejournal.brin.go.id]
- 14. Study on the Hydrophobic Modification Mechanism of Stearic Acid on the Surface of Coal Gasification Fly Ash - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Stearic Acid Hydrazide-Modified Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with stearic acid hydrazide-modified materials. This guide is designed to provide in-depth troubleshooting and practical advice for the common challenges encountered during the characterization of these materials. My aim is to equip you with the knowledge to not only identify issues but also to understand their root causes and implement effective solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions and hurdles faced during the characterization of materials modified with this compound.
Q1: How can I confirm the successful synthesis of this compound before modifying my material?
A1: Before proceeding to modify your material, it is crucial to verify the successful synthesis of this compound from its precursors, such as by reacting a stearic acid derivative (like stearyl chloride or methyl stearate) with hydrazine hydrate.[1][2] You can confirm the structure using the following techniques:
-
FTIR Spectroscopy: Look for characteristic peaks of the hydrazide group. You should see N-H stretching vibrations, typically in the range of 3200-3400 cm⁻¹, and a C=O (amide I) stretching vibration around 1630-1670 cm⁻¹.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum should show signals corresponding to the N-H protons of the hydrazide group, as well as the characteristic peaks of the long alkyl chain of stearic acid.[3] Specifically, look for peaks for the CH₂ group adjacent to the amide proton.[3]
-
¹³C NMR Spectroscopy: This will show a peak for the carbonyl carbon of the hydrazide group, in addition to the signals from the carbons of the stearic acid backbone.[4]
Q2: I've performed the modification reaction. What's the first and simplest check to see if the this compound has attached to my material?
A2: A straightforward initial assessment is to measure the contact angle of a water droplet on the surface of your modified material.[5][6] Stearic acid is a fatty acid, and its long hydrocarbon chain will impart hydrophobicity.[7][8] If the modification is successful, you should observe a significant increase in the water contact angle compared to the unmodified material.[9][10][11] This indicates that the hydrophobic stearic acid chains are present on the surface.
Q3: My FTIR spectrum of the modified material looks very similar to the unmodified material. What could be the reason?
A3: This is a common issue, especially if the concentration of this compound on the surface is low. The peaks from the bulk material can overwhelm the signals from the surface-bound molecules.[12] Here are a few things to consider:
-
Low Modification Density: The amount of this compound on the surface may be below the detection limit of your FTIR instrument.
-
Peak Overlap: The characteristic peaks of this compound might be overlapping with strong absorption bands from your base material.
-
Incorrect Measurement Technique: For surface analysis, using Attenuated Total Reflectance (ATR)-FTIR can enhance the surface sensitivity compared to transmission FTIR.
Q4: I am seeing unexpected thermal degradation in my TGA analysis. What could this indicate?
A4: Thermogravimetric Analysis (TGA) can provide information about the thermal stability of your modified material.[13] Unexpected degradation patterns could suggest:
-
Residual Reactants or Solvents: Unreacted this compound, hydrazine, or solvents from the synthesis and modification steps might be present and degrading at lower temperatures.
-
Incomplete Covalent Linkage: If the this compound is only physically adsorbed and not covalently bonded, it may desorb and decompose at a different temperature than expected for the modified material.
-
Alteration of Material Properties: The modification process itself might have altered the thermal stability of the base material.
Section 2: In-depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting specific challenges encountered during the characterization process.
Troubleshooting Guide 1: Ambiguous FTIR and NMR Results
Problem: You are unable to definitively confirm the presence of this compound on your material using FTIR or NMR spectroscopy.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for ambiguous spectroscopic results.
Detailed Experimental Protocols
Step 1: Verify Purity of this compound (SAH) Reagent
-
Rationale: Impurities in your SAH reagent can lead to misleading characterization data.
-
Protocol:
Step 2: Increase Surface Concentration of SAH
-
Rationale: A higher density of SAH on the material surface will generate stronger signals in spectroscopic analyses.
-
Protocol:
-
Re-run your modification reaction, adjusting parameters to favor a higher degree of functionalization. This could involve increasing the concentration of SAH, extending the reaction time, or optimizing the reaction temperature.[2]
-
Thoroughly wash the material after modification to remove any non-covalently bound SAH.
-
Re-analyze the material using FTIR and NMR.
-
Step 3: Utilize Surface-Sensitive Techniques (ATR-FTIR)
-
Rationale: ATR-FTIR is more sensitive to the surface of a material than standard transmission FTIR, making it ideal for detecting surface modifications.
-
Protocol:
Step 4: Employ X-ray Photoelectron Spectroscopy (XPS)
-
Rationale: XPS is a highly surface-sensitive technique that provides elemental and chemical state information of the top few nanometers of a material.[16] It is excellent for confirming the presence of nitrogen from the hydrazide group.
-
Protocol:
-
Acquire a survey scan to identify all elements present on the surface. Look for the appearance of a Nitrogen 1s (N 1s) peak, which should be absent in the unmodified material.
-
Perform a high-resolution scan of the Carbon 1s (C 1s) region. You should be able to deconvolute this peak to show components corresponding to C-C/C-H from the stearic acid chain, and a C=O peak from the hydrazide group.[17]
-
A high-resolution scan of the N 1s peak can provide information about the chemical environment of the nitrogen atoms.
-
Step 5: Isotopic Labeling for NMR
-
Rationale: If NMR is the only viable technique and sensitivity is an issue, using isotopically labeled (e.g., ¹⁵N) hydrazine to synthesize the this compound can provide a unique NMR handle for unambiguous detection.
-
Protocol:
-
Synthesize SAH using ¹⁵N-labeled hydrazine.
-
Perform the material modification with the labeled SAH.
-
Acquire a ¹⁵N NMR spectrum or use ¹H-¹⁵N correlation spectroscopy (HSQC) to definitively identify the hydrazide group on the material.
-
Expected Data Summary
| Technique | Expected Observation for Successful Modification |
| FTIR | Appearance of N-H stretch (3200-3400 cm⁻¹) and amide C=O stretch (1630-1670 cm⁻¹).[1] Increase in intensity of C-H stretching peaks (~2850 and 2920 cm⁻¹).[14] |
| ¹H NMR | Appearance of broad peaks corresponding to N-H protons and sharp signals for the -(CH₂)₁₆- chain.[3] |
| XPS | Presence of a Nitrogen 1s peak. Deconvolution of the Carbon 1s peak showing C-C, C-H, and C=O components.[16][17] |
Troubleshooting Guide 2: Inconsistent Surface Properties and Stability Issues
Problem: Your modified material shows initial hydrophobicity, but this property diminishes over time or with washing. This suggests an unstable modification.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unstable surface modifications.
Detailed Experimental Protocols
Step 1: Quantify Stability with Contact Angle vs. Time/Washing
-
Rationale: This will provide quantitative data on the stability of the hydrophobic modification.
-
Protocol:
-
Measure the initial water contact angle of the freshly modified material.[5][6]
-
Subject the material to washing cycles (e.g., sonication in a relevant solvent) or aging under specific environmental conditions (e.g., humidity, temperature).
-
Periodically measure the contact angle to track any changes. A significant decrease indicates loss of the hydrophobic surface layer.
-
Step 2: Perform Thermal Analysis (TGA/DSC)
-
Rationale: TGA and DSC can help differentiate between covalently bound and physically adsorbed SAH.[13][18] Physically adsorbed molecules will typically desorb and decompose at a lower temperature than covalently bound ones.
-
Protocol:
-
Run a TGA scan on the modified material. Look for a mass loss event at a temperature corresponding to the decomposition of free SAH.
-
Compare this to the TGA of the unmodified material and pure SAH.
-
DSC can reveal changes in melting points and other thermal transitions that may indicate the nature of the interaction between SAH and the material.[19][20]
-
Step 3: XPS Analysis Before and After Washing
-
Rationale: Comparing the surface elemental composition before and after washing can directly show if the SAH is being removed.
-
Protocol:
-
Perform XPS on the freshly modified material and quantify the atomic percentage of nitrogen.
-
Thoroughly wash the material using a method that you expect should remove non-covalently bound species (e.g., sonication in a good solvent for SAH).
-
Re-run the XPS analysis. A significant decrease or disappearance of the nitrogen signal confirms that the SAH was not stably attached.
-
Step 4: Re-evaluate Modification Reaction Conditions
-
Rationale: If the modification is unstable, the reaction conditions may not be optimal for forming a stable covalent bond.
-
Protocol:
-
Ensure that the surface of your base material has the appropriate functional groups (e.g., carboxylic acids) to react with the hydrazide group of SAH.[21][22][23] Surface pre-treatment or activation may be necessary.
-
Consider the use of coupling agents (e.g., EDC/NHS for carboxylated surfaces) to facilitate the reaction.
-
Optimize reaction parameters such as temperature, time, and pH to promote covalent bond formation over physical adsorption.
-
Section 3: References
-
1 H NMR spectra of N -(benzoyl) this compound. - ResearchGate. Available at: --INVALID-LINK--
-
FT-IR spectrum of the stearic acid (a) and stearic acid modified MoS2 nanoparticles (b). - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis and Performance of N-(Benzoyl) this compound - ResearchGate. Available at: --INVALID-LINK--
-
(a) XPS spectra for the obtained film surface before and after stearic... - ResearchGate. Available at: --INVALID-LINK--
-
This compound(4130-54-5) 13C NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--
-
Buy this compound (EVT-315727) | 4130-54-5 - EvitaChem. Available at: --INVALID-LINK--
-
FT-IR analysis of stearic acid (top), functionalized ZnO (middle), and... - ResearchGate. Available at: --INVALID-LINK--
-
FTIR spectra of stearic acid nanoparticles | Download Scientific Diagram - ResearchGate. Available at: --INVALID-LINK--
-
Stearic acid crystals stabilization in aqueous polymeric dispersions - Pharma Excipients. Available at: --INVALID-LINK--
-
High-resolution C1s XPS spectra of (a) stearic acid-, (b) pyridine-,... - ResearchGate. Available at: --INVALID-LINK--
-
Octadecanoic acid, hydrazide | C18H38N2O | CID 20088 - PubChem - NIH. Available at: --INVALID-LINK--
-
Apparent contact angle variation with the change of stearic acid... - ResearchGate. Available at: --INVALID-LINK--
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. Available at: --INVALID-LINK--
-
Thermal Analysis of Polymers Selected Applications. Available at: --INVALID-LINK--
-
bmse000485 Stearic Acid at BMRB. Available at: --INVALID-LINK--
-
Stearic acid crystals stabilization in aqueous polymeric dispersions - Research@WUR. Available at: --INVALID-LINK--
-
(PDF) Effects of Surface Modification with Stearic Acid on the Dispersion of Some Inorganic Fillers in PE Matrix - ResearchGate. Available at: --INVALID-LINK--
-
The Effects of Stearic Acid (SA) on the Thermal and Physical Properties of LLDPE/DS Composites - ResearchGate. Available at: --INVALID-LINK--
-
Surface-wetting characterization using contact-angle measurements. Available at: --INVALID-LINK--
-
Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - MDPI. Available at: --INVALID-LINK--
-
How to utilize contact angles in surface characterization: Static contact angles - Biolin Scientific. Available at: --INVALID-LINK--
-
Surface Modification of Nano-Hydroxyapatite with Stearic Acid | Request PDF. Available at: --INVALID-LINK--
-
FTIR spectra of the three differently treated oleic and stearic acid modified magnetite - ResearchGate. Available at: --INVALID-LINK--
-
Thermal Analysis for Polymers | PDF - Scribd. Available at: --INVALID-LINK--
-
Contact Angle Measurements and Surface Characterization Techniques | Request PDF. Available at: --INVALID-LINK--
-
Contact angle measurement - Sirris - Testlabs. Available at: --INVALID-LINK--
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available at: --INVALID-LINK--
-
Effects of Surface Modification with Stearic Acid on the Dispersion of Some Inorganic Fillers in PE Matrix - MDPI. Available at: --INVALID-LINK--
-
Study on the Hydrophobic Modification Mechanism of Stearic Acid on the Surface of Coal Gasification Fly Ash - PMC - PubMed Central. Available at: --INVALID-LINK--
-
A New Procedure for Preparation of Carboxylic Acid Hydrazides - ResearchGate. Available at: --INVALID-LINK--
-
Compression of a Stearic Acid Surfactant Layer on Water Investigated by Ambient Pressure X‑ray Photoelectron Spectroscopy - eScholarship. Available at: --INVALID-LINK--
-
Reactions of amidines with some carboxylic acid hydrazides - SciSpace. Available at: --INVALID-LINK--
-
Stearic acid modified aluminum surfaces with controlled wetting properties and corrosion resistance - ResearchGate. Available at: --INVALID-LINK--
-
Stearic Acid as an Atomic Layer Deposition Inhibitor: Spectroscopic Insights from AFM-IR. Available at: --INVALID-LINK--
-
Polymorphism, crystallinity and hydrophilic-lipophilic balance of stearic acid and stearic acid-capric/caprylic triglyceride matrices for production of stable nanoparticles - PubMed. Available at: --INVALID-LINK--
-
The universal usefulness of stearic acid as surface modifier: applications to the polymer formulations and composite processing | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
effect of storage condition on the stability of stearic acid based vanishing cream. Available at: --INVALID-LINK--
-
Regularities of the Formation of a Green Superhydrophobic Protective Coating on an Aluminum Alloy after Surface Modification with Stearic Acid Solutions - MDPI. Available at: --INVALID-LINK--
-
(PDF) Determination of stearic acid and 12-hydroxyoctadecanoic acid in PEG-60 hydrogenated castor oil by HPLC-ELSD after alkaline hydrolysis - ResearchGate. Available at: --INVALID-LINK--
-
Controllable stearic acid crystal induced high hydrophobicity on cellulose film surface. Available at: --INVALID-LINK--
-
CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid - Google Patents. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound(4130-54-5) 13C NMR spectrum [chemicalbook.com]
- 5. users.aalto.fi [users.aalto.fi]
- 6. biolinscientific.com [biolinscientific.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Study on the Hydrophobic Modification Mechanism of Stearic Acid on the Surface of Coal Gasification Fly Ash - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. blog.kohan.com.tw [blog.kohan.com.tw]
- 19. researchgate.net [researchgate.net]
- 20. Polymorphism, crystallinity and hydrophilic-lipophilic balance of stearic acid and stearic acid-capric/caprylic triglyceride matrices for production of stable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. CN1219752C - Process for preparing substituted hydrazide by using carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Stearic Acid Hydrazide Production
Welcome to the technical support center for the synthesis and scale-up of stearic acid hydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during laboratory and pilot-plant scale production. My insights are drawn from extensive experience in process chemistry and a commitment to providing scientifically sound and practical advice.
Introduction to this compound Synthesis
This compound (C₁₈H₃₈N₂O) is a long-chain fatty acid hydrazide with applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a modifier for polymers. The scale-up of its production requires careful consideration of reaction parameters, purification methods, and safety protocols to ensure a high-yield, high-purity, and safe process.
This guide will focus on the most common and scalable synthesis routes, addressing potential challenges through a comprehensive FAQ and troubleshooting section.
Core Synthesis Methodologies
Two primary, scalable methods for the synthesis of this compound will be discussed:
-
Hydrazinolysis of Stearic Acid Esters: This is the most common and straightforward method, involving the reaction of a stearic acid ester (typically methyl or ethyl stearate) with hydrazine hydrate.
-
From Stearoyl Chloride: This method involves the conversion of stearic acid to stearoyl chloride, followed by reaction with hydrazine. While it can offer high yields, it requires stringent anhydrous conditions.
Below is a comparative overview of these methods:
| Synthesis Method | Starting Materials | Typical Reaction Conditions | Typical Yield | Advantages | Limitations |
| Hydrazinolysis of Ester | Methyl or Ethyl Stearate, Hydrazine Hydrate | Reflux in Ethanol (70-80°C), 4-8 hours | >90% | High yield, readily available starting materials, relatively simple procedure. | Requires an initial esterification step from stearic acid. |
| From Stearoyl Chloride | Stearic Acid, Thionyl Chloride, Hydrazine | Two steps: 1. Acyl chloride formation (e.g., with SOCl₂). 2. Reaction with hydrazine, often at lower temperatures. | ~93%[1][2] | High reactivity of stearoyl chloride can lead to faster reaction times. | Moisture-sensitive intermediate (stearoyl chloride), requires handling of hazardous reagents like thionyl chloride.[3] |
Experimental Protocols
Protocol 1: Hydrazinolysis of Methyl Stearate
This protocol is a robust and high-yielding method suitable for scaling up.
Step 1: Esterification of Stearic Acid (if starting from the acid)
-
In a round-bottom flask equipped with a reflux condenser, dissolve stearic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the methyl stearate with a suitable organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude methyl stearate.
Step 2: Hydrazinolysis
-
Charge a reaction vessel with methyl stearate and ethanol (as a solvent).
-
Add an excess of hydrazine hydrate (typically 2-3 molar equivalents).
-
Heat the mixture to reflux (around 70-80°C) with constant stirring.
-
Maintain reflux for 4-8 hours. The product will start to precipitate as the reaction proceeds.
-
Monitor the reaction for the disappearance of the methyl stearate starting material using TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the solid this compound by filtration.
-
Wash the product with cold ethanol to remove unreacted hydrazine hydrate and other impurities.
-
Dry the product under vacuum.
Visualizing the Workflow: Hydrazinolysis of Methyl Stearate
Caption: Workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Molar Ratio: Insufficient excess of hydrazine hydrate. 3. Loss During Work-up: Product dissolving in the wash solvent. | 1. Monitor Reaction Progress: Use TLC or HPLC to confirm the disappearance of the starting material before stopping the reaction. Consider extending the reflux time. 2. Increase Hydrazine Hydrate: Use a molar ratio of at least 1:2 (ester:hydrazine hydrate), and consider increasing to 1:3 to drive the reaction to completion.[3] 3. Optimize Washing: Use ice-cold solvent for washing the precipitate to minimize solubility losses. |
| Product is Oily or Gummy, Not a Crystalline Solid | 1. Presence of Unreacted Starting Material: Incomplete reaction leading to a mixture with a depressed melting point. 2. Solvent Trapped in the Product: Inefficient drying. | 1. Confirm Reaction Completion: As above, ensure the reaction has gone to completion. 2. Recrystallization: Purify the crude product by recrystallizing from a suitable solvent like ethanol or acetone. 3. Thorough Drying: Dry the product under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove residual solvent. |
| Difficulty in Filtering the Product at Scale | 1. Very Fine Particles: Rapid precipitation leading to small crystals that clog the filter. 2. Viscous Slurry: High concentration of solids. | 1. Control Cooling Rate: Allow the reaction mixture to cool slowly to room temperature before cooling in an ice bath to encourage the formation of larger, more easily filterable crystals. 2. Dilution: If the slurry is too thick, add more of the reaction solvent before filtration. |
| Product Purity is Low (as determined by analytical methods) | 1. Presence of Diacylhydrazide By-product: This can form if the molar ratio of ester to hydrazine is too high. 2. Residual Starting Materials: Incomplete reaction. 3. Hydrolysis of Stearoyl Chloride (if using that method): Presence of stearic acid as an impurity. | 1. Use Excess Hydrazine Hydrate: This favors the formation of the desired monohydrazide. 2. Recrystallization: This is the most effective method for removing impurities. Ethanol is a common and effective solvent for recrystallization.[4] 3. Ensure Anhydrous Conditions: When working with stearoyl chloride, use dry solvents and equipment to prevent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction?
A1: For small-scale reactions, Thin Layer Chromatography (TLC) is a quick and effective method. For larger-scale production and more quantitative results, High-Performance Liquid Chromatography (HPLC) is recommended.[5][6] A simple TLC system can consist of a silica gel plate with a mobile phase of hexane and ethyl acetate. The starting ester will have a higher Rf value than the more polar hydrazide product.
Q2: How can I improve the yield of my reaction?
A2: To optimize the yield, ensure you are using a sufficient excess of hydrazine hydrate (2-3 equivalents) to drive the equilibrium towards the product.[3] Also, confirm the reaction has gone to completion before work-up. Extending the reflux time or ensuring the reaction temperature is consistently at the boiling point of the solvent can also help.
Q3: What are the key safety precautions when working with hydrazine hydrate, especially at a larger scale?
A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[7][8] Always handle it in a well-ventilated fume hood.[7][9] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[7][10] For larger quantities, consider a closed-system transfer to minimize exposure.[11] Have an emergency plan in place for spills, which should be neutralized with a dilute oxidizing agent like sodium hypochlorite solution before disposal.[12]
Q4: What is the best method for purifying this compound?
A4: Recrystallization is the most effective and common method for purifying this compound.[4] Ethanol is a widely used and effective solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol, and then allowed to cool slowly to form pure crystals.
Q5: Can I use stearic acid directly with hydrazine hydrate to produce this compound?
A5: While direct reaction of a carboxylic acid with hydrazine hydrate is possible, it generally requires higher temperatures and can lead to the formation of salts and other by-products. The reaction is much more efficient and cleaner when starting from an activated form of the carboxylic acid, such as an ester or an acyl chloride.
Safety Data: Hydrazine Hydrate
| Hazard | Description | Precautionary Measures |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[8] Suspected of causing cancer.[8] | Use in a fume hood. Wear appropriate PPE.[7][9] |
| Corrosivity | Causes severe skin burns and eye damage.[8] | Wear chemical-resistant gloves, goggles, and a face shield.[7][10] |
| Flammability | Combustible liquid. Vapors can form explosive mixtures with air. | Keep away from heat, sparks, and open flames.[8] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[8] | Prevent release to the environment. Dispose of waste according to local regulations. |
Visualizing the Safety Protocol for Hydrazine Hydrate
Caption: Key safety considerations for handling hydrazine hydrate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 4. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ehs.unm.edu [ehs.unm.edu]
- 8. nexchem.co.uk [nexchem.co.uk]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. lanxess.com [lanxess.com]
- 12. apps.dtic.mil [apps.dtic.mil]
Troubleshooting guide for stearic acid hydrazide-based assays.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for stearic acid hydrazide-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that researchers may encounter. As a long-chain saturated fatty acid with a reactive hydrazide group, this compound is a unique tool for a variety of applications, including surface immobilization, bioconjugation, and the study of lipid-protein interactions. However, its amphiphilic nature presents specific challenges. This guide provides causal explanations and actionable solutions to help you achieve robust and reproducible results.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary applications of this compound in assays?
-
What is the core chemistry behind this compound-based assays?
-
How should I handle and store this compound?
-
-
Troubleshooting Guide: Common Issues & Solutions
-
Low or No Signal
-
Problem: Inefficient conjugation or immobilization.
-
Problem: Instability of the hydrazone bond.
-
-
High Background or Non-Specific Binding
-
Problem: Hydrophobic interactions causing non-specific binding.
-
Problem: Non-specific binding of detection reagents.
-
-
Assay Variability and Poor Reproducibility
-
Problem: Micelle formation leading to inconsistent results.
-
Problem: Reagent instability or degradation.
-
-
False Positives in Screening Assays
-
Problem: Compound aggregation causing promiscuous inhibition.
-
Problem: Interference with assay readout (e.g., fluorescence).
-
-
-
Key Experimental Protocols
-
Protocol 1: Immobilization of this compound onto an Aldehyde-Activated Surface.
-
Protocol 2: EDC/Sulfo-NHS-Mediated Conjugation of Stearic Acid to an Amine-Modified Surface followed by Hydrazide Derivatization.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in assays?
This compound is primarily used in applications that leverage both its long alkyl chain and its reactive hydrazide group. Key applications include:
-
Surface Immobilization: The stearic acid portion can be used to create a hydrophobic layer on a surface, while the hydrazide group provides a covalent attachment point for molecules containing an aldehyde or ketone group (e.g., oxidized glycoproteins).[1]
-
Bioconjugation: It can act as a linker to conjugate hydrophobic molecules to proteins or surfaces. For instance, the carboxyl group of stearic acid can be activated to react with an amine, leaving the hydrazide available for further reaction.
-
Drug Delivery Research: Its amphiphilic nature makes it a candidate for forming micelles or liposomes, with the hydrazide group allowing for the attachment of targeting ligands or drugs.[2]
-
Lipid-Protein Interaction Studies: Immobilized this compound can be used as bait to capture proteins that interact with fatty acids.[3]
Q2: What is the core chemistry behind this compound-based assays?
The primary reaction is the formation of a hydrazone bond between the hydrazide group (-CONHNH₂) of this compound and a carbonyl group (an aldehyde or ketone, -CHO or -C=O) on the target molecule or surface.[4] This reaction is a type of nucleophilic addition-elimination.
-
Reaction Conditions: The formation of a hydrazone bond is most efficient under mildly acidic conditions (pH 4.5-6.0).[5][6] This is because the acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the nucleophilic hydrazide. However, strongly acidic conditions should be avoided as they can lead to hydrolysis of the hydrazone bond.[7][8]
-
Bond Stability: The resulting hydrazone bond is generally more stable than a Schiff base formed with a simple amine.[1] However, its stability is pH-dependent and can be reversible under acidic conditions, a feature that can be exploited in some applications like controlled drug release.[4][9]
-
Catalysis: The reaction can be accelerated by the addition of a catalyst, such as aniline.[1]
Q3: How should I handle and store this compound?
-
Storage: this compound is a solid that should be stored in a cool, dry place, protected from light. It is susceptible to oxidation and hydrolysis, so it is best to store it under an inert atmosphere (e.g., argon or nitrogen) and tightly sealed to prevent moisture absorption.[6]
-
Solubility: Due to its long hydrocarbon chain, this compound has limited solubility in purely aqueous buffers.[10] It is more soluble in organic solvents like DMSO or DMF. For use in aqueous assay buffers, it is common to first dissolve it in a small amount of a water-miscible organic solvent before diluting it into the final buffer. Be mindful of the final solvent concentration, as it may affect your assay components.
Troubleshooting Guide: Common Issues & Solutions
Low or No Signal
This is often indicative of a failure in the covalent linkage of your molecules.
Problem: Inefficient conjugation or immobilization.
-
Causality: The formation of the hydrazone bond is highly dependent on pH. If the pH is too high (neutral or basic), the reaction rate will be very slow. If the pH is too low, the hydrazide may be protonated, reducing its nucleophilicity.[5]
-
Solution:
-
Optimize Reaction pH: Ensure your reaction buffer is within the optimal pH range of 4.5-6.0. Use a non-amine, non-carboxylate buffer like MES for this step.[11]
-
Use a Catalyst: Consider adding aniline (typically 10-20 mM) to your reaction mixture to catalyze the formation of the hydrazone bond.[1]
-
Check Reagent Concentrations: Ensure you are using an appropriate molar excess of the hydrazide or carbonyl component, depending on which is immobilized.
-
Increase Incubation Time/Temperature: If the reaction is slow, you can try increasing the incubation time or gently increasing the temperature (e.g., to 37°C), but be mindful of the stability of your biomolecules.
-
Problem: Instability of the hydrazone bond.
-
Causality: The hydrazone bond can hydrolyze, especially if subsequent assay steps are performed under acidic conditions.[7][8]
-
Solution:
-
Buffer Exchange: After the conjugation step, perform a buffer exchange into a buffer with a neutral pH (7.0-7.5) for subsequent assay steps and storage. Hydrazone bonds are significantly more stable at neutral pH.[7][8]
-
Reduce the Bond (Optional): For a more permanent linkage, the hydrazone bond can be reduced to a stable secondary amine bond using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[1] This step should be performed at a slightly acidic pH (around 6.0).
-
High Background or Non-Specific Binding
This is a common issue when working with amphiphilic molecules like stearic acid.
Problem: Hydrophobic interactions causing non-specific binding.
-
Causality: The long, hydrophobic stearic acid tail can interact non-specifically with proteins and plastic surfaces, leading to high background signal.[12]
-
Solution:
-
Add a Non-ionic Surfactant: Include a low concentration (0.05-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your washing and incubation buffers. This will help to block hydrophobic surfaces and reduce non-specific interactions.[12]
-
Use a Blocking Agent: Block surfaces with an irrelevant protein, such as Bovine Serum Albumin (BSA) or casein (e.g., 1-5% w/v), before introducing your analyte.[3][13]
-
Increase Salt Concentration: Increasing the salt concentration (e.g., up to 0.5 M NaCl) in your buffers can help to disrupt ionic interactions that may contribute to non-specific binding.[14]
-
Problem: Non-specific binding of detection reagents.
-
Causality: Primary or secondary antibodies used for detection can bind non-specifically to the surface or other components of the assay.
-
Solution:
-
Optimize Antibody Concentration: Titrate your primary and secondary antibodies to determine the lowest concentration that still provides a good signal-to-noise ratio.
-
Include Detergent in Antibody Diluents: Dilute your antibodies in a buffer containing 0.05% Tween-20.[14]
-
Run Controls: Always include a "no primary antibody" control to check for non-specific binding of the secondary antibody.[3]
-
Assay Variability and Poor Reproducibility
Inconsistent results can often be traced back to the physicochemical behavior of this compound in solution.
Problem: Micelle formation leading to inconsistent results.
-
Causality: As an amphiphilic molecule, this compound can form micelles in aqueous solutions above its critical micelle concentration (CMC).[15][16] This can lead to variability because the concentration of monomeric, reactive hydrazide is not consistent, and the micelles themselves can interact with assay components in unpredictable ways.
-
Solution:
-
Work Below the CMC: Whenever possible, try to work at concentrations below the CMC of this compound. The exact CMC will depend on buffer composition, temperature, and pH.[17]
-
Incorporate a Detergent: If you must work at higher concentrations, including a non-ionic surfactant in your buffer can help to create more uniform mixed micelles and prevent the formation of large, heterogeneous aggregates.
-
Consistent Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock in an organic solvent. Do not store dilute aqueous solutions for long periods, as aggregation can be time-dependent.[18]
-
Problem: Reagent instability or degradation.
-
Causality: this compound can degrade via oxidation or hydrolysis.[6] Similarly, if using EDC/NHS chemistry to activate the carboxyl group of stearic acid, these reagents are highly sensitive to moisture and will rapidly lose activity if not handled properly.[11][19]
-
Solution:
-
Proper Reagent Handling: Allow EDC and Sulfo-NHS powders to warm to room temperature before opening to prevent condensation.[11] Use freshly prepared solutions of these reagents.
-
Store Hydrazide Correctly: Store this compound solid desiccated and under an inert atmosphere. Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C.
-
Monitor Reagent Performance: Track the performance of your reagents over time. A gradual decrease in signal may indicate reagent degradation.[18]
-
False Positives in Screening Assays
This is a critical issue in drug discovery applications.
Problem: Compound aggregation causing promiscuous inhibition.
-
Causality: Many screening compounds, especially those with hydrophobic moieties, can form aggregates at micromolar concentrations. These aggregates can non-specifically sequester proteins, leading to an apparent inhibition of their activity.[20][21][22] This is a major source of false positives in high-throughput screening.
-
Solution:
-
Add Detergent to the Assay Buffer: The hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents. Re-run the assay with 0.01-0.1% Triton X-100 or Tween-20. If the inhibitory activity is significantly reduced, it is likely an artifact of aggregation.[20]
-
Vary Enzyme Concentration: True inhibitors should show an IC50 that is independent of enzyme concentration, whereas the apparent potency of aggregators is often highly dependent on it.[21]
-
Check for Time-Dependence: Aggregation can be time-dependent. Pre-incubating the compound in the assay buffer before adding the target protein may reveal changes in inhibitory activity.
-
Problem: Interference with assay readout (e.g., fluorescence).
-
Causality: The formation of micelles or aggregates can scatter light or quench fluorescence, leading to false signals.[23] Some compounds may also be intrinsically fluorescent at the excitation/emission wavelengths of your assay.
-
Solution:
-
Run Compound-Only Controls: Screen all test compounds in the assay buffer without the target protein to check for intrinsic fluorescence or quenching properties.
-
Use Red-Shifted Fluorophores: Compounds are less likely to interfere with fluorophores that have excitation and emission wavelengths in the far-red spectrum (>600 nm).[23]
-
Assess Light Scattering: Dynamic light scattering (DLS) can be used to directly measure the formation of aggregates at assay concentrations.[20]
-
Visualizing the Workflow: Troubleshooting Logic
Caption: A troubleshooting decision tree for this compound-based assays.
Key Experimental Protocols
Protocol 1: Immobilization of this compound onto an Aldehyde-Activated Surface
This protocol is suitable for creating a hydrophobic surface on plates or beads that are pre-activated with aldehyde groups.
Materials:
-
Aldehyde-activated microplate or beads
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
MES Buffer (100 mM MES, pH 5.0)
-
Phosphate Buffered Saline with Tween-20 (PBST): 10 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, pH 7.4
-
Blocking Buffer: 3% w/v BSA in PBST
Procedure:
-
Prepare this compound Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute this stock solution into MES Buffer to a final concentration of 1-5 mg/mL.
-
Immobilization: Add the this compound solution to the aldehyde-activated surface. Ensure the surface is completely covered.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Washing: Wash the surface extensively (3-5 times) with PBST to remove any unbound hydrazide.
-
Blocking: Add Blocking Buffer to the surface and incubate for 1-2 hours at room temperature to block any remaining reactive sites and reduce non-specific binding.
-
Final Wash: Wash the surface 3 times with PBST. The surface is now ready for use in your assay.
Protocol 2: EDC/Sulfo-NHS-Mediated Conjugation of Stearic Acid to an Amine-Modified Surface followed by Hydrazide Derivatization
This two-stage protocol first attaches stearic acid to an amine surface via its carboxyl group and then converts the terminal end to a hydrazide.
Materials:
-
Stearic Acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Hydrazine hydrate
-
Amine-modified surface (e.g., amine-coated plate)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[24]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[24]
-
Anhydrous DMF
Procedure: Part A: Stearic Acid Immobilization
-
Prepare Stearic Acid Solution: Dissolve stearic acid in anhydrous DMF.
-
Prepare Activation Reagents: Prepare fresh solutions of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 50 mM) in Activation Buffer.[11]
-
Activation: Mix the stearic acid solution with the EDC and Sulfo-NHS solutions. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Coupling: Immediately add the activated stearic acid mixture to the amine-modified surface, which has been pre-washed with Coupling Buffer.
-
Incubation: Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the surface thoroughly with PBST to remove unreacted reagents.
Part B: Hydrazide Formation
-
Hydrazine Reaction: Prepare a solution of hydrazine hydrate (e.g., 1 M) in a suitable buffer (consult literature for specific reaction conditions, often requires an alcohol co-solvent).
-
Incubation: Add the hydrazine solution to the stearic acid-coated surface and incubate (time and temperature will be reaction-specific, often requiring several hours).
-
Final Washing: Wash the surface extensively with PBST to remove excess hydrazine. The surface now presents a terminal hydrazide group.
Visualization: Hydrazone Formation Workflow
Caption: A typical workflow for immobilizing this compound.
References
- 1. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Formation and Fluorimetric Characterization of Micelles in a Micro-flow Through System with Static Micro Mixer | MDPI [mdpi.com]
- 16. Accurately Probing the Onset of Micelle Formation - ChemistryViews [chemistryviews.org]
- 17. researchgate.net [researchgate.net]
- 18. biocompare.com [biocompare.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Optimizing the molar ratio of reactants in stearic acid hydrazide synthesis.
Technical Support Center: Stearic Acid Hydrazide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on optimizing the molar ratio of reactants to achieve high yield and purity. The information is presented in a question-and-answer format to directly address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and high-yielding method for synthesizing this compound is the direct condensation of a stearic acid ester, most commonly methyl stearate, with hydrazine hydrate.[1] This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the carbonyl carbon of the ester and subsequently eliminating an alcohol moiety (e.g., methanol).[1]
Alternative methods exist, such as the direct reaction of stearic acid with hydrazine or using a more reactive derivative like stearoyl chloride.[1][2] However, the ester route is often preferred due to the commercial availability of methyl stearate, favorable reaction kinetics, and simpler purification, leading to yields often exceeding 90% under optimized conditions.[1]
Q2: Why is the molar ratio of reactants so critical in this synthesis?
The molar ratio between the stearic acid source (e.g., methyl stearate) and hydrazine hydrate is arguably the most critical parameter influencing the reaction's yield and purity. The primary reasons are:
-
Driving Reaction Equilibrium: The reaction is reversible. Using a significant excess of hydrazine hydrate shifts the equilibrium towards the product side, ensuring a more complete conversion of the starting ester.[1]
-
Minimizing Side Products: An insufficient amount of hydrazine can lead to the formation of undesired side products. A key side product is the diacyl derivative (N,N'-distearoyl hydrazine), where a single hydrazine molecule reacts with two molecules of the stearic acid source.[3] Using an excess of hydrazine makes it statistically more likely that each ester molecule will react with a fresh hydrazine molecule rather than the already-formed this compound.
Q3: What is the recommended starting molar ratio for the synthesis from methyl stearate and hydrazine hydrate?
For the condensation reaction using a stearic acid ester, a significant excess of hydrazine hydrate is crucial. Field-proven studies recommend a molar ratio of ester to hydrazine hydrate between 1:2 and 1:3 .[1] This excess is key to achieving high yields (>90%) by driving the reaction to completion and mitigating the formation of side products.[1]
Troubleshooting and Optimization Guide
Q4: My reaction yield is consistently low (<70%). What are the most likely causes related to molar ratio and how do I fix it?
Low yield is the most common issue and is frequently tied to the reactant ratio and reaction conditions.
Primary Cause: Insufficient Hydrazine Hydrate If your molar ratio of methyl stearate to hydrazine hydrate is 1:1 or less than 1:2, the reaction is likely incomplete. The equilibrium will not sufficiently favor the product, leaving a significant amount of unreacted starting material.
-
Troubleshooting Steps:
-
Verify Calculations: Double-check the molecular weights and your calculations for the molar quantities of both methyl stearate (MW: ~298.5 g/mol ) and hydrazine hydrate (MW: ~50.06 g/mol ). Ensure you are using the correct concentration for your hydrazine hydrate solution (e.g., 80% or 95%).[3][4]
-
Increase Hydrazine Excess: Adjust your protocol to use a molar ratio of at least 1:2 (ester:hydrazine), with 1:3 being optimal for maximizing yield.[1]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester. If the spot corresponding to methyl stearate persists even after the recommended reaction time, it strongly indicates an incomplete reaction.
-
Secondary Causes:
-
Reaction Time/Temperature: The reaction is typically conducted at reflux (70–80°C in ethanol) for 6–8 hours.[1] Shortening this time or using lower temperatures can result in an incomplete reaction.
-
Solvent Choice: Ethanol or methanol are the preferred solvents as they effectively dissolve the reactants and facilitate the reaction.[1]
-
Purity of Reactants: Ensure the quality of your starting stearic acid ester and hydrazine hydrate.
The following flowchart provides a decision-making process for troubleshooting low yields.
References
Technical Support Center: Strategies to Enhance the Stability of Stearic acid hydrazide Formulations
Welcome to the Technical Support Center for Stearic Acid Hydrazide Formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for enhancing the stability of this compound-based formulations. This document provides a comprehensive overview of degradation pathways, stabilization strategies, and analytical methodologies to ensure the integrity and shelf-life of your experimental compounds.
Part 1: Understanding this compound Instability
This compound (C₁₈H₃₈N₂O) is a versatile long-chain fatty acid hydrazide used in various applications, from polymer modification to drug delivery systems.[1][2] Its utility stems from the reactive hydrazide moiety (-CONHNH₂), which, while crucial for its function, is also the primary site of chemical instability.[1] Understanding the mechanisms of degradation is the first step toward developing robust formulations.
Primary Degradation Pathways
The stability of this compound is predominantly challenged by two chemical processes: hydrolysis and oxidation.
-
Hydrolysis: The acyl hydrazone bond is susceptible to cleavage by water, a reaction catalyzed by both acids and bases.[3][4] This leads to the formation of stearic acid and hydrazine, compromising the integrity of the active molecule. The rate of hydrolysis is highly dependent on the pH of the formulation.[4][5]
-
Oxidation: The hydrazide group can be oxidized, particularly in the presence of oxygen, metal ions, or light.[6][7] This can lead to the formation of various degradation products and a loss of potency.[8]
The following diagram illustrates the main degradation pathways:
Caption: Primary degradation pathways for this compound.
Part 2: Troubleshooting Guide for Formulation Instability
This section addresses common issues encountered during the formulation of this compound, presented in a question-and-answer format.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Action(s) |
| SAH-S-001 | Rapid loss of potency in aqueous solution. | Hydrolysis: The formulation pH is likely in an acidic or alkaline range, accelerating the cleavage of the hydrazide bond. | 1. Measure and Adjust pH: Immediately measure the pH of your formulation. Adjust to a neutral pH range (6.5-7.5) using a suitable buffering system.[4][9] 2. Buffer Selection: Employ a non-reactive buffer system like phosphate-buffered saline (PBS) to maintain a stable pH.[9] 3. Reduce Water Activity: If possible for your application, consider formulation in non-aqueous solvents or lyophilization to minimize water content.[10] |
| SAH-S-002 | Formulation develops a yellow or brown discoloration over time, especially when exposed to light. | Oxidation and Photodegradation: Exposure to oxygen and/or light (especially UV) is likely causing oxidative degradation. | 1. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Antioxidant Addition: Incorporate antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) into your formulation.[8] 3. Light Protection: Store the formulation in amber vials or protect it from light at all times.[11] |
| SAH-S-003 | Precipitation or crystallization observed in the formulation upon storage. | Excipient Incompatibility or Poor Solubility: The chosen excipients may be reacting with the this compound, or the compound may be poorly soluble in the formulation vehicle. | 1. Excipient Compatibility Study: Conduct a systematic study of your active pharmaceutical ingredient (API) with individual excipients.[12][13] Be particularly cautious with excipients containing reactive functional groups or acidic/basic impurities.[14] 2. Solubility Enhancement: If solubility is an issue, consider using co-solvents or other solubility-enhancing excipients.[2][15] 3. Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to investigate potential interactions between your compound and excipients.[14] |
| SAH-S-004 | Inconsistent stability results between different batches of the formulation. | Variability in Raw Materials or Process Parameters: Inconsistencies in the quality of raw materials (including this compound and excipients) or variations in the manufacturing process can lead to batch-to-batch differences in stability. | 1. Raw Material Qualification: Ensure consistent quality of all raw materials through rigorous testing and qualification of suppliers. 2. Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the formulation process to minimize variability. 3. In-Process Controls: Implement in-process controls (e.g., pH measurement, visual inspection) to monitor critical parameters during manufacturing. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a stable aqueous formulation of this compound?
A1: Hydrazide compounds generally exhibit maximum stability at a neutral pH.[4] For this compound, a pH range of 6.5 to 7.5 is recommended to minimize acid- and base-catalyzed hydrolysis. It is crucial to use a buffer system, such as a phosphate buffer, to maintain the pH within this narrow window.[9]
Q2: What are the best antioxidants to use for stabilizing this compound?
A2: For lipid-soluble compounds like this compound, phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) are effective at scavenging free radicals and preventing oxidative degradation.[8] The concentration of the antioxidant should be optimized, typically in the range of 0.01% to 0.1% (w/w).
Q3: How should I properly store this compound and its formulations?
A3: this compound should be stored as a solid in a cool, dry, and dark place.[11][16] Formulations, especially liquid ones, should be stored at refrigerated temperatures (2-8 °C) to slow down the rate of chemical degradation.[17] They should also be protected from light by using amber-colored containers.[11] For long-term storage, lyophilization of the formulation can be an effective strategy to enhance stability by removing water.[10]
Q4: Can I use metal chelating agents to improve the stability of my formulation?
A4: Yes, trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and improve the oxidative stability of the formulation.
Q5: What analytical method is best for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable analytical technique.[18] This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the compound over time.[18]
Part 4: Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[6][19][20]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)[21]
-
0.1 M Sodium Hydroxide (NaOH)[21]
-
3% Hydrogen Peroxide (H₂O₂)[6]
-
High-purity water
-
Methanol or other suitable organic solvent
-
HPLC system with a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[21]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[21]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 70°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples, including an unstressed control, by a validated HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation in each condition.
-
The following workflow diagram outlines the forced degradation study:
Caption: Workflow for a forced degradation study of this compound.
Protocol for Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with commonly used excipients.
Materials:
-
This compound
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)[13]
-
Analytical balance
-
Vials
-
Oven set to 50°C
Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight.
-
Prepare a control sample of pure this compound.
-
-
Stress Conditions:
-
Place the samples in open vials to allow for exposure to air and in closed vials to assess the impact of a closed environment.
-
Store the vials at 50°C for 4 weeks.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes (color, texture, etc.).
-
Analyze the samples using a suitable analytical technique, such as HPLC, to quantify the amount of remaining this compound.
-
-
Data Evaluation:
-
Compare the purity of the this compound in the binary mixtures to the control sample.
-
A significant decrease in the purity of the active ingredient in the presence of an excipient indicates a potential incompatibility.
-
References
- 1. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 2. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Hydrazide pharmaceuticals as conjugates to polyaldehyde dextran: syntheses, characterization, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Student Question : How do buffers help maintain pH stability in biological systems? | Chemistry | QuickTakes [quicktakes.io]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. scispace.com [scispace.com]
- 14. scielo.br [scielo.br]
- 15. benchchem.com [benchchem.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 19. scispace.com [scispace.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrpp.com [ijrpp.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Stear-Hydrazide Nanoparticle Conjugation using FTIR
<_>
For researchers, scientists, and drug development professionals, the successful surface functionalization of nanoparticles is a critical step that dictates biological interaction, targeting specificity, and therapeutic efficacy. Among the various surface modifiers, stearic acid-hydrazide is a bifunctional linker of significant interest, offering a lipidic tail for membrane interaction and a reactive hydrazide group for payload attachment. However, verifying the covalent attachment of this linker to a nanoparticle surface is not trivial.
This guide provides an in-depth, objective comparison of using Fourier-Transform Infrared (FTIR) Spectroscopy for the validation of stearic acid-hydrazide conjugation. We will delve into the causality behind experimental choices, present detailed protocols, and compare FTIR with alternative techniques, grounding our discussion in authoritative data.
The "Why": Unveiling Covalent Bonds with Infrared Light
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of chemical bonds within a molecule. When molecules are exposed to infrared radiation, they absorb energy at specific frequencies corresponding to the vibrations of their bonds (e.g., stretching, bending). A successful conjugation reaction, such as the formation of an amide bond between a nanoparticle's carboxyl group and the stearic acid-hydrazide's terminal amine, creates new chemical bonds and consumes others. These changes are directly observable in the FTIR spectrum, providing definitive evidence of a successful chemical reaction at the nanoparticle surface.[1][2]
The core principle is comparative analysis: by comparing the spectra of the individual reactants (the bare nanoparticle and the stearic acid-hydrazide linker) with the spectrum of the final product (the conjugated nanoparticle), we can identify the disappearance of reactant peaks and the appearance of new product peaks, thus validating the conjugation.
Experimental Workflow: From Preparation to Analysis
A robust validation process requires meticulous sample preparation and systematic analysis. The following workflow ensures reliable and reproducible results.
Caption: High-level workflow for FTIR validation of nanoparticle conjugation.
Detailed Experimental Protocol: KBr Pellet Method
This protocol is a widely accepted standard for analyzing solid samples.
-
Reagent & Sample Preparation:
-
Ensure all samples—bare nanoparticles, stearic acid-hydrazide, and conjugated nanoparticles—are thoroughly dried to remove any solvent (e.g., water, ethanol) which has strong IR absorbance and can obscure key spectral regions. Lyophilization or vacuum drying is recommended.
-
The conjugated nanoparticles must be rigorously washed post-reaction to remove any non-covalently bound (physisorbed) linker. This is a critical step for trustworthiness; failure to do so can lead to false-positive results. Centrifugation and resuspension cycles are effective.
-
Use spectroscopy-grade Potassium Bromide (KBr), which is transparent in the mid-IR region. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption.
-
-
Sample Grinding:
-
In a clean agate mortar and pestle, add approximately 1-2 mg of your sample to ~200 mg of dried KBr.
-
Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The quality of the final spectrum is highly dependent on the particle size and homogeneity of the sample within the KBr matrix.[3]
-
-
Pellet Pressing:
-
Transfer the homogenous powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. An opaque or cloudy pellet often indicates insufficient grinding or moisture contamination.
-
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric CO2 and water vapor.
-
Acquire the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[3][4]
-
Self-Validation Note: Always run spectra for your starting materials (bare nanoparticles, stearic acid-hydrazide) using the exact same preparation method to serve as definitive controls for your comparative analysis.
Interpreting the Spectra: The Fingerprint of Conjugation
The key to validation lies in identifying specific spectral changes that signify the formation of a new chemical bond. The reaction between a carboxyl group (-COOH) on an activated nanoparticle surface and the hydrazide group (-NHNH2) of the linker forms a stable amide bond (-CONH-).
Caption: Chemical reaction showing amide bond formation.
The most definitive evidence comes from the disappearance of the characteristic carboxylic acid O-H stretch and the appearance of new peaks corresponding to the amide I and amide II bands.
| Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation & Significance |
| Stearic Acid C-H Stretch | ~2917 & ~2848 cm⁻¹ | Present in linker & conjugate. Asymmetric and symmetric stretching of long CH₂ chains. Confirms the presence of the stearic acid backbone on the nanoparticle.[5][6] |
| Carboxylic Acid C=O Stretch | ~1700-1710 cm⁻¹ | Present in stearic acid. Disappears or significantly diminishes upon conjugation, indicating the carboxyl group has reacted.[7][8] |
| Carboxylic Acid O-H Stretch | Broad, ~2500-3300 cm⁻¹ | Present in stearic acid. Disappearance of this very broad peak is strong evidence of conjugation.[9] |
| Hydrazide N-H Stretch | ~3200-3400 cm⁻¹ | Present in linker. May shift or change in shape upon conjugation to an amide N-H stretch. |
| Amide I Band (C=O Stretch) | ~1650 cm⁻¹ | Appears in conjugate. This is a primary indicator of new amide bond formation. It is shifted from the original carboxylic C=O due to resonance with the C-N bond.[10] |
| Amide II Band (N-H Bend) | ~1550 cm⁻¹ | Appears in conjugate. This peak, resulting from N-H bending coupled with C-N stretching, is another hallmark of successful amide linkage.[10] |
Expert Insight: The "fingerprint region" (below 1500 cm⁻¹) can be complex due to overlapping peaks. Focus your primary analysis on the clear, indicative changes in the 1500-3500 cm⁻¹ region. The disappearance of the broad O-H band and the emergence of the Amide I and II bands are the most trustworthy indicators.
Beyond FTIR: A Multi-Modal Approach to Validation
While FTIR is an excellent primary tool for confirming covalent linkage, a comprehensive characterization often benefits from complementary techniques. No single method provides all the answers, and using orthogonal techniques adds a higher level of confidence and trustworthiness to your findings.
| Technique | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Confirms covalent bond formation by identifying functional groups. | Fast, relatively inexpensive, widely available, non-destructive. | Primarily qualitative; quantification is difficult. Peak broadening can occur.[11] |
| NMR Spectroscopy | Provides detailed structural information and can be used for quantification of surface ligands. | Highly quantitative with internal standards, confirms ligand structure unequivocally. | Lower sensitivity, requires higher sample concentration, peak broadening with large nanoparticles can be an issue.[1][11] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of organic material (the linker) on the inorganic nanoparticle core. | Excellent for determining grafting density (mass % of ligand). | Destructive technique; provides no information on the nature of the chemical bond. |
| X-ray Photoelectron Spectroscopy (XPS) | Provides elemental composition and chemical state of the nanoparticle surface. | Highly surface-sensitive (~10 nm depth), can confirm the presence of nitrogen from the amide bond. | Requires high vacuum, can be expensive, provides limited structural information.[1] |
| Zeta Potential | Measures surface charge . | Simple and fast; a significant change in zeta potential post-conjugation can infer surface modification. | Indirect evidence of conjugation; does not confirm covalent bonding.[11] |
Authoritative Grounding: For routine validation of successful bond formation, FTIR is often sufficient. However, for publications or regulatory submissions where the exact amount of conjugated ligand is critical, complementing FTIR with a quantitative method like TGA or quantitative NMR is the industry gold standard.[12]
Conclusion
Validating the conjugation of stearic acid-hydrazide to nanoparticles is a critical checkpoint in the development of advanced nanomaterials. FTIR spectroscopy stands out as a rapid, reliable, and accessible primary tool for this purpose. By focusing on the disappearance of the carboxylic acid O-H stretch and the concurrent appearance of the characteristic Amide I and Amide II bands, researchers can confidently confirm the formation of a stable, covalent amide linkage. While FTIR provides the crucial qualitative confirmation, integrating quantitative techniques like TGA or XPS creates a fully validated, trustworthy, and comprehensive data package essential for driving forward research and development in the pharmaceutical and material science fields.
References
- 1. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijirset.com [ijirset.com]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Analyzing the surface of functional nanomaterials—how to quantify the total and derivatizable number of functional groups and ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantifying Stearic Acid Hydrazide on Surfaces
Introduction: The Critical Need for Surface Quantification
Stearic acid hydrazide (C₁₈H₃₈N₂O) is a bifunctional molecule of significant interest in the fields of biomaterials, drug delivery, and surface engineering.[1] Its long 18-carbon alkyl chain provides a hydrophobic character, ideal for creating self-assembled monolayers or modifying polymer properties, while the terminal hydrazide group (-CONHNH₂) offers a versatile reactive handle for covalent immobilization of biomolecules, such as antibodies or glycoproteins, that possess aldehyde or ketone groups.[2][3] This process, known as "hydrazone ligation," is a cornerstone of bioconjugation chemistry.[4][5]
The efficacy of a surface modified with this compound—be it for targeted drug delivery, biosensor fabrication, or creating non-fouling coatings—is directly proportional to the density and uniformity of the immobilized molecules. Therefore, accurately quantifying the amount of this compound present on a given surface is not merely an academic exercise; it is a critical step in quality control, process optimization, and ensuring the functional performance of the final product.
This guide provides a comparative analysis of key analytical methods for this purpose. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering insights honed from field experience to help you select and implement the most appropriate technique for your research needs.
At-a-Glance: Comparative Overview of Analytical Methods
Before delving into the specifics of each technique, the table below offers a high-level comparison to guide your initial selection process.
| Technique | Principle | Measurement Type | Sensitivity | Quantitative Nature | Key Advantage | Primary Limitation |
| XPS | Core-level electron photoemission | Direct, Elemental | ~0.1 atomic % | Absolute (with standards) | Provides elemental and chemical state information | Requires high vacuum; limited molecular information |
| ToF-SIMS | Mass analysis of surface ions | Direct, Molecular | ppm to ppb | Relative (Absolute is challenging) | Extreme surface sensitivity (~1-2 nm); molecular specificity | Matrix effects complicate absolute quantification |
| Contact Angle Goniometry | Surface tension & wettability | Indirect, Correlative | Monolayer-sensitive | Relative (requires calibration) | Simple, low-cost, non-destructive | Indirect; highly sensitive to topography and contamination |
| Fluorescence/Colorimetric Derivatization | Covalent labeling of hydrazide group | Indirect, Chemical | High (pico- to femtomole) | Semi-Quantitative to Quantitative | High throughput; high sensitivity | Assumes consistent reaction efficiency; potential steric hindrance |
Part 1: Direct, High-Vacuum Surface Analysis Techniques
These methods probe the surface directly to provide elemental or molecular information about the this compound layer. They are considered the gold standard for direct characterization but require specialized instrumentation.
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier technique for quantifying the elemental composition and chemical bonding states on a material's surface (top 3-10 nm).[6][7]
Expertise & Causality: The "Why" Behind the Method
We choose XPS when we need unambiguous, quantitative elemental data. For this compound, the key is the nitrogen in the hydrazide group. Most unmodified substrate materials (e.g., silicon, gold, titanium, many polymers) do not contain nitrogen. Therefore, the appearance and intensity of the Nitrogen 1s (N 1s) signal is a direct and robust measure of the presence of our molecule. By analyzing the high-resolution C 1s spectrum, we can also distinguish the carbons in the alkyl chain (C-C, C-H), the carbon adjacent to the carbonyl (C-N), and the carbonyl carbon (C=O) itself, confirming the molecule's integrity.[8][9][10]
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation: Ensure the sample is clean and free of adventitious contaminants. Handle only with clean, powder-free gloves. Mount the sample on a standard XPS stub using UHV-compatible tape or clips. A control (unmodified) substrate must be analyzed in the same session to establish a baseline.
-
Instrument Setup: Load the sample into the instrument's introduction chamber and allow it to pump down to high vacuum (<10⁻⁸ Torr).
-
Survey Scan: Acquire a wide-range survey scan (e.g., 0-1100 eV binding energy) to identify all elements present on the surface. This validates the cleanliness of the surface and confirms the presence of expected substrate signals and, on modified samples, Carbon, Oxygen, and Nitrogen.
-
High-Resolution Scans: Acquire high-resolution scans over the regions of interest: C 1s, O 1s, N 1s, and the primary signal(s) from the substrate (e.g., Si 2p, Au 4f). Using a low pass energy enhances resolution but decreases signal; a balance must be struck.
-
Quantification: Using the instrument's software, calculate the atomic percentages of each element from the high-resolution scan peak areas after applying relative sensitivity factors (RSFs). The surface density of this compound can be directly correlated with the measured N 1s atomic percentage.
Data Presentation: Expected XPS Signatures
| Element (Core Level) | Expected Binding Energy (eV) | Interpretation for this compound |
| C 1s | ~284.8 eV | Aliphatic carbon (-(CH₂)₁₆-) |
| ~286.0 eV | Carbon adjacent to nitrogen (C-N) | |
| ~288.5 eV | Carbonyl carbon (O=C-N)[10] | |
| O 1s | ~532.0 eV | Carbonyl oxygen (C=O) |
| N 1s | ~400.0 eV | Hydrazide nitrogen (-NH-NH₂) |
Note: Exact binding energies can shift slightly based on the substrate and instrument calibration.
Workflow Diagram: XPS Analysis
Caption: Workflow for XPS-based surface quantification.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)
ToF-SIMS is an extremely surface-sensitive technique (top 1-2 nm) that bombards the sample with a primary ion beam, causing the emission of secondary ions (molecular fragments and elements) which are then analyzed by a time-of-flight mass spectrometer.[11][12]
Expertise & Causality: The "Why" Behind the Method
While XPS gives elemental data, ToF-SIMS provides molecular information.[13] We use it to confirm that the this compound molecule is present and chemically intact on the surface, not just its constituent elements. By identifying characteristic molecular fragments of the parent molecule, we gain a higher degree of confidence. Furthermore, the imaging capabilities of ToF-SIMS can map the spatial distribution of the molecule across the surface, revealing the uniformity of the coating.[14]
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation: As with XPS, samples must be clean and UHV-compatible. Analysis of a reference standard (e.g., a drop-cast film of pure this compound) is crucial for identifying the characteristic fragmentation pattern.
-
Instrument Setup: Load the sample into the UHV analysis chamber.
-
Static SIMS Conditions: It is critical to operate in "static" mode, meaning the total primary ion dose is kept below 10¹³ ions/cm². This ensures that, on average, each primary ion strikes a fresh, undamaged area of the surface, preserving the molecular information.
-
Spectral Acquisition: Acquire both positive and negative ion mass spectra from the surface. The long alkyl chain often produces characteristic CₓHᵧ⁺ fragments in the positive spectrum, while fragments containing the hydrazide group might be seen in either polarity.
-
Imaging (Optional): Raster the primary ion beam across a region of interest to generate chemical maps based on the intensity of specific secondary ions. This allows visualization of the this compound distribution.
-
Data Analysis: Compare the spectra from the modified surface to the control substrate and the reference standard to identify unique peaks corresponding to this compound fragments. Relative quantification is achieved by normalizing the intensity of a characteristic peak to a substrate peak or the total ion intensity.
Data Presentation: Potential ToF-SIMS Fragments
| m/z (Mass-to-Charge) | Potential Fragment Identity | Polarity |
| 281.26 | [M-NH₃]⁺ (Parent molecule minus ammonia) | Positive |
| 299.28 | [M+H]⁺ (Protonated parent molecule) | Positive |
| Various | CₓHᵧ⁺ (Alkyl chain fragments) | Positive |
| 31.02 | [N₂H₃]⁺ (Hydrazide fragment) | Positive |
| 43.02 | [CONHNH]⁻ | Negative |
Note: Exact fragmentation depends on the primary ion source and instrument tuning.
Workflow Diagram: ToF-SIMS Analysis
Caption: Workflow for ToF-SIMS-based surface analysis.
Part 2: Indirect and Correlative Analysis Techniques
These methods do not measure the this compound molecule directly but instead quantify a property that changes as a result of its presence on the surface. They are often simpler, faster, and do not require high vacuum.
Contact Angle Goniometry
This technique measures the angle a liquid droplet makes with a solid surface, which is a function of the surface's wettability.[15][16]
Expertise & Causality: The "Why" Behind the Method
The long, hydrophobic alkyl chain of stearic acid is the dominant feature influencing surface energy.[17] When this compound is immobilized on a relatively hydrophilic surface (like clean glass, silicon oxide, or plasma-treated polymer), it will cause a significant increase in the water contact angle.[18][19] This change is often monotonic with surface coverage. While indirect, this method is exceptionally useful for rapid process screening, quality control, and confirming the qualitative success of a surface modification before committing to more complex analyses.[20]
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation: The surface must be macroscopically smooth and clean. A series of samples with varying, known amounts of this compound (as determined by XPS) should be prepared to serve as calibration standards.
-
Instrument Setup: Place the sample on the goniometer stage. Use high-purity water as the probe liquid.
-
Measurement of Dynamic Contact Angles:
-
Dispense a small droplet (e.g., 2-5 µL) onto the surface.
-
Slowly infuse more water into the droplet, causing the contact line to advance. Record the advancing contact angle (ACA) , which represents the maximum stable angle.[21]
-
Slowly withdraw water from the droplet. Record the receding contact angle (RCA) , the minimum stable angle.
-
-
Data Analysis: The difference between the ACA and RCA is the contact angle hysteresis, which gives information about surface roughness and chemical heterogeneity. For quantification, plot the ACA against the surface coverage determined by XPS for the calibration standards. This creates a calibration curve that can be used to estimate the coverage on unknown samples.
Data Presentation: Expected Contact Angle Correlation
| Surface Coverage (Normalized) | Typical Advancing Water Contact Angle (θ) |
| 0% (e.g., Clean SiO₂) | < 20° |
| 25% | ~50° |
| 50% | ~80° |
| 75% | ~100° |
| 100% (Full Monolayer) | > 110° |
Note: These are illustrative values; actual angles depend heavily on the underlying substrate.
Workflow Diagram: Contact Angle Goniometry
Caption: Workflow for correlative quantification via contact angle.
Fluorescence / Colorimetric Derivatization
This wet-chemical method leverages the specific reactivity of the hydrazide group. A molecule containing an aldehyde or ketone and a reporter tag (a fluorophore or chromophore) is reacted with the surface. The resulting signal intensity is proportional to the number of hydrazide sites.[22][23]
Expertise & Causality: The "Why" Behind the Method
This approach is chosen for its high sensitivity and adaptability to a high-throughput format (e.g., 96-well plates).[24] Unlike the previous methods, it specifically quantifies the chemically accessible and reactive hydrazide groups, which is arguably the most functionally relevant parameter for bioconjugation applications.[25] The self-validating aspect comes from running parallel controls: an unmodified surface (to check for non-specific binding of the label) and a surface where the hydrazide has been "capped" or quenched (to confirm the specificity of the labeling reaction).
Experimental Protocol: A Self-Validating Workflow
-
Reagent Selection: Choose a labeling reagent with an aldehyde/ketone handle and a suitable reporter. For fluorescence, CF® Dyes or other bright, water-soluble fluorophores are excellent choices.[22][26] For colorimetry, a reagent like p-dimethylaminobenzaldehyde can be used.[23]
-
Standard Curve Preparation: Prepare a series of known concentrations of the free labeling reagent in solution to create a standard curve of signal intensity vs. molar amount.
-
Labeling Reaction:
-
Immerse the this compound-modified surface and control surfaces in a solution of the labeling reagent (e.g., in a suitable buffer like 0.1 M sodium acetate, pH 5.5).
-
Incubate for a set time (e.g., 2 hours at room temperature) to allow the hydrazone bond to form.[2]
-
-
Washing: Thoroughly wash the surfaces with buffer and then a final rinse with deionized water to remove any unbound labeling reagent. This step is critical to minimize background signal.
-
Signal Readout:
-
Fluorescence: Use a plate reader, fluorescence microscope, or scanner to measure the fluorescence intensity from the surface.
-
Colorimetric: Measure the absorbance using a plate reader or spectrophotometer.
-
-
Quantification: Use the standard curve to convert the background-subtracted signal intensity from the sample surface into the number of moles of the label, which corresponds to the number of moles of reactive hydrazide groups.
References
- 1. This compound [webbook.nist.gov]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Labeling glycoconjugates with hydrazide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Advancements in ToF-SIMS imaging for life sciences [frontiersin.org]
- 12. Lipid Imaging with Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of ToF-SIMS in surface chemistry analysis of lignocellulosic biomass: A review :: BioResources [bioresources.cnr.ncsu.edu]
- 14. mdpi.com [mdpi.com]
- 15. users.aalto.fi [users.aalto.fi]
- 16. brighton-science.com [brighton-science.com]
- 17. Effects of Surface Modification with Stearic Acid on the Dispersion of Some Inorganic Fillers in PE Matrix | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Study on the Hydrophobic Modification Mechanism of Stearic Acid on the Surface of Coal Gasification Fly Ash - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. biotium.com [biotium.com]
- 23. Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process [mdpi.com]
- 24. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. interchim.fr [interchim.fr]
A Comparative Guide to Stearic Acid Hydrazide Derivatives for Advanced Drug Delivery
In the landscape of intelligent drug delivery systems, the demand for materials that are not only biocompatible and biodegradable but also responsive to physiological cues is paramount. Stearic acid, a saturated fatty acid ubiquitous in nature, has long been a cornerstone in pharmaceutical formulations, valued for its safety and ability to form stable lipid-based nanocarriers[1]. The introduction of a hydrazide moiety transforms this simple lipid into a versatile platform for stimuli-responsive drug delivery. The resultant stearic acid hydrazide and its derivatives enable the creation of systems that can intelligently release their therapeutic payload in response to specific triggers, most notably the acidic microenvironment of tumors and endosomal compartments[2][3].
This guide provides a comparative analysis of two primary strategies for utilizing this compound derivatives: (A) as a pH-sensitive lipid anchor integrated into nanocarrier matrices and (B) as a backbone for creating stearoyl-hydrazone prodrugs . We will delve into the causality behind experimental designs, provide validated protocols, and present comparative performance data to guide researchers in selecting and developing the optimal system for their therapeutic applications.
The Core Principle: The pH-Sensitive Hydrazone Bond
The lynchpin of this technology is the hydrazone linkage formed between a hydrazide (like this compound) and a carbonyl group (an aldehyde or ketone, often on a drug molecule or a linker). This bond is uniquely stable at neutral physiological pH (~7.4) but is susceptible to rapid hydrolysis under acidic conditions (pH 4.5–6.5)[4]. This characteristic is expertly exploited for targeted drug release. The acidic environments of tumor tissues (pH ~6.5) or intracellular compartments like endosomes and lysosomes (pH 4.5-5.5) act as a trigger, cleaving the bond and liberating the conjugated drug precisely at the site of action[2].
The mechanism involves protonation of the imine nitrogen in the hydrazone linkage, followed by a nucleophilic attack from water, leading to bond cleavage. The rate of this hydrolysis can be tuned based on the electronic nature of the substituents near the bond, allowing for precise control over drug release kinetics[5].
Caption: pH-triggered drug release mechanism via hydrazone bond hydrolysis.
Comparative Analysis: Two Core Strategies
We will now compare two distinct approaches for leveraging this compound derivatives.
Alternative A: The pH-Sensitive Lipid Anchor
In this strategy, this compound is used to form a derivative with another lipid, such as a phospholipid (e.g., phosphatidylethanolamine, PE), which is then incorporated into the bilayer of a liposome or the matrix of a solid lipid nanoparticle (SLN). The hydrazide group is positioned at the hydrophilic surface, available to be conjugated to a drug via a pH-sensitive hydrazone linker.
Causality: The primary rationale is to anchor the drug to the surface of a pre-formed, stable nanocarrier. The stearic acid chain provides a robust, hydrophobic tail that integrates seamlessly into the lipid matrix, ensuring the stability of the overall particle. The exposed hydrazide allows for a modular approach where different drugs can be attached to the same carrier platform. This design is particularly advantageous for delivering highly potent drugs where high loading within the core is not necessary and for protecting the drug from degradation during circulation.
Alternative B: The Stearoyl-Hydrazone Prodrug
This approach involves the direct conjugation of a drug molecule to this compound, forming a lipophilic prodrug. This entire conjugate is then formulated, often with other lipids and surfactants, into a nanocarrier like a micelle or nanoparticle. A prominent example is the conceptual Levodopa-Stearic Acid Hydrazide Conjugate, designed to enhance bioavailability for treating Parkinson's disease[6].
Causality: The goal here is to fundamentally alter the physicochemical properties of the drug itself. By attaching the long, saturated stearic acid chain, the drug becomes highly hydrophobic. This enhances its incorporation into lipid-based carriers, dramatically increasing drug loading capacity. The prodrug design ensures the drug remains inactive and protected until it reaches the acidic target environment, minimizing off-target toxicity. This strategy is ideal for drugs with poor water solubility or those that require high concentrations at the target site.
Performance Data: A Head-to-Head Comparison
The following table summarizes typical performance metrics for these two approaches, synthesized from multiple studies on lipid nanoparticles and hydrazone-linked systems.
(Disclaimer: The data below are representative values compiled from various independent studies and are intended for comparative purposes. Direct experimental results may vary based on the specific drug, lipids, and formulation methods used.)
| Performance Parameter | Alternative A: pH-Sensitive Lipid Anchor | Alternative B: Stearoyl-Hydrazone Prodrug | Rationale & Field Insights |
| Particle Size (nm) | 100 - 200 nm (Liposomes/SLNs)[7] | 50 - 150 nm (Micelles/Nanoparticles)[8] | Prodrugs are more amphiphilic and tend to form smaller, more compact micelles, which can be advantageous for tumor penetration. |
| Drug Loading Capacity (% w/w) | Low to Moderate (1 - 5%) | High (10 - 25% or higher) | In Strategy A, loading is limited to the surface area. In Strategy B, the drug is the core component, allowing for much higher loading. |
| Encapsulation Efficiency (%) | Moderate to High (70 - 95%)[7] | Very High (>90%)[8] | The high lipophilicity of the prodrug conjugate drives near-total incorporation into the lipid core during self-assembly. |
| Release at pH 7.4 (24h) | < 15% | < 10% | Both systems demonstrate excellent stability at physiological pH, a hallmark of the hydrazone bond's reliability. |
| Release at pH 5.5 (24h) | 60 - 80%[5] | 70 - 90% | The prodrug approach may show slightly faster release as the entire particle can disassemble upon cleavage of the hydrophilic drug from the lipid tail. |
| Biocompatibility | High | High (but requires prodrug clearance study) | Stearic acid is endogenous and generally safe[1]. However, the prodrug and its cleaved linker must be assessed for any potential toxicity. |
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure scientific integrity, the following protocols are provided as self-validating systems. Each step is designed for reproducibility and accurate characterization.
Protocol 1: Synthesis of a Stearoyl-Hydrazone Drug Conjugate (Prodrug Approach)
This protocol describes the synthesis of a model prodrug by conjugating a ketone-bearing drug to this compound.
Step 1: Synthesis of this compound
-
Dissolve stearic acid (1 eq.) in an excess of methanol containing a catalytic amount of sulfuric acid (2-3 mL).
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of stearic acid.
-
Remove methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with a 5% sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate to yield methyl stearate.
-
To the methyl stearate (1 eq.) in ethanol, add hydrazine hydrate (2 eq.).
-
Reflux the mixture for 6-8 hours. Upon cooling, a white solid will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain pure this compound[6].
Step 2: Hydrazone Conjugation
-
Dissolve this compound (1.1 eq.) in ethanol.
-
Add the ketone- or aldehyde-containing drug (1 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture.
-
Reflux the reaction for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure stearoyl-hydrazone prodrug.
Step 3: Characterization
-
FTIR Spectroscopy: Confirm the formation of the hydrazone bond. Look for the disappearance of the C=O stretch from the drug's ketone (~1700-1720 cm⁻¹) and the appearance of the C=N imine stretch (~1615-1650 cm⁻¹)[9]. The N-H stretching of the hydrazide will also be present.
-
¹H NMR Spectroscopy: Confirm the covalent linkage. The proton signals from both the stearic acid chain and the drug molecule should be present in the final spectrum. A characteristic shift in the protons adjacent to the original carbonyl group will be observed.
Caption: Workflow for synthesizing a stearoyl-hydrazone prodrug.
Protocol 2: Characterization of Nanoparticle Size and Morphology
1. Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Sample Preparation: Dilute the nanoparticle suspension to a concentration of approximately 0.1-1.0 mg/mL using a 0.2 µm filtered buffer (e.g., 10 mM PBS, pH 7.4)[10]. Ensure the diluent is the same as the one used for the final formulation to avoid osmotic shock to the particles.
-
Instrument Setup: Allow the DLS instrument to warm up for at least 30 minutes. Set the measurement temperature to 25°C.
-
Measurement: Transfer the diluted sample to a clean, dust-free cuvette. Place the cuvette in the instrument.
-
Perform at least three replicate measurements for each sample. The instrument software will report the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a relatively monodisperse and homogenous population[11].
2. Transmission Electron Microscopy (TEM) for Morphology
-
Grid Preparation: Place a 200-mesh copper grid with a carbon support film on a piece of filter paper.
-
Sample Application: Apply one drop (~5-10 µL) of the nanoparticle suspension (at ~1 mg/mL) onto the grid and allow it to adsorb for 2-5 minutes[12].
-
Negative Staining: Wick away the excess liquid with the edge of the filter paper. Immediately add a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) onto the grid for 60 seconds. This provides contrast by staining the background, leaving the lipid nanoparticles lighter[12][13].
-
Final Step: Wick away the excess stain and allow the grid to air-dry completely.
-
Imaging: Image the grid using a TEM at an accelerating voltage of 80-120 kV. This will reveal the size, shape (typically spherical), and integrity of the nanoparticles[14].
Protocol 3: In Vitro pH-Responsive Drug Release Study
This protocol uses the dialysis bag method, which is standard for assessing release from nanocarriers[1].
-
Setup: Prepare two release buffers: (A) PBS at pH 7.4 (simulating blood) and (B) Acetate buffer at pH 5.5 (simulating endosomes). Maintain both at 37°C.
-
Sample Loading: Transfer a known amount (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO 12-14 kDa). Ensure the drug molecule can freely pass through the membrane pores, but the nanoparticles cannot[1].
-
Initiate Release Study: Place the sealed dialysis bag into a beaker containing 100 mL of the release buffer (either pH 7.4 or 5.5), stirring gently at 100 rpm[5].
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and immediately replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the amount of drug in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plotting this against time will reveal the release profile, demonstrating minimal release at pH 7.4 and accelerated release at pH 5.5.
Conclusion and Future Outlook
The derivatization of stearic acid with a hydrazide group provides a powerful and versatile tool for creating pH-responsive drug delivery systems.
-
The pH-Sensitive Lipid Anchor (Alternative A) is a modular and reliable method for attaching drugs to the surface of established nanocarriers like liposomes and SLNs. It is best suited for applications where moderate drug loading is sufficient and surface display is desired.
-
The Stearoyl-Hydrazone Prodrug (Alternative B) represents a more integrated approach, fundamentally modifying the drug to enhance its lipophilicity and loading capacity. This strategy excels for poorly soluble drugs or when high concentrations are needed at the target site.
The choice between these derivatives is not a matter of superior vs. inferior, but of aligning the system's properties with the specific demands of the therapeutic agent and the disease target. Future advancements will likely focus on creating multi-responsive systems, perhaps by incorporating other cleavable linkers sensitive to redox potential or specific enzymes, further refining the precision of targeted drug delivery.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Responsive Controlled-Release Nanocarriers - CD Bioparticles [cd-bioparticles.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 7. Targeting of micelles and liposomes loaded with the pro-apoptotic drug, NCL-240, into NCI/ADR-RES cells in a 3D spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel self-assembled micelles based on stearic acid modified schizophyllan for efficient delivery of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. ableweb.org [ableweb.org]
- 12. microscopyinnovations.com [microscopyinnovations.com]
- 13. researchgate.net [researchgate.net]
- 14. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Surface Modification: Evaluating Stearic Acid Hydrazide Against Common Alternatives
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is a critical determinant of success in fields ranging from targeted drug delivery to sensitive diagnostics. The choice of a surface modifying agent dictates not only the efficiency of bioconjugation but also the stability, biocompatibility, and overall performance of the final construct. This guide provides an in-depth, objective comparison of stearic acid hydrazide with other widely used surface modification techniques, supported by experimental data and detailed protocols to empower you in selecting the optimal strategy for your application.
The Imperative of Surface Modification
The surface of a nanoparticle, liposome, or medical device is its primary interface with the biological environment. Unmodified surfaces are often prone to nonspecific protein adsorption, rapid clearance by the immune system, and poor solubility, which can severely limit their therapeutic or diagnostic efficacy. Surface modification addresses these challenges by introducing specific functional groups that can alter the physicochemical properties of the material or serve as anchor points for the covalent attachment of targeting ligands, imaging agents, or therapeutic payloads.
This compound: A Closer Look
This compound is a bifunctional molecule that combines the hydrophobic properties of stearic acid with the reactive hydrazide group. The long hydrocarbon chain of stearic acid can insert into lipid bilayers of liposomes or adsorb onto hydrophobic surfaces of nanoparticles, while the terminal hydrazide group provides a nucleophilic handle for conjugation to molecules containing aldehyde or ketone functionalities.[1]
Mechanism of Action: Hydrazone Bond Formation
The primary reaction mechanism for this compound involves the condensation reaction between the hydrazide and an aldehyde or ketone to form a hydrazone bond. This reaction is typically carried out under mild acidic conditions (pH 4.5-6.0) and is reversible, a feature that can be exploited for pH-sensitive drug release in acidic endosomal or lysosomal compartments.[2][3]
Comparative Analysis of Surface Modifying Agents
To provide a clear and objective comparison, we will evaluate this compound against four other commonly employed surface modification strategies: EDC/NHS chemistry, Thiol-Maleimide chemistry, Silanization, and Streptavidin-Biotin interaction.
EDC/NHS Chemistry: The Workhorse of Amide Bond Formation
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking chemistry for covalently coupling primary amines to carboxyl groups.[4]
-
Mechanism: EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS-ester, thereby increasing the efficiency of the conjugation reaction.[4]
Thiol-Maleimide Chemistry: Specificity and Efficiency
The thiol-maleimide reaction is a highly specific and efficient method for bioconjugation, primarily targeting cysteine residues in proteins.
-
Mechanism: This reaction proceeds through a Michael addition, where a thiol group attacks the double bond of the maleimide ring, forming a stable thioether bond. The reaction is highly chemoselective for thiols at a neutral pH range of 6.5-7.5.[5]
Silanization: Modifying Inorganic Surfaces
Silanization is a surface treatment process that utilizes silane compounds to modify inorganic surfaces like glass, silicon, and metal oxides.
-
Mechanism: Silanization involves the reaction of organosilanes with hydroxyl groups present on the surface of inorganic substrates, forming stable covalent siloxane bonds. This process can be used to introduce a variety of functional groups, including amines, thiols, and carboxyls.[6]
Streptavidin-Biotin Interaction: High Affinity Non-Covalent Binding
The interaction between streptavidin and biotin is one of the strongest known non-covalent interactions in nature, making it a powerful tool for surface modification.[7]
-
Mechanism: Streptavidin, a tetrameric protein, has four high-affinity binding sites for biotin. This interaction is highly specific and stable, allowing for the immobilization of biotinylated molecules onto streptavidin-coated surfaces.[7]
Quantitative Performance Comparison
The selection of a surface modification strategy often depends on a trade-off between reaction efficiency, bond stability, and biocompatibility. The following table summarizes key performance metrics for the discussed methods. It is important to note that these values can vary depending on the specific reactants, substrates, and reaction conditions.
| Parameter | This compound (Hydrazone Bond) | EDC/NHS Chemistry (Amide Bond) | Thiol-Maleimide Chemistry (Thioether Bond) | Silanization (Siloxane Bond) | Streptavidin-Biotin Interaction |
| Reaction pH | 4.5 - 6.0[2] | Activation: 4.5-7.2; Coupling: 7.0-8.0[8] | 6.5 - 7.5[5] | Varies (often aqueous or organic solvent)[9] | Neutral (e.g., PBS pH 7.4) |
| Bond Stability | Reversible (pH-sensitive)[2] | Highly Stable[10] | Stable, but can undergo thiol exchange[11] | Highly Stable | Very High Affinity (Kd ~10⁻¹⁴ M) but non-covalent[7] |
| Specificity | Aldehydes/Ketones | Primary Amines | Thiols | Surface Hydroxyls | Biotin |
| Coupling Efficiency | Generally moderate to high | High, but can be affected by hydrolysis of intermediates[4] | High (often >80%)[5] | Variable, depends on surface and conditions | High, due to strong affinity |
| Biocompatibility | Generally good, stearic acid is a natural fatty acid.[12] | Generally good, but reagents can be cytotoxic if not removed. | Generally good, but maleimides can react with endogenous thiols. | Depends on the silane used. Some can be cytotoxic. | Excellent, both are widely used in biological systems. |
Experimental Protocols
To ensure the practical applicability of this guide, detailed step-by-step methodologies for each surface modification technique are provided below.
Protocol: Surface Modification of Liposomes with this compound
This protocol describes the incorporation of this compound into a liposomal formulation.
-
Lipid Film Hydration:
-
Co-dissolve the desired lipids (e.g., DPPC, cholesterol) and this compound in chloroform or another suitable organic solvent in a round-bottom flask. A typical molar ratio is 90:10 (lipid:this compound).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES, pH 7.4) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unincorporated this compound by size exclusion chromatography or dialysis.
-
-
Conjugation to Aldehyde/Ketone-Containing Molecules:
-
Adjust the pH of the liposome suspension to 4.5-6.0 using an appropriate buffer (e.g., acetate buffer).
-
Add the aldehyde or ketone-containing molecule to the liposome suspension at a desired molar ratio.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
-
Purify the conjugated liposomes using size exclusion chromatography or dialysis to remove unreacted molecules.
-
Protocol: Covalent Coupling using EDC/NHS Chemistry
This protocol outlines the general procedure for conjugating a primary amine-containing molecule to a carboxylated surface (e.g., nanoparticles).[13][14]
-
Activation of Carboxyl Groups:
-
Resuspend carboxylated nanoparticles in an activation buffer (e.g., 50 mM MES, pH 6.0).[15]
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the activation buffer.[15]
-
Add the EDC and NHS solutions to the nanoparticle suspension. A typical concentration is 2 mM EDC and 5 mM NHS.[8]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[13]
-
-
Washing:
-
Centrifuge the nanoparticles to pellet them and remove the supernatant containing excess EDC and NHS.
-
Wash the activated nanoparticles 2-3 times with a coupling buffer (e.g., PBS, pH 7.4).[13]
-
-
Conjugation:
-
Resuspend the activated nanoparticles in the coupling buffer.
-
Immediately add the primary amine-containing molecule to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[13]
-
-
Quenching:
-
Add a quenching solution (e.g., 100 mM Tris-HCl or 1 M Glycine, pH 7.4) to block any unreacted NHS-esters.[15]
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Washing:
-
Wash the conjugated nanoparticles several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound molecules.[15]
-
Protocol: Thiol-Maleimide Conjugation
This protocol describes the labeling of a thiol-containing protein with a maleimide-functionalized molecule.[16]
-
Preparation of Thiol-Containing Protein:
-
Dissolve the protein in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[16] The buffer should be free of thiols.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.
-
-
Preparation of Maleimide Solution:
-
Dissolve the maleimide-functionalized molecule in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[17]
-
-
Purification:
-
Remove the unreacted maleimide and other small molecules by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol: Silanization of Glass Surfaces
This protocol details the silanization of glass microscope slides to introduce functional groups.[9][18]
-
Cleaning of Glass Slides:
-
Thoroughly clean the glass slides by sonicating in a series of solvents: acetone, then ethanol, and finally deionized water.
-
Alternatively, immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the slides extensively with deionized water and dry them in an oven or under a stream of nitrogen.[19]
-
-
Silanization:
-
Prepare a 1-2% (v/v) solution of the desired organosilane (e.g., (3-aminopropyl)triethoxysilane - APTES) in a suitable solvent (e.g., acetone or a 95:5 ethanol:water mixture).[6][9]
-
Immerse the clean, dry slides in the silane solution for 20 seconds to 2 hours.[6][9]
-
Rinse the slides with the solvent used for the silane solution (e.g., acetone or ethanol) to remove excess silane.[6]
-
-
Curing:
-
Cure the silanized slides in an oven at 110-120°C for 15-30 minutes to promote the formation of a stable siloxane layer.
-
-
Washing:
-
Rinse the cured slides with deionized water and dry them before use.
-
Protocol: Immobilization via Streptavidin-Biotin Interaction
This protocol describes the immobilization of a biotinylated ligand onto a streptavidin-coated surface.[20][21]
-
Surface Preparation:
-
Use a commercially available streptavidin-coated surface (e.g., microplate, biosensor) or prepare one by immobilizing streptavidin onto a suitable substrate.
-
-
Hydration/Washing:
-
Hydrate or wash the streptavidin-coated surface with an appropriate buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.
-
-
Immobilization of Biotinylated Ligand:
-
Prepare a solution of the biotinylated ligand in the same buffer. The optimal concentration should be determined empirically but often ranges from 1-20 µg/mL.[21]
-
Add the biotinylated ligand solution to the streptavidin-coated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for binding.[21]
-
-
Washing:
-
Wash the surface thoroughly with the buffer to remove any unbound biotinylated ligand.[21]
-
-
Blocking (Optional):
-
To minimize non-specific binding in subsequent steps, block any remaining free streptavidin binding sites by incubating with a solution of free biotin or a biotinylated blocking agent (e.g., biocytin).
-
Wash the surface again to remove the blocking agent.
-
Visualization of Workflows and Mechanisms
To further clarify the discussed concepts, the following diagrams illustrate the key workflows and chemical reactions.
This compound Modification and Conjugation
Caption: Workflow for modifying liposomes with this compound and subsequent conjugation.
EDC/NHS Crosslinking Chemistry
Caption: Mechanism of EDC/NHS-mediated amide bond formation.
Thiol-Maleimide Conjugation
Caption: Thiol-maleimide conjugation via Michael addition.
Surface Silanization
Caption: General workflow for surface silanization.
Streptavidin-Biotin Immobilization
Caption: Immobilization using the high-affinity streptavidin-biotin interaction.
Conclusion and Future Perspectives
The choice of a surface modification strategy is a critical decision that significantly impacts the performance of drug delivery systems, diagnostics, and biomaterials. This compound offers a unique combination of features, including its ability to anchor to lipidic or hydrophobic surfaces and its pH-sensitive hydrazone linkage, making it a valuable tool for applications requiring controlled release.
However, its efficacy must be weighed against established methods like EDC/NHS chemistry, which forms highly stable amide bonds, and thiol-maleimide chemistry, known for its high specificity. Silanization remains the method of choice for modifying inorganic surfaces, while the streptavidin-biotin interaction provides an unparalleled combination of affinity and specificity for non-covalent immobilization.
Future advancements in surface modification will likely focus on the development of more efficient, specific, and biocompatible conjugation chemistries. The ideal surface modifying agent would offer high reaction yields under physiological conditions, form stable and selectively cleavable linkages, and exhibit minimal immunogenicity. As our understanding of the nano-bio interface deepens, so too will our ability to rationally design surfaces that precisely control biological responses, paving the way for the next generation of advanced therapeutics and diagnostics.
References
- 1. bioacts.com [bioacts.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Fatty Acid Ketohydrazone Modified Liposome's Properties as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. ronaldschulte.nl [ronaldschulte.nl]
- 7. biocat.com [biocat.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. surfmods.jp [surfmods.jp]
- 10. benchchem.com [benchchem.com]
- 11. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. biotium.com [biotium.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. sartorius.com [sartorius.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Characterizing Stearic Acid Hydrazide-Protein Conjugates by Mass Spectrometry
Introduction: The Critical Role of Characterizing Lipidated Protein Conjugates
In the landscape of advanced therapeutics and diagnostics, the covalent attachment of lipids to proteins, or lipidation, has emerged as a powerful strategy to enhance drug delivery, improve pharmacokinetic profiles, and modulate protein function. Stearic acid, a saturated 18-carbon fatty acid, when functionalized as a hydrazide, becomes a valuable tool for site-specific protein conjugation. This is often achieved by reacting the stearic acid hydrazide with an aldehyde group introduced onto the protein, typically by oxidizing carbohydrate moieties on glycoproteins.[1][2][3] The resulting this compound-protein conjugate combines the biological activity of the protein with the unique physicochemical properties of the lipid, such as increased membrane affinity.
However, the successful development of these promising bioconjugates hinges on rigorous analytical characterization. It is imperative to confirm the covalent attachment of the lipid, determine the number of attached lipid molecules (the "conjugation ratio"), and identify the site(s) of modification. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and mass accuracy.[4][5]
This guide provides a comparative analysis of the primary mass spectrometry workflows for characterizing this compound-protein conjugates. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer insights to navigate the inherent challenges of analyzing these amphipathic molecules.
The Analytical Challenge: Navigating the Hydrophobicity of Lipidated Proteins
The conjugation of a long-chain fatty acid like stearic acid dramatically increases the hydrophobicity of the protein. This presents significant challenges for standard mass spectrometry workflows:
-
Poor Solubility: Lipidated proteins have a tendency to aggregate in aqueous buffers, leading to sample loss and poor data quality.[6][7]
-
Suppressed Ionization: The hydrophobic lipid tail can interfere with the ionization process, particularly in Electrospray Ionization (ESI), leading to reduced signal intensity.[8][9]
-
Chromatographic Difficulties: These conjugates can exhibit poor chromatographic behavior, with issues like peak broadening and irreversible binding to standard reverse-phase columns.[10]
-
Heterogeneity: The conjugation reaction can result in a mixture of species with varying numbers of attached stearic acid molecules, complicating data interpretation.
A successful analytical strategy must directly address these challenges through careful sample preparation and the selection of the appropriate mass spectrometry technique.
Mass Spectrometry Approaches: A Comparative Analysis
The two most common soft ionization techniques for analyzing protein conjugates are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), each with distinct advantages and disadvantages for this application.[11][12][13]
| Feature | MALDI-TOF MS | LC-ESI-MS | Rationale & Causality for Lipidated Proteins |
| Principle | Co-crystallization with a matrix, pulsed laser desorption/ionization.[13] | Ionization from a charged droplet at atmospheric pressure.[12] | MALDI is a solid-state technique, which can be more tolerant of the detergents sometimes needed to solubilize lipidated proteins. ESI is a solution-based technique, making it highly sensitive to buffer components and sample purity.[11] |
| Ionization | Primarily produces singly charged ions ([M+H]+).[14] | Produces a series of multiply charged ions ([M+nH]n+).[12] | The simple spectra from MALDI are often easier to interpret for heterogeneous mixtures, as each peak corresponds to a distinct species. The charge state distribution in ESI can be deconvoluted to give a precise intact mass but can be complex for mixtures. |
| Mass Analyzer | Time-of-Flight (TOF).[13] | Quadrupole, Ion Trap, Orbitrap, TOF.[5] | ESI is often coupled with high-resolution mass analyzers (Orbitrap, QTOF), providing superior mass accuracy and resolution, which is critical for resolving species with small mass differences.[5] |
| Coupling to LC | Possible (offline).[15] | Standard (online). | The direct coupling of Liquid Chromatography (LC) to ESI-MS is its greatest strength, allowing for the separation of different conjugated species prior to analysis. This is crucial for characterizing heterogeneous samples.[5] |
| Tolerance to Buffers | High tolerance to salts and non-volatile buffers. | Low tolerance; requires volatile buffers.[11] | MALDI's robustness simplifies sample preparation. For ESI, extensive buffer exchange or purification is mandatory to prevent ion suppression.[9] |
| Sample Throughput | High; rapid analysis of spotted samples.[11] | Lower; dependent on the LC runtime.[15] | For rapid screening of conjugation efficiency across many samples, MALDI is often more efficient. |
| Best For... | Rapid screening, analysis of intact mass of heterogeneous mixtures, and samples in complex buffers. | High-resolution intact mass analysis, separation of isoforms, and peptide mapping (bottom-up analysis) to identify conjugation sites. |
Key Experimental Workflows
A robust characterization strategy often employs both "top-down" (analyzing the intact conjugate) and "bottom-up" (analyzing peptides after enzymatic digestion) approaches.
Workflow Overview
Caption: General workflow for MS characterization of lipidated proteins.
Protocol 1: Intact Mass Analysis by MALDI-TOF MS
This protocol is designed for rapid confirmation of conjugation and assessment of heterogeneity. The choice of matrix is critical; sinapinic acid is generally effective for proteins above 10,000 Da.
Rationale: MALDI-TOF MS is chosen for its speed and tolerance to minor impurities. It provides a quick snapshot of the success of the conjugation reaction by revealing a mass shift corresponding to the addition of this compound (Molecular Weight ≈ 298.5 Da) and the distribution of different conjugated species.
Step-by-Step Methodology:
-
Sample Preparation:
-
Start with a purified conjugate sample at a concentration of approximately 1-10 µM.
-
If the sample is in a non-volatile buffer (e.g., PBS), perform a buffer exchange into a volatile buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) using a desalting column. Trustworthiness Check: This step is crucial to prevent salt crystals from interfering with the co-crystallization process with the matrix.
-
-
Matrix Preparation:
-
Prepare a saturated solution of Sinapinic Acid (SA) in a solvent mixture of 50% acetonitrile (ACN) and 0.1% TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid.
-
-
Spotting the Sample:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the protein conjugate solution to the matrix spot.
-
Gently mix the droplet by pipetting up and down a few times. This is known as the "dried-droplet" method.
-
Allow the spot to air dry completely at room temperature. Uniform, small crystals are indicative of a good preparation.
-
-
Mass Spectrometry Analysis:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire data in positive ion, linear mode. The linear mode is preferred for intact proteins as it increases sensitivity, although with lower resolution than reflector mode.
-
Calibrate the instrument using a protein standard of a similar mass to the unconjugated protein.
-
Acquire spectra across the mass range expected for the unconjugated protein and several conjugation states.
-
-
Data Interpretation:
-
The spectrum should show a peak for the unconjugated protein.
-
A series of peaks, each separated by the mass of the this compound moiety (~298.5 Da), will represent the conjugated species (Protein+1, Protein+2, etc.).
-
The relative intensities of these peaks provide a semi-quantitative measure of the conjugation distribution.
-
Protocol 2: Intact Mass and Conjugation Site Analysis by LC-ESI-MS
This protocol provides high-resolution data on the intact conjugate and, through a bottom-up approach, can pinpoint the exact amino acid residues that have been modified.
Rationale: Coupling liquid chromatography with high-resolution ESI-MS (like an Orbitrap or QTOF) allows for the separation of different conjugate species and provides highly accurate mass measurements.[5] The subsequent bottom-up analysis is the gold standard for identifying modification sites. The use of a C4 column is a key choice, as its wider pores and shorter alkyl chains are better suited for retaining and eluting large, hydrophobic proteins compared to standard C18 columns.[10]
Part A: Top-Down Analysis (Intact Mass)
-
Sample Preparation:
-
Ensure the conjugate is in an MS-compatible buffer (e.g., 0.1% Formic Acid in water). The concentration should be around 1-5 µM.
-
Filter the sample through a 0.22 µm filter to remove any aggregates. Expertise Insight: Aggregates can block the LC column and ESI needle, leading to system downtime.
-
-
LC Method:
-
Column: A C4 reverse-phase column (e.g., 2.1 mm ID x 50 mm length, 300 Å pore size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a shallow gradient suitable for eluting the hydrophobic conjugate. For example, start at 20% B, ramp to 80% B over 15-20 minutes. A post-run high-organic wash is critical to clean the column.
-
Flow Rate: 200-300 µL/min.
-
Injection Volume: 5-10 µL.
-
-
MS Method:
-
Set the ESI source to positive ion mode.
-
Acquire data across a mass range that encompasses the expected charge states of the conjugate (e.g., m/z 800-3000).
-
Use a high-resolution setting (>60,000) to resolve isotopic peaks.
-
-
Data Interpretation:
-
Extract the mass spectrum from the chromatographic peak.
-
Use deconvolution software to transform the multiply charged ion series into a zero-charge mass spectrum. This will yield the precise intact mass of each eluting species.
-
Part B: Bottom-Up Analysis (Site Identification)
-
Reduction, Alkylation, and Digestion:
-
To the purified conjugate (~50 µg), add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 56°C to reduce disulfide bonds.
-
Cool to room temperature. Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 20 minutes in the dark to alkylate free cysteines.
-
Dilute the sample at least 4-fold with 50 mM Ammonium Bicarbonate to lower the denaturant concentration.
-
Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with TFA or Formic Acid.
-
Analyze the peptide mixture using a standard C18 column coupled to the ESI-MS.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most intense precursor ions in a full MS scan are selected for fragmentation (MS/MS).
-
-
Data Interpretation:
-
Use a proteomics software suite (e.g., Proteome Discoverer, MaxQuant) to search the MS/MS data against the protein's sequence.
-
Specify a variable modification corresponding to the mass of the this compound adduct on potential residues (e.g., on aspartic or glutamic acid residues if the hydrazide couples to a carbodiimide-activated carboxyl group, or on the specific amino acid resulting from the oxidized carbohydrate linkage).
-
The software will identify peptides whose mass and fragmentation pattern match the modified sequence, thus pinpointing the site(s) of conjugation.
-
Visualization of the Conjugation Chemistry
The most common method for creating a this compound-protein conjugate involves the oxidation of carbohydrate moieties on a glycoprotein to generate aldehydes, which then react with the hydrazide.
Caption: Hydrazone bond formation for protein conjugation.
Conclusion and Future Outlook
The robust characterization of this compound-protein conjugates is non-trivial but essential for their translation into clinical or research applications. A multi-faceted approach combining the rapid screening capabilities of MALDI-TOF MS with the high-resolution separation and site-identification power of LC-ESI-MS provides the most comprehensive understanding. As instrumentation continues to improve in sensitivity and resolution, we can expect to see more advanced techniques, such as native mass spectrometry, being applied to study how lipidation affects the protein's higher-order structure and interactions. By carefully selecting the analytical strategy and understanding the causality behind each experimental step, researchers can confidently and accurately characterize these complex but promising biomolecules.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Direct Analysis of Protein S-Acylation by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. msvision.com [msvision.com]
- 6. Overcoming Key Technological Challenges in Using Mass Spectrometry for Mapping Cell Surfaces in Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 10. biomedres.us [biomedres.us]
- 11. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 13. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research [mdpi.com]
- 15. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Stearic Acid Hydrazide Performance Across Diverse Polymer Matrices
For Immediate Publication
This guide offers an in-depth, objective comparison of stearic acid hydrazide's (SAH) performance in different polymer matrices. Designed for researchers, scientists, and professionals in drug development and polymer science, this document synthesizes technical data with practical insights to illuminate the versatile roles of SAH as a polymer additive. We will explore its function as a nucleating agent, slip agent, and mechanical property modifier, supported by experimental data and standardized testing methodologies.
Introduction: The Critical Role of Additives in Polymer Performance
Polymers in their pure form rarely exhibit the complete range of properties required for sophisticated applications. Additives are crucial in tailoring their physical, mechanical, and optical characteristics. This compound (C₁₈H₃₈N₂O), a derivative of the long-chain saturated fatty acid, stearic acid, is a multifunctional additive with significant potential in polymer modification.[1] Its unique chemical structure, featuring a long hydrophobic alkyl chain and a polar hydrazide group, allows it to perform diverse functions within a polymer matrix. This guide will dissect the performance of SAH and its derivatives, providing a comparative analysis across different polymer systems.
This compound: A Profile
This compound is a white to cream-colored crystalline powder with a melting point in the range of 104-111°C.[2][3] Its synthesis can be achieved through methods such as the direct condensation of stearic acid with hydrazine hydrate or the reaction of ethyl oleate with hydrazine hydrate.[2][4] The presence of the hydrazide functional group makes it a versatile compound for further chemical reactions and interactions within a polymer matrix.[1][4]
Performance as a Nucleating Agent: Enhancing Crystallization
Nucleating agents are pivotal in controlling the crystallization behavior of semi-crystalline polymers like polypropylene (PP) and polylactic acid (PLA).[5][6][7][8] By providing sites for crystal growth, they can increase the crystallization temperature, reduce cycle times in processing, and refine the crystal structure, which in turn enhances mechanical and optical properties.[6][8][9] While hydrazide compounds are recognized as a class of synthetic nucleating agents, specific data for this compound is most prominently available for its derivatives in polyesters like PLA.[9][10]
Case Study: N-(Benzoyl) this compound in Poly(L-lactic acid) (PLLA)
A notable study on a derivative, N-(benzoyl) this compound, demonstrates its efficacy as a nucleating agent and mechanical property enhancer in PLLA.[11][12] The addition of this compound was found to significantly improve the tensile strength, tensile modulus, and elongation at break of PLLA.[11][12]
Experimental Protocol: Evaluating Nucleating Agent Performance using Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for assessing the impact of nucleating agents on polymer crystallization.[13][14][15]
Objective: To determine the effect of a nucleating agent on the crystallization temperature (Tc) and melting temperature (Tm) of a polymer.
Methodology:
-
Sample Preparation: Prepare blends of the polymer with varying concentrations of the nucleating agent (e.g., 0.1%, 0.3%, 0.5% by weight) through melt compounding to ensure uniform dispersion. A control sample of the pure polymer is also prepared.
-
DSC Analysis:
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated to a temperature well above its melting point to erase its thermal history (e.g., 200°C for PP).
-
The sample is then cooled at a controlled rate (e.g., 10°C/min), and the heat flow is monitored. The exothermic peak during cooling corresponds to the crystallization temperature (Tc).
-
Following cooling, the sample is reheated at the same controlled rate. The endothermic peak observed during this second heating scan represents the melting temperature (Tm).
-
-
Data Analysis: The Tc and Tm values for the nucleated samples are compared to the control. An effective nucleating agent will show a significant increase in Tc.[15]
Visualization: Mechanism of a Nucleating Agent
Caption: Mechanism of heterogeneous nucleation by this compound.
Performance as a Slip Agent: Reducing Surface Friction
In the manufacturing of plastic films, particularly from polyolefins like polyethylene (PE), high surface friction can lead to handling and processing issues.[5][11] Slip agents are incorporated to reduce the coefficient of friction (COF) of the film surface.[11] Fatty acid amides are a prominent class of slip agents, and while direct data for this compound is limited, its structural similarity to other fatty acid amides like stearamide suggests it would function in a comparable manner.[11][16] These additives migrate to the polymer surface after processing, forming a lubricating layer.[2][5]
Inferred Performance in Polyethylene (PE)
Based on the behavior of other long-chain fatty acid amides, this compound is expected to act as a slow-blooming slip agent in PE. The long, saturated C18 alkyl chain would lead to a slower migration to the surface compared to unsaturated amides like oleamide. This can be advantageous in applications where immediate high slip is not desired, such as in roll stock where it can prevent "telescoping".
Experimental Protocol: Measuring Coefficient of Friction (COF)
The standard method for evaluating the effectiveness of a slip agent is by measuring the static and kinetic coefficients of friction.
Objective: To quantify the reduction in surface friction of a polymer film containing a slip agent.
Standard Test Method: ASTM D1894
Methodology:
-
Sample Preparation: Produce polymer films with varying concentrations of the slip agent. The films are conditioned for a specific period (e.g., 24 hours) to allow for additive migration.
-
COF Testing:
-
A sled of a specified weight, wrapped with the film sample, is placed on a horizontal plane also covered with the film sample.
-
The force required to initiate motion between the sled and the plane is measured to determine the static COF.
-
The average force required to maintain the motion is measured to determine the kinetic COF.
-
-
Data Analysis: The COF values of the films containing the slip agent are compared to a control film without the additive. A lower COF indicates better slip performance.
Visualization: Experimental Workflow for COF Testing
Caption: Workflow for evaluating slip agent performance.
Impact on Optical Properties: Haze and Clarity
For applications in packaging and containers, the optical properties of polymers are paramount. Nucleating agents that create small, uniform spherulites can reduce light scattering, thereby decreasing haze and improving clarity.[6][17][18]
Expected Performance in Polypropylene (PP)
Experimental Protocol: Haze Measurement
Objective: To measure the percentage of light that is scattered by a polymer sample.
Standard Test Method: ASTM D1003
Methodology:
-
Sample Preparation: Injection-molded plaques or films of a standardized thickness are prepared from the polymer blends.
-
Haze Measurement: A haze meter is used to measure the total transmittance and the diffuse transmittance of the sample.
-
Data Analysis: Haze is calculated as the percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam.[17][19] Lower haze values indicate better clarity.[19]
Comparative Performance Summary
The following table summarizes the expected and documented performance of this compound and its derivatives across different polymer matrices. It is important to note that performance in PP and PE is inferred from the behavior of structurally similar compounds due to a lack of direct published data.
| Polymer Matrix | Additive Function | Key Performance Indicator | Expected/Observed Outcome | Supporting Evidence/Inference |
| Poly(L-lactic acid) (PLLA) | Nucleating Agent/Mechanical Modifier | Tensile Strength, Modulus, Elongation | Significant Improvement | Direct experimental data on N-(benzoyl) this compound.[11][12] |
| Polypropylene (PP) | Nucleating Agent/Clarifying Agent | Crystallization Temperature (Tc), Haze | Increase in Tc, Reduction in Haze | Inferred from the general behavior of hydrazide compounds and other nucleating agents.[9] |
| Polyethylene (PE) | Slip Agent | Coefficient of Friction (COF) | Reduction in COF (Slow Bloom) | Inferred from the performance of other long-chain fatty acid amides like stearamide.[11][16] |
Conclusion and Future Outlook
This compound and its derivatives present as promising multifunctional additives for a range of polymer matrices. The documented improvements in the mechanical properties of PLLA are significant for applications in biodegradable plastics and biomedical devices. While direct experimental evidence in polyolefins is currently sparse, the chemical structure of this compound strongly suggests its potential as an effective nucleating and slip agent in polypropylene and polyethylene, respectively.
Further research is warranted to generate direct comparative data of this compound in PP and PE against commercially available alternatives. Such studies would provide polymer scientists and engineers with the quantitative data needed to fully exploit the benefits of this versatile additive.
References
- 1. researchgate.net [researchgate.net]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ingeniapolymers.com [ingeniapolymers.com]
- 6. specialchem.com [specialchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ampacet.com [ampacet.com]
- 12. Measure Friction of Plastic Film as Per ASTM D 1894-14 [pacorr.com]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. Using DSC to test the reliability of components made from polypropylene [hha.hitachi-hightech.com]
- 15. masterbatchglobal.com [masterbatchglobal.com]
- 16. web.usm.my [web.usm.my]
- 17. pure.tue.nl [pure.tue.nl]
- 18. researchgate.net [researchgate.net]
- 19. specialchem.com [specialchem.com]
A Researcher's Guide to the Antimicrobial Potential of Stearic Acid Hydrazide Derivatives
In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the exploration of fatty acid derivatives has emerged as a promising avenue of research. Among these, stearic acid hydrazide derivatives are attracting significant attention due to their synthetic accessibility and broad-spectrum antimicrobial properties. This guide provides an in-depth technical overview of the validation of the antimicrobial activity of these compounds, offering a comparative analysis of their performance against established alternatives, supported by experimental data and protocols.
Introduction: The Rationale for this compound Derivatives in Antimicrobial Research
Stearic acid, a saturated fatty acid with an 18-carbon chain, is a fundamental component of cellular lipids. Its chemical modification into hydrazide derivatives unlocks a versatile scaffold for the development of new bioactive molecules. The incorporation of the hydrazide moiety (-CONHNH2) and subsequent derivatization, often through the formation of hydrazones (Schiff bases), introduces a pharmacophore known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects[1][2].
The lipophilic nature of the stearic acid backbone is hypothesized to facilitate the passage of these derivatives through the lipid-rich cell membranes of microorganisms, allowing the active hydrazide or hydrazone moiety to reach its intracellular targets. This dual-component structure—a lipid-soluble carrier and a bioactive functional group—forms the basis of their potential as effective antimicrobial agents.
Unveiling the Mechanism of Action: How Do They Work?
While the precise mechanisms of action for all this compound derivatives are still under investigation, research on related hydrazide compounds points to several potential pathways. A key proposed mechanism is the inhibition of mycolic acid synthesis, a critical component of the cell wall in mycobacteria. This is the established mechanism for the well-known anti-tuberculosis drug isoniazid, a hydrazide derivative[1]. By disrupting this essential structural component, the integrity of the bacterial cell is compromised, leading to cell death.
Another plausible target is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair. Some hydrazone derivatives have been shown to bind to the active site of DNA gyrase, inhibiting its function and thereby preventing bacterial proliferation[2]. The structural diversity achievable with this compound derivatives allows for the fine-tuning of their molecular geometry and electronic properties to optimize their interaction with such specific cellular targets.
Experimental Validation: A Step-by-Step Guide to Assessing Antimicrobial Activity
The robust validation of the antimicrobial properties of novel compounds is paramount. The following protocols outline the standard methodologies employed in the field, emphasizing the causality behind each experimental choice.
Synthesis of this compound Derivatives (Schiff Bases)
The synthesis of this compound derivatives, particularly N'-benzylidenestearohydrazides (Schiff bases), is a straightforward and efficient process. This allows for the rapid generation of a library of compounds with diverse substitutions on the aromatic ring, which is crucial for structure-activity relationship (SAR) studies.
Protocol:
-
Preparation of this compound: Stearic acid is esterified, typically with methanol in the presence of an acid catalyst, to yield methyl stearate. The methyl stearate is then reacted with hydrazine hydrate under reflux to produce this compound.
-
Synthesis of Schiff Bases: An equimolar mixture of this compound and a substituted aromatic aldehyde is refluxed in a suitable solvent, such as ethanol, with a catalytic amount of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated solid (the Schiff base derivative) is collected by filtration. The product is then washed with cold ethanol and purified by recrystallization to yield the final compound.
Causality: The addition of glacial acetic acid catalyzes the condensation reaction between the hydrazide and the aldehyde. Recrystallization is a critical step to ensure the purity of the final compound, which is essential for accurate biological evaluation.
In Vitro Antimicrobial Susceptibility Testing
The cornerstone of validating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
This method is a quantitative assay that provides a precise measure of a compound's potency.
Protocol:
-
Preparation of Stock Solutions: The synthesized this compound derivatives and standard control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration.
-
Preparation of Microtiter Plates: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculum Preparation: The test microorganisms are cultured overnight and then diluted to a standardized concentration (typically 0.5 McFarland standard).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Causality: The serial dilution allows for the testing of a wide range of concentrations to pinpoint the exact MIC value. The use of standardized inoculums and specific growth media ensures the reproducibility and comparability of the results.
Comparative Performance Analysis: this compound Derivatives vs. Conventional Antibiotics
The true measure of a novel antimicrobial agent lies in its performance relative to existing treatments. The following tables summarize the antimicrobial activity of a series of synthesized N'-(substituted-benzylidene)stearohydrazides, highlighting the impact of different substituents on their efficacy. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of this compound Derivatives (Schiff Bases)
| Compound ID | Substituent (R) on Benzylidene Ring | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| SAH-1 | 4-N(CH₃)₂ (Electron-releasing) | 62.5 | 62.5 | 125 |
| SAH-2 | 4-OH (Electron-releasing) | 125 | 62.5 | 250 |
| SAH-3 | 4-Cl (Electron-withdrawing) | 250 | 125 | 500 |
| SAH-4 | 4-NO₂ (Electron-withdrawing) | 500 | 250 | >500 |
| Ciprofloxacin | (Standard Antibiotic) | ≤1 | ≤1 | ≤1 |
Data is representative based on the findings of Tahlan, S., et al. (2014). Drug Research, 64(02), 98-103.
Table 2: Antifungal Activity of this compound Derivatives (Schiff Bases)
| Compound ID | Substituent (R) on Benzylidene Ring | Candida albicans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) |
| SAH-1 | 4-N(CH₃)₂ (Electron-releasing) | 500 | >500 |
| SAH-2 | 4-OH (Electron-releasing) | 250 | 500 |
| SAH-3 | 4-Cl (Electron-withdrawing) | 125 | 62.5 |
| SAH-4 | 4-NO₂ (Electron-withdrawing) | 62.5 | 62.5 |
| Fluconazole | (Standard Antifungal) | 1-8 | 16-64 |
Data is representative based on the findings of Tahlan, S., et al. (2014). Drug Research, 64(02), 98-103.
Expertise & Experience Insights: The experimental data reveals a clear structure-activity relationship. For antibacterial activity, compounds with electron-releasing groups on the benzylidene ring (e.g., -N(CH₃)₂, -OH) demonstrated greater potency. This suggests that increased electron density on the azomethine nitrogen may be crucial for interaction with bacterial targets. Conversely, for antifungal activity, derivatives bearing electron-withdrawing groups (e.g., -Cl, -NO₂) were more effective. This indicates a different mode of action or target interaction within fungal cells, where a more electrophilic azomethine carbon might be favorable. While the synthesized this compound derivatives show promising activity, their MIC values are currently higher than those of the standard antibiotics, ciprofloxacin and fluconazole. This highlights the need for further optimization of the lead compounds to enhance their potency.
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the experimental processes and theoretical models, the following diagrams have been generated.
Caption: Generalized workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of <i>N</i>′-substituted benzylidene/2-hydroxynaphthalen-1-ylmethylene/3-phenylallylidene/5-oxopentylidene -4-(2-oxo-2-(4<i>H</i>-1,2,4-triazol-4-yl) methylamino)benzohydrazides - Arabian Journal of Chemistry [arabjchem.org]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrazone and Oxime Bonds in Bioconjugation: A Guide for Researchers
In the dynamic field of bioconjugation, the choice of chemical ligation strategy is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and protein labeling to drug delivery and surface modification.[1] Among the arsenal of available techniques, the formation of hydrazone and oxime bonds has emerged as a popular and versatile method due to its high specificity and the ability to proceed under mild, biocompatible conditions.[1][2] This guide provides a comprehensive, in-depth comparison of hydrazone and oxime linkages, offering researchers, scientists, and drug development professionals the critical insights needed to select the optimal bond for their specific application.
At a Glance: Key Differences and Considerations
| Feature | Hydrazone Bond | Oxime Bond |
| Formation | Reaction between a hydrazide and an aldehyde or ketone.[1] | Reaction between an aminooxy group and an aldehyde or ketone.[1] |
| Stability | Generally less stable, susceptible to hydrolysis, especially under acidic conditions.[3][4] | Highly stable across a wide pH range, more resistant to hydrolysis.[3][5] |
| Reversibility | Reversible, particularly in acidic environments, which can be advantageous for controlled release.[1][6] | Generally considered more stable and less reversible under physiological conditions.[1] |
| Kinetics | Formation is typically faster than oxime formation in the absence of catalysts.[6][7] | Formation is often slower but can be significantly accelerated with catalysts.[7][8] |
| Optimal pH for Formation | Performs well at physiological pH.[1] | Mildly acidic conditions (around pH 4.5) are often optimal for uncatalyzed reactions, but catalysis allows for efficient formation at neutral pH.[1][7] |
| Common Applications | pH-sensitive drug delivery systems, reversible bioconjugation.[9][10] | Stable bioconjugates, antibody-drug conjugates (ADCs), protein labeling, surface immobilization.[3][11] |
The Chemistry of Formation: A Mechanistic Overview
Both hydrazone and oxime bonds are formed through a condensation reaction between a carbonyl group (aldehyde or ketone) and a nucleophile.[1] The key distinction lies in the nature of the nucleophile: a hydrazide for hydrazone formation and an aminooxy (or hydroxylamine) group for oxime formation.[1]
The reaction proceeds through a two-step mechanism involving the initial formation of a tetrahedral intermediate, followed by dehydration to yield the final imine-based linkage.[12] The rate of this reaction is pH-dependent, with mildly acidic conditions generally favoring the dehydration step.[7]
Caption: General mechanism for hydrazone and oxime bond formation.
A Deep Dive into Stability: The Deciding Factor
The stability of the resulting linkage is often the most critical factor in choosing between a hydrazone and an oxime bond.[3] Experimental evidence consistently demonstrates that oxime bonds exhibit significantly greater hydrolytic stability compared to hydrazone bonds across a range of pH values.[3][4]
This difference in stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen atom in the hydrazone linkage.[3][13] This increased electronegativity reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis.[6]
A seminal study directly comparing isostructural hydrazones and an oxime revealed that the rate constant for oxime hydrolysis was nearly 1000-fold lower than for simple hydrazones.[3][4]
pH-Dependent Hydrolysis: A Feature, Not a Flaw
The susceptibility of hydrazone bonds to acid-catalyzed hydrolysis is not always a disadvantage.[10] In fact, this property is strategically exploited in the design of pH-sensitive drug delivery systems.[9][] For instance, in antibody-drug conjugates (ADCs), a hydrazone linker can remain stable in the bloodstream (at physiological pH ~7.4) but will cleave and release the cytotoxic payload in the acidic environment of endosomes and lysosomes (pH 4.5-6.0) within cancer cells.[10][15][16]
Caption: Comparative stability of oxime and hydrazone bonds at different pH values.
Reaction Kinetics and Catalysis: Accelerating the Conjugation
While hydrazone formation is generally faster than uncatalyzed oxime formation at neutral pH, the kinetics of both reactions can be significantly influenced by the reaction conditions and the presence of catalysts.[6][7]
The Role of pH
For uncatalyzed reactions, the optimal pH for oxime and hydrazone formation is typically around 4.5.[7] However, many biological applications necessitate reactions at or near physiological pH (7.4), where the uncatalyzed reaction rates can be slow.[7][12]
Nucleophilic Catalysis
To overcome the slow reaction kinetics at neutral pH, various nucleophilic catalysts have been developed. Aniline and its derivatives have been widely used to accelerate both hydrazone and oxime formation.[8][17] These catalysts function by forming a more reactive Schiff base intermediate with the carbonyl compound, which then undergoes transimination with the hydrazide or aminooxy compound.[18] More recently, other catalysts such as anthranilic acids, aminobenzoic acids, and various diamine compounds have been reported to be even more efficient and less toxic than aniline.[17][19] The use of such catalysts can enhance reaction rates by one to two orders of magnitude.[17]
| Catalyst | Relative Rate Enhancement (vs. uncatalyzed) | Reference |
| Aniline (100 mM, pH 7.0) | Up to 40-fold for oxime ligation | [11] |
| Aniline (100 mM, pH 4.5) | Up to 400-fold for oxime ligation | [11] |
| 5-Methoxyanthranilic Acid (1 mM, pH 7.4) | >6-fold greater than aniline | [17] |
Experimental Protocols: A Practical Guide
General Protocol for Protein Labeling via Oxime Ligation
This protocol outlines the labeling of a protein containing an accessible aldehyde or ketone group with an aminooxy-functionalized molecule, such as a fluorescent dye.[11]
Materials:
-
Protein with a carbonyl group (e.g., 10 µM solution)
-
Aminooxy-functionalized small molecule (e.g., Aminooxy-Alexa Fluor™ 488, 13 µM solution)
-
Aniline stock solution (e.g., 1 M in DMSO)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
Procedure:
-
Prepare a 10 µM solution of the carbonyl-containing protein in 0.1 M sodium phosphate buffer (pH 7.0).
-
Prepare a 13 µM solution of the aminooxy-functionalized small molecule in the same buffer.
-
Combine the protein and aminooxy-functionalized small molecule solutions.
-
Initiate the reaction by adding the aniline stock solution to a final concentration of 10-100 mM.[11]
-
Incubate the reaction mixture at room temperature.
-
Monitor the reaction progress using a suitable analytical method, such as RP-HPLC or UV-Vis spectroscopy.
-
Once the reaction is complete, purify the labeled protein using standard techniques (e.g., size-exclusion chromatography) to remove excess reagents.
Protocol for pH-Mediated Release from a Hydrazone-Linked Conjugate
This protocol describes a general method to assess the pH-dependent cleavage of a hydrazone bond.
Materials:
-
Hydrazone-linked bioconjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
Procedure:
-
Dissolve the hydrazone-linked bioconjugate in PBS (pH 7.4) and acetate buffer (pH 5.0) in separate vials to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Analyze the aliquots by a suitable method (e.g., HPLC, SDS-PAGE) to quantify the amount of released payload and intact conjugate.
-
Plot the percentage of released payload versus time for each pH to determine the cleavage kinetics.
Caption: A generalized experimental workflow for bioconjugation via oxime or hydrazone ligation.
Conclusion: Making the Right Choice
The selection between hydrazone and oxime bonds for bioconjugation is not a matter of one being definitively superior to the other, but rather a strategic decision based on the desired properties of the final conjugate.
-
For applications requiring high stability and long-term integrity , such as in vivo imaging agents or stable antibody-drug conjugates, the robust and hydrolysis-resistant oxime bond is the clear choice.[3][20]
-
For applications where controlled, triggered release of a payload is desired , particularly in response to a change in pH, the cleavable nature of the hydrazone bond offers a distinct advantage.[1][10]
By understanding the fundamental differences in their formation, stability, and kinetics, researchers can harness the unique attributes of both hydrazone and oxime linkages to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrazone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. diva-portal.org [diva-portal.org]
- 13. scispace.com [scispace.com]
- 15. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Protein S-Acylation Data
Objective & Scope
While the term "stearic acid hydrazide" might be used colloquially, the core chemistry for detecting S-acylation relies on the specific cleavage of thioester bonds by hydroxylamine at a neutral pH.[1][2] Hydrazide chemistry is a powerful bioconjugation tool, but it is typically employed to label carbonyl groups, such as those on glycoproteins after periodate oxidation, rather than for the direct detection of S-acylation.[3][4][5][6][7] This guide will therefore focus on the established and validated hydroxylamine-based methodologies.
Pillar 1: The Acyl-Exchange Chemistry Approach
Acyl-exchange methods are foundational for detecting endogenously S-acylated proteins from virtually any sample type, including cell and tissue lysates.[1][8] The central principle involves three key stages: blocking existing free thiols, specifically cleaving the acyl-cysteine thioester bond with hydroxylamine, and finally, capturing or tagging the newly revealed thiol group.
Featured Method: Acyl-Resin Assisted Capture (Acyl-RAC)
Acyl-RAC is a refined acyl-exchange technique that offers high sensitivity and reliability with fewer steps than its predecessor, Acyl-Biotin Exchange (ABE), thereby minimizing potential protein loss.[1][2] It directly captures liberated thiols onto a thiol-reactive resin.[1][9]
Caption: Workflow for Acyl-Resin Assisted Capture (Acyl-RAC).
This protocol is designed to be a self-validating system, with the negative control being the cornerstone of its trustworthiness.
-
1. Lysate Preparation and Blocking of Free Thiols:
-
a. Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
b. Add a blocking agent such as S-methyl methanethiosulfonate (MMTS) or N-ethylmaleimide (NEM). Causality: This is the most critical step to ensure specificity. It covalently modifies all free cysteine thiol groups, preventing them from reacting with the capture resin later. Incomplete blocking is a primary source of false positives.[2][9]
-
c. Incubate to ensure complete blocking of all accessible free thiols.
-
d. Remove excess blocking agent by protein precipitation (e.g., with acetone). This step is vital to prevent the blocking agent from interfering with subsequent steps.
-
-
2. Selective Thioester Cleavage:
-
a. Resuspend the protein pellet in a binding buffer.
-
b. Divide the sample into two equal aliquots. This creates the experiment/control pair.
-
c. To the experimental tube (+HAM) , add a neutral hydroxylamine (HAM) solution (e.g., 0.5-2 M, pH 7.4). Causality: Neutral hydroxylamine selectively cleaves the labile thioester bond linking the fatty acid to the cysteine, regenerating a free thiol group. This reaction is specific to thioesters at this pH.[1][2]
-
d. To the control tube (-HAM) , add an equimolar solution of NaCl or Tris. Causality: This is the essential negative control. Any protein detected from this sample represents non-specific binding to the resin, validating the specificity of the hydroxylamine-dependent signal in the +HAM sample.[1]
-
e. Incubate both tubes at room temperature.
-
-
3. Capture of S-Acylated Proteins:
-
a. Add activated thiol-sepharose resin (e.g., Thiopropyl Sepharose) to both tubes.
-
b. Incubate with rotation to allow the newly exposed thiols in the +HAM sample to form a disulfide bond with the resin.
-
c. Wash the resin extensively to remove non-specifically bound proteins.
-
-
4. Elution and Analysis:
-
a. Elute the captured proteins from the resin by adding a buffer containing a reducing agent like DTT or β-mercaptoethanol. This reduces the disulfide bond, releasing the target proteins.
-
b. Analyze the eluates by SDS-PAGE followed by western blotting for a specific protein of interest or by mass spectrometry for proteome-wide discovery.[9] A strong signal in the +HAM lane and no signal in the -HAM lane is a validated positive result.[9]
-
Pillar 2: Orthogonal Cross-Validation with Metabolic Labeling
To achieve the highest confidence in your S-acylation data, results from acyl-exchange methods should be validated using an orthogonal approach. Bioorthogonal metabolic labeling is an ideal counterpart because it identifies S-acylated proteins through a completely different mechanism: the active metabolic incorporation of a modified fatty acid in living cells.[10][11]
Featured Method: Alkynyl Fatty Acid Labeling and Click Chemistry
This technique involves introducing a fatty acid analog, such as an alkynyl palmitate (e.g., 17-octadecynoic acid, 17-ODYA), to cultured cells.[11][12] The cell's own enzymatic machinery incorporates this analog into proteins. The alkyne handle is bioorthogonal, meaning it does not react with native cellular components but can be specifically "clicked" to an azide-containing reporter tag (e.g., Azide-Biotin) for enrichment or a fluorescent tag for visualization.[11][13]
References
- 1. Detection of Protein S-Acylation using Acyl-Resin Assisted Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the Efficiencies of Hydrazide Labels in the Study of Protein Carbonylation in Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. SiteCounter™ S-Palmitoylated Protein Kit - Badrilla [badrilla.com]
- 9. Site-specific analysis of protein S-acylation by resin-assisted capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights Into Protein S-Palmitoylation in Synaptic Plasticity and Neurological Disorders: Potential and Limitations of Methods for Detection and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enrichment of S-Palmitoylated Proteins for Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of Stearic Acid Hydrazide Reaction Kinetics
Introduction: Beyond Synthesis, Towards Predictable Performance
Stearic acid hydrazide is a long-chain fatty acid derivative that has garnered significant interest across multiple scientific domains, from polymer modification to the development of novel drug delivery systems.[1][2] Its utility is primarily derived from the reactive hydrazide group (-CONHNH₂), which readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages (-CO-NH-N=C).[3][4] This reaction is a cornerstone of bioconjugation, enabling the covalent linking of molecules under mild conditions.[5]
However, for researchers, scientists, and drug development professionals, simply knowing that a reaction occurs is insufficient. To truly harness the power of this compound, one must understand its reaction kinetics . The speed of hydrazone formation is critical in applications where time is a factor, such as in vivo labeling or the formulation of self-assembling materials.[6] Furthermore, understanding the kinetics allows for process optimization, ensuring higher yields and purity, and enables the rational design of systems where reaction rates can be precisely controlled.
This guide provides an in-depth exploration of the quantitative analysis of this compound reaction kinetics. We will move beyond simple protocols to explain the causality behind experimental choices, present a self-validating system for kinetic analysis, and objectively compare this chemistry to viable alternatives, supported by experimental data and authoritative references.
Section 1: The Core Mechanism of Hydrazone Formation
The reaction between this compound and a carbonyl compound (aldehyde or ketone) to form a hydrazone is a reversible, two-step process that is subject to acid catalysis.[4] A fundamental grasp of this mechanism is essential for interpreting kinetic data.
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the terminal nitrogen atom of the this compound on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolhydrazine.[4]
-
Acid-Catalyzed Dehydration: The carbinolhydrazine intermediate then undergoes dehydration to form the stable C=N double bond of the hydrazone. At neutral pH, the breakdown of this tetrahedral intermediate is typically the rate-limiting step of the reaction.[3][4]
The rate of this reaction is highly dependent on pH. Acidic conditions (optimal around pH 4.5-5.5) are required to protonate the carbonyl oxygen, making the carbon more electrophilic, and to facilitate the dehydration of the intermediate.[7][8] However, at very low pH, the hydrazide itself becomes protonated, rendering it non-nucleophilic and slowing the reaction. Recently, the use of catalysts like aniline has been shown to significantly accelerate hydrazone formation at or near neutral pH by forming a more reactive Schiff base intermediate.[8][9]
Section 2: A Practical Guide to Measuring Reaction Kinetics
The primary goal of a kinetic analysis is to determine the rate constant (k) of the reaction under specific conditions and, subsequently, the activation energy (Ea), which dictates the temperature dependence of the reaction.
Experimental Workflow for Kinetic Analysis
The following diagram outlines a robust workflow for the quantitative analysis of the reaction between this compound and a model aldehyde.
Caption: Experimental workflow for determining the rate constant and activation energy.
Detailed Experimental Protocol: Reaction of this compound with 4-Nitrobenzaldehyde
This protocol describes a method to determine the pseudo-first-order rate constant for the formation of a hydrazone, monitored by ¹H NMR spectroscopy. 4-Nitrobenzaldehyde is chosen as a model carbonyl compound due to its distinct aromatic signals that simplify spectral analysis.
Causality Behind Choices:
-
Pseudo-First-Order Conditions: We use a significant excess (e.g., 10-fold) of one reactant (the aldehyde). This simplifies the rate law, as the concentration of the excess reactant remains effectively constant. The reaction rate then depends only on the concentration of the limiting reactant (this compound), allowing for a straightforward exponential fit.[10]
-
¹H NMR Spectroscopy: This technique is chosen for its ability to provide real-time, non-destructive quantitative data. By integrating the signals of specific protons on the reactant and product, we can directly measure their relative concentrations over time.[7][11] An internal standard (e.g., 1,3,5-trimethoxybenzene) is included for accurate quantification.
-
Temperature Control: Kinetic rates are highly sensitive to temperature.[2] A thermostatted NMR probe or a reaction vessel in a controlled-temperature bath is crucial for accurate and reproducible results.
Materials:
-
This compound (C₁₈H₃₈N₂O)
-
4-Nitrobenzaldehyde
-
Deuterated methanol (CD₃OD) or other suitable deuterated solvent
-
1,3,5-Trimethoxybenzene (internal standard)
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of 4-nitrobenzaldehyde in CD₃OD.
-
Prepare a 100 mM stock solution of 1,3,5-trimethoxybenzene (internal standard) in CD₃OD.
-
Prepare a 10 mM stock solution of this compound in heated CD₃OD (gentle warming may be required for dissolution).
-
-
Reaction Setup:
-
In an NMR tube, combine 450 µL of the 100 mM 4-nitrobenzaldehyde solution and 50 µL of the 100 mM internal standard solution. This creates a 10-fold excess of the aldehyde relative to the hydrazide.
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 298 K).
-
-
Initiation and Monitoring:
-
Acquire an initial ¹H NMR spectrum (t=0) of the aldehyde and internal standard mixture.
-
Inject 50 µL of the 10 mM this compound stock solution into the NMR tube, mix quickly but thoroughly, and immediately begin acquiring spectra at set time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).
-
-
Data Acquisition:
-
For each spectrum, integrate the signal of the internal standard and a non-overlapping signal corresponding to a proton on the 4-nitrobenzaldehyde reactant and the newly formed hydrazone product. The aldehydic proton (~10 ppm) is an excellent choice for the reactant, and the imine proton (CH =N, ~8.5 ppm) is a good indicator of the product.
-
-
Data Analysis:
-
Normalize the integrals of the reactant and product signals to the integral of the internal standard at each time point.
-
Calculate the concentration of the product at each time point.
-
Section 3: From Raw Data to Kinetic Insights
Calculating the Rate Constant (k)
Under pseudo-first-order conditions, the formation of the product follows the integrated rate law: ln([P]∞ - [P]t) = -k't + ln([P]∞) where [P]t is the product concentration at time t, [P]∞ is the final product concentration, and k' is the pseudo-first-order rate constant.
A plot of ln([P]∞ - [P]t) versus t will yield a straight line with a slope of -k'. The second-order rate constant (k) can then be calculated by dividing k' by the initial concentration of the excess reactant: k = k' / [Aldehyde]₀.
Calculating the Activation Energy (Ea)
The relationship between the rate constant and temperature is described by the Arrhenius equation:[12] k = A * e^(-Ea / RT) where A is the pre-exponential factor, Ea is the activation energy, R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹), and T is the absolute temperature in Kelvin.[13][14][15]
By taking the natural logarithm, the equation can be rearranged into a linear form:[13][16] ln(k) = -Ea/R * (1/T) + ln(A)
To determine Ea, the experiment is repeated at several different temperatures (e.g., 298 K, 308 K, 318 K) to obtain rate constants at each temperature. A plot of ln(k) versus 1/T (an "Arrhenius plot") will produce a straight line. The slope of this line is equal to -Ea/R, allowing for the direct calculation of the activation energy.[14][15][16]
Sample Data Presentation
The following table illustrates how experimental kinetic data for the reaction of this compound with an aldehyde could be structured.
| Temperature (K) | 1/T (K⁻¹) | [Aldehyde]₀ (M) | Pseudo-First-Order Rate Constant, k' (s⁻¹) | Second-Order Rate Constant, k (M⁻¹s⁻¹) | ln(k) |
| 298 | 0.003356 | 0.1 | 1.5 x 10⁻⁴ | 1.5 x 10⁻³ | -6.50 |
| 308 | 0.003247 | 0.1 | 3.1 x 10⁻⁴ | 3.1 x 10⁻³ | -5.78 |
| 318 | 0.003145 | 0.1 | 6.0 x 10⁻⁴ | 6.0 x 10⁻³ | -5.12 |
| 328 | 0.003049 | 0.1 | 1.1 x 10⁻³ | 1.1 x 10⁻² | -4.51 |
Note: Data are hypothetical for illustrative purposes.
Section 4: A Comparative Guide to Bioconjugation Chemistries
While hydrazone formation is a powerful tool, it is not the only option available. A senior scientist must understand the landscape of alternatives to select the optimal chemistry for a given application. The choice often involves a trade-off between reaction speed, stability, and reaction conditions.
References
- 1. Buy this compound | 4130-54-5 [smolecule.com]
- 2. Buy this compound (EVT-315727) | 4130-54-5 [evitachem.com]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 13. Determining Activation Energy [westfield.ma.edu]
- 14. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 15. Video: Arrhenius Plots [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Stearic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of stearic acid hydrazide, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety compels us to provide this guidance, fostering a culture of responsibility that extends beyond the products we supply.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, it is paramount to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards[1][2][3][4]:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][3]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][3]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be performed in a well-ventilated area or a chemical fume hood.[2][3]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1] |
Core Directive: The Primary Disposal Route
The most critical aspect of disposing of this compound, as with most laboratory chemicals, is adherence to local, state, and federal regulations. The primary and most highly recommended method of disposal is through a licensed and approved chemical waste disposal contractor.
Step-by-Step Protocol for Professional Disposal
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[5]
-
Containerization: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from cracks or residue on the exterior.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (e.g., "Irritant").[5]
-
Accumulation: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
This approach ensures that the waste is managed by professionals trained in handling and treating hazardous materials, thereby minimizing risk to personnel and the environment.
In-Lab Chemical Degradation: A Cautious Approach
While professional disposal is the gold standard, there may be instances where in-lab deactivation of small quantities is considered. It is crucial to preface this section with a strong recommendation to consult with your institution's EHS department before attempting any in-lab chemical treatment of hazardous waste. The following information is provided for informational purposes, drawing from the known reactivity of the hydrazide functional group, and should be approached with extreme caution.
The hydrazide functional group (-CONHNH₂) in this compound is the primary site of reactivity for degradation. Potential methods for rendering it less hazardous include oxidation and hydrolysis.
Potential Degradation Pathway: Oxidation with Hypochlorite
Hydrazine and its derivatives can be oxidized to nitrogen gas and water, which are environmentally benign.[1] Sodium or calcium hypochlorite are common laboratory oxidizing agents that can be used for this purpose.
Disclaimer: This is a theoretical procedure based on the reactivity of hydrazides and has not been specifically validated for this compound. The long, hydrophobic stearic acid chain may affect the reaction kinetics and solubility. A risk assessment should be performed before proceeding.
Experimental Protocol: Small-Scale Oxidation of this compound Waste
-
Preparation: This procedure must be conducted in a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Dilution: For a small quantity of this compound waste, first, create a dilute solution. Due to its limited water solubility, a suitable organic solvent that is miscible with water, such as isopropanol or ethanol, should be used to dissolve the this compound. Then, slowly add this solution to a larger volume of water with stirring to create a dilute aqueous suspension. The final concentration of the hydrazide should be low, ideally less than 1%.
-
Neutralization Reaction: While vigorously stirring the dilute this compound suspension, slowly add a dilute solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl) or a freshly prepared 5% calcium hypochlorite solution. The addition should be dropwise to control the reaction rate and any potential heat generation. An excess of the hypochlorite solution is generally required to ensure complete oxidation.
-
Final Disposal: After the reaction is complete, the resulting solution should be neutralized to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate). This neutralized solution may then be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. It is imperative to check with your local authorities before any aqueous waste is discharged to the sewer.
Causality: The principle behind this procedure is the oxidation of the nitrogen atoms in the hydrazide group to elemental nitrogen (N₂), a stable and non-hazardous gas. The stearic acid portion would likely be oxidized as well, potentially breaking down into smaller, more water-soluble carboxylic acids.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for this compound disposal.
Logical Relationships in Waste Management
The following diagram illustrates the key relationships and considerations in the responsible management of chemical waste like this compound.
Caption: Logical relationships in chemical waste management.
Conclusion: A Commitment to Safety and Integrity
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental stewardship. While the primary directive will always be to utilize professional waste disposal services, understanding the chemical principles behind potential degradation pathways empowers researchers to make informed decisions in consultation with safety professionals. By adhering to these guidelines, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental health.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Stearic Acid Hydrazide
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like Stearic Acid Hydrazide (CAS No. 4130-54-5) demands a comprehensive understanding that extends beyond its chemical properties to encompass a robust safety protocol.[1][2] This guide provides essential, field-proven directives for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to build a culture of safety that empowers scientific discovery.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. According to the Globally Harmonized System (GHS) classifications, this compound presents several key hazards.[3][4]
-
Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][3][4]
-
Serious Eye Irritation (Category 2): The compound is a significant eye irritant, capable of causing serious damage upon contact.[1][3][4]
-
Respiratory Irritation (Specific Target Organ Toxicity, Single Exposure - Category 3): As a fine, solid powder, this compound can easily become airborne.[5] Inhalation of this dust may lead to respiratory tract irritation.[1][3][4]
Critically, the complete toxicological profile of this compound has not been fully investigated.[1] This data gap necessitates a conservative approach; we must handle it with the diligence afforded to substances with known, significant hazards.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist; it is a risk-based assessment tailored to the procedure. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust and vapor exposure.[3][6]
The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting.
| Body Part | Required PPE | Specification / Standard | Rationale & Key Considerations |
| Eyes/Face | Safety Goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US)[3][6][7] | Protects against airborne dust particles and accidental splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or Neoprene gloves are recommended.[8] | Prevents direct skin contact and irritation.[1] Gloves must be inspected for integrity before each use and removed properly to avoid contaminating skin.[3] Always consult the glove manufacturer's resistance guide.[9] |
| Body | Laboratory Coat | Long-sleeved, flame-resistant (e.g., Nomex®) or 100% cotton.[7][9] | Protects skin and personal clothing from contamination. The coat must be fully buttoned. |
| Respiratory | None (for small quantities in a fume hood) / Air-Purifying Respirator (APR) | NIOSH/MSHA or EN 136 approved respirator with appropriate particulate filters.[7][8] | Required for large-scale work, when handling outside of a fume hood, or during spill cleanup where dust generation is unavoidable.[7] Use of a respirator requires prior medical evaluation and fit-testing.[9] |
| Feet | Closed-Toe Shoes | Leather or chemical-resistant material. | Protects feet from spills and falling objects. Fabric or perforated shoes are not permissible in the laboratory. |
Operational Protocol: A Self-Validating Safety Workflow
A protocol's trustworthiness comes from its ability to systematically eliminate risk at every stage. The following steps provide a self-validating workflow for handling this compound.
Step 1: Pre-Handling & Area Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid certification.
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, containers) is inside the fume hood to minimize movement.
-
Locate Safety Equipment: Confirm the clear accessibility of the safety shower and eyewash station.[8]
-
Prepare Waste Container: Have a designated, labeled, and sealed waste container ready for contaminated materials.[1][6]
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is critical to ensure complete protection. The process should be systematic and performed away from the immediate handling area.
Step 3: Safe Handling Inside the Fume Hood
-
Minimize Dust: Handle the solid gently. Avoid scooping or pouring from a height, which can create airborne dust.
-
Work Deliberately: Perform all manipulations slowly and carefully to prevent spills.
-
Immediate Containment: If a small amount of material is spilled, gently wipe it with a damp cloth or sorbent pad and place it immediately into the designated waste container.
-
Keep Containers Closed: When not in use, ensure the primary container for this compound is tightly sealed.[1][3][6]
Step 4: Doffing Personal Protective Equipment
The removal of PPE is a critical control point to prevent cross-contamination. The guiding principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Remove Gloves: Using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second from the inside), dispose of gloves in the designated waste container.
-
Remove Lab Coat: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained within the roll. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Remove Goggles/Respirator: Remove eye and respiratory protection.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.[1][3]
Step 5: Disposal and Decontamination
-
Waste Disposal: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and wipes, must be placed in a sealed, clearly labeled hazardous waste container.[1][3]
-
Regulatory Compliance: Disposal must adhere to all local, regional, and national hazardous waste regulations.[1] Do not empty into drains or sewer systems.[1][3]
-
Surface Decontamination: Clean the work surface within the fume hood according to your laboratory's standard operating procedures for chemical decontamination.
Emergency Procedures: Spill and Exposure
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5] Remove contaminated clothing. If irritation persists, seek medical attention.[1][7]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6] Seek medical attention if symptoms occur.[1][5][7]
Spill: For small spills within a fume hood, use personal protective equipment to clean up with an inert absorbent material and place it in the hazardous waste container. For large spills, evacuate the area, restrict access, and follow your institution's emergency response protocol.[6]
By adhering to this comprehensive PPE and handling guide, you contribute to a safer and more effective research environment, ensuring that scientific advancement and personal well-being proceed hand in hand.
References
- 1. fishersci.com [fishersci.com]
- 2. CAS 4130-54-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Octadecanoic acid, hydrazide | C18H38N2O | CID 20088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.at [fishersci.at]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. ehs.ucsf.edu [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
